molecular formula C8H10N2O4S B8620701 Methyl 6-(methylsulfonamido)nicotinate

Methyl 6-(methylsulfonamido)nicotinate

Cat. No.: B8620701
M. Wt: 230.24 g/mol
InChI Key: SVKGNOCMLSHNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(methylsulfonamido)nicotinate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a synthetically versatile nicotinate core, a structure motif found in various bioactive molecules . The methylsulfonamido substituent at the 6-position is a key functional group, often used to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and to influence target binding affinity through hydrogen bonding interactions. Its primary research value lies in its role as a advanced building block for the synthesis of more complex molecules, potentially including kinase inhibitors, receptor agonists/antagonists, and other pharmacologically active agents in the pharmaceutical and agrochemical sectors. The ester group allows for further functionalization to amides or carboxylic acids, while the sulfonamido group can serve as a point for additional chemical modification. As a derivative of nicotinic acid, it may share some structural similarities with compounds known for their biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 6-(methanesulfonamido)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-4-7(9-5-6)10-15(2,12)13/h3-5H,1-2H3,(H,9,10)

InChI Key

SVKGNOCMLSHNDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-(methylsulfonamido)nicotinate

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of this compound, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details a robust, two-step synthetic pathway commencing from 6-aminonicotinic acid. It offers step-by-step experimental protocols, an in-depth analysis of the underlying chemical principles, and a complete guide to the structural elucidation of the target compound using modern spectroscopic techniques. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important nicotinate derivative.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates a nicotinate core, a motif present in numerous bioactive compounds, and a methylsulfonamido group. This key functional group is often employed by medicinal chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to engage in specific hydrogen bonding interactions with biological targets[1]. The ability to reliably synthesize and characterize this compound is therefore crucial for programs engaged in the exploration of new chemical entities for therapeutic applications.

This guide eschews a generic template in favor of a logically structured narrative that follows the synthetic journey. We begin with a retrosynthetic analysis to establish the strategic approach, followed by detailed, field-tested protocols for each synthetic step. Finally, we provide a comprehensive framework for the characterization and validation of the final product, ensuring researchers can proceed with confidence in the quality and identity of their material.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to constructing this compound involves two primary transformations: the formation of the methyl ester and the installation of the sulfonamide group.

  • C-N Bond Disconnection (Sulfonamide): The sulfonamide linkage is reliably formed via the reaction of an amine with a sulfonyl chloride. This retrosynthetic step disconnects the target molecule into Methyl 6-aminonicotinate and methanesulfonyl chloride. This is a classic and highly efficient transformation in organic synthesis[1].

  • C-O Bond Disconnection (Ester): The methyl ester of Methyl 6-aminonicotinate can be readily prepared from the corresponding carboxylic acid, 6-aminonicotinic acid, through Fischer esterification. This acid-catalyzed reaction with methanol is a fundamental and cost-effective method for ester synthesis[2][3].

This two-step strategy, starting from commercially available 6-aminonicotinic acid, represents an efficient and scalable route to the target compound.

G product This compound intermediates Methyl 6-aminonicotinate + Methanesulfonyl Chloride product->intermediates Sulfonamide Formation starting_materials 6-Aminonicotinic Acid + Methanol intermediates->starting_materials Fischer Esterification

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Physicochemical Data of Key Compounds

A summary of the properties for the reactants, intermediates, and the final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Appearance
6-Aminonicotinic AcidC₆H₆N₂O₂138.123167-49-5>300Off-white solid
Methyl 6-aminonicotinateC₇H₈N₂O₂152.1536052-24-1154-156[2]White crystalline solid[2]
Methanesulfonyl ChlorideCH₃ClO₂S114.55124-63-0-32Colorless to yellow liquid
This compoundC₈H₁₀N₂O₄S230.241190948-26-5N/AN/A
Step 1: Synthesis of Methyl 6-aminonicotinate

Principle: This procedure employs a classic Fischer esterification. 6-Aminonicotinic acid is reacted with methanol under reflux in the presence of a strong acid catalyst (generated in situ from thionyl chloride or using concentrated sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid (10.0 g, 72.4 mmol) in methanol (150 mL).

  • Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (10.9 g, 6.6 mL, 90.5 mmol) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts exothermically with methanol to generate HCl gas and methyl sulfite, providing a convenient anhydrous source of the acid catalyst. An alternative is the slow addition of concentrated sulfuric acid (4 mL).

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add the resulting residue to a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~8. This step neutralizes the excess acid and deprotonates the aminopyridine, causing the ester product to precipitate.

  • Filtration and Drying: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield Methyl 6-aminonicotinate. A typical yield is 85-95%.

Step 2: Synthesis of this compound

Principle: This step involves the nucleophilic attack of the amino group of Methyl 6-aminonicotinate on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is required to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 6-aminonicotinate (8.0 g, 52.6 mmol) in anhydrous pyridine (100 mL). Causality: Pyridine serves as both the solvent and the acid scavenger. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive methanesulfonyl chloride.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (7.2 g, 4.9 mL, 63.1 mmol, 1.2 eq) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation A Suspend 6-Aminonicotinic Acid in Methanol B Add Acid Catalyst (e.g., SOCl₂) A->B C Reflux for 12-16h B->C D Evaporate & Neutralize C->D E Filter & Dry Product 1 (Methyl 6-aminonicotinate) D->E F Dissolve Product 1 in Anhydrous Pyridine E->F Intermediate G Add Methanesulfonyl Chloride at 0 °C F->G H Stir at RT for 18-24h G->H I Quench with Ice-Water H->I J Filter, Wash & Purify (Final Product) I->J

Caption: Overall experimental workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution[1].

  • ¹H NMR (Proton NMR): The spectrum should display distinct signals corresponding to each unique proton environment.

    • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting characteristic doublet or doublet-of-doublets splitting patterns consistent with a 2,3,5-trisubstituted pyridine ring.

    • Methyl Ester (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.8-4.0 ppm region.

    • Sulfonamide Methyl (-SO₂CH₃): A sharp singlet integrating to three protons, typically in the δ 3.0-3.3 ppm region.

    • Sulfonamide Proton (-NH-): A broad singlet, which may be exchangeable with D₂O, often appearing downfield (δ > 9.0 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm range.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.

    • Sulfonamide Methyl Carbon (-SO₂CH₃): A signal around δ 40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like ESI-TOF (Electrospray Ionization - Time of Flight) will provide the exact mass, confirming the elemental composition. The expected [M+H]⁺ ion for C₈H₁₀N₂O₄S would be approximately m/z 231.0365.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; Insufficient catalyst; Water in methanol.Extend reflux time and monitor by TLC. Use freshly opened anhydrous methanol. Ensure sufficient acid catalyst is added.
Low Yield in Step 2 Hydrolysis of methanesulfonyl chloride; Incomplete reaction.Use anhydrous solvent and maintain a dry nitrogen atmosphere. Allow the reaction to stir for a longer duration at room temperature.
Product Contamination Presence of unreacted starting materials; Formation of side-products (e.g., bis-sulfonylation).Optimize stoichiometry (use only a slight excess of sulfonyl chloride). Purify the final product meticulously using column chromatography or recrystallization.
Difficulty in Purification Product oiling out during recrystallization; Poor separation on silica gel.Adjust the solvent system for recrystallization (e.g., try ethyl acetate/hexanes). For chromatography, try a different eluent system with varying polarity.

References

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine.
  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
  • Benchchem. (n.d.). Technical Support Center: Sulfonation of 4-Aminopyridine.
  • Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Benchchem. (n.d.). This compound|RUO.
  • ChemicalBook. (2024, April 9). 6-Aminonicotinic Acid Methyl Ether.
  • J&K Scientific LLC. (2025, March 3). 6-Chloronicotinic acid methyl ester | 73781-91-6.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate.
  • BLD Pharm. (n.d.). 1190948-26-5|Methyl 6-(methylsulfonyl)nicotinate.

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 6-(methylsulfonamido)nicotinate in Medicinal Chemistry

This compound is a synthetically versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry.[1] Its structure, which features a nicotinate core, is a common motif in a variety of bioactive molecules. The incorporation of a methylsulfonamido group at the 6-position is a strategic design element, frequently employed to fine-tune the physicochemical properties of a molecule, such as its solubility and metabolic stability. This functional group can also play a crucial role in the binding affinity of a compound to its biological target through hydrogen bonding interactions.[1]

The primary value of this compound lies in its utility as a sophisticated building block for the synthesis of more complex molecular entities. It serves as a key precursor for a range of pharmacologically active agents, including potential kinase inhibitors and receptor agonists or antagonists.[1] The ester functional group provides a ready handle for further chemical modifications, such as conversion to amides or the corresponding carboxylic acid, while the sulfonamido group can also be a point for further derivatization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and characterization.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its successful development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely available in the public domain, this section outlines its key molecular identifiers and discusses the theoretical basis and importance of its primary physicochemical parameters.

PropertyValueSource
Molecular Formula C8H10N2O4S[1]
Molecular Weight 230.24 g/mol [1]
IUPAC Name methyl 6-(methanesulfonamido)pyridine-3-carboxylate[1]
Canonical SMILES COC(=O)C1=CN=C(C=C1)NS(=O)(=O)C[1]
InChI Key SVKGNOCMLSHNDO-UHFFFAOYSA-N[1]
Melting Point

The melting point of a solid compound is a critical indicator of its purity and is influenced by the strength of the crystal lattice forces. For a related compound, Methyl 6-methylnicotinate , the melting point is reported to be in the range of 34-37 °C.[2] The presence of the sulfonamido group in this compound, which can participate in hydrogen bonding, would be expected to result in a significantly higher melting point compared to its methyl-substituted analog.

Solubility

Aqueous solubility is a crucial factor for oral drug absorption. The solubility of a compound is a measure of the maximum amount that can be dissolved in a given solvent at a specific temperature. The nicotinate ester moiety in this compound contributes to its lipophilicity, while the sulfonamido group can engage in hydrogen bonding, potentially influencing its solubility in both aqueous and organic solvents.

pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, the pKa dictates its charge state at a given pH, which in turn affects its solubility, permeability, and target binding. This compound possesses a pyridine ring nitrogen that is basic and a sulfonamide proton that is weakly acidic. The pKa of the pyridine nitrogen will influence the compound's behavior in the acidic environment of the stomach, while the pKa of the sulfonamide proton will be relevant at physiological pH. For the related compound 6-Methylnicotinic acid , the apparent acidic pKa is reported as 3.61, and the apparent basic pKa is 5.56.[3] Computational methods can be employed to predict the pKa values of novel compounds.[4]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent at equilibrium. LogP is a key determinant of a drug's ability to cross cell membranes and its potential for metabolism and toxicity. The XLogP3 for the related compound Methyl 6-methylnicotinate is 1.2.[5] The sulfonamido group in the target molecule is expected to decrease the LogP value, thereby increasing its hydrophilicity.

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. A common and direct approach involves the reaction of an amino-substituted nicotinate with a sulfonyl chloride.[1]

Proposed Synthesis of this compound

This protocol describes a representative synthesis starting from Methyl 6-aminonicotinate.

Step 1: Synthesis of Methyl 6-aminonicotinate

Methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid via Fischer esterification.

  • Procedure:

    • To a solution of 6-aminonicotinic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Sulfonamidation of Methyl 6-aminonicotinate

  • Procedure:

    • Dissolve Methyl 6-aminonicotinate (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_of_Methyl_6-(methylsulfonamido)nicotinate cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonamidation 6-aminonicotinic_acid 6-Aminonicotinic Acid MeOH_H2SO4 Methanol, H₂SO₄ (cat.) Reflux 6-aminonicotinic_acid->MeOH_H2SO4 Methyl_6-aminonicotinate Methyl 6-aminonicotinate MeOH_H2SO4->Methyl_6-aminonicotinate Pyridine Pyridine, 0 °C to rt Methyl_6-aminonicotinate->Pyridine Methanesulfonyl_chloride Methanesulfonyl Chloride Methanesulfonyl_chloride->Pyridine Target_Compound This compound Pyridine->Target_Compound

Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.

¹H NMR (Proton NMR) Spectroscopy

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • Pyridine Ring Protons (3H): Expected in the range of 7.5 - 9.0 ppm as doublets and doublet of doublets, characteristic of a substituted pyridine ring.[1]

    • Methyl Ester Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8 - 4.0 ppm.[1]

    • Sulfonamide Methyl Protons (-SO₂CH₃, 3H): A singlet is anticipated in the region of 3.0 - 3.3 ppm.

    • Sulfonamide Proton (-NH, 1H): A broad singlet, which may be exchangeable with D₂O, is expected. Its chemical shift can be variable.

¹³C NMR (Carbon-13) Spectroscopy

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • Pyridine Ring Carbons: Multiple signals are expected in the aromatic region (110-160 ppm).

    • Ester Carbonyl Carbon (-C=O): A signal is anticipated around 165-175 ppm.

    • Methyl Ester Carbon (-OCH₃): A signal is expected around 52 ppm.

    • Sulfonamide Methyl Carbon (-SO₂CH₃): A signal is expected around 40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.24 g/mol ) should be observed.[1]

    • Key Fragments: Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) from the ester, cleavage of the N-S bond in the sulfonamide, and fragmentation of the pyridine ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.[1]

    • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.[1]

    • S=O Stretch (Sulfonamide): Two strong bands, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[1]

    • C-O Stretch (Ester): A peak in the 1100-1300 cm⁻¹ region.[1]

Analytical_Workflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Characterized_Compound Characterized Compound NMR->Final_Characterized_Compound MS->Final_Characterized_Compound IR->Final_Characterized_Compound

General workflow for the purification and characterization of a synthesized compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, standardized protocols for determining the key physicochemical properties of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

    • Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.

    • Quantify the concentration of the dissolved compound by HPLC with UV detection.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Lipophilicity (LogP) by Reverse-Phase HPLC

This method provides a rapid and reliable estimation of the octanol-water partition coefficient.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform the analysis on a reverse-phase HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase should consist of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Inject a small volume of the sample solution and record the retention time.

    • A calibration curve is constructed by plotting the known LogP values of a series of standard compounds against their measured retention times under the same chromatographic conditions.

    • The LogP of this compound is then determined by interpolating its retention time on the calibration curve.

Safety, Handling, and Storage

As a chemical intermediate for research and development, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not publicly available, the following guidelines are based on general laboratory safety principles for similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its physicochemical properties, governed by the interplay of the nicotinate core and the methylsulfonamido substituent, are critical to its utility in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, along with detailed protocols for its synthesis and characterization. By applying these methodologies, researchers can effectively utilize this compound in their drug discovery efforts.

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Methyl 6-(methylsulfonamido)nicotinate CAS number 1190948-26-5

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold for Sulfonyl-Pyridine Pharmacophores in Drug Discovery

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (CAS 1190948-26-5) represents a high-value intermediate in modern medicinal chemistry, specifically within the design of kinase inhibitors and receptor modulators.[1] As a sulfonyl-aminopyridine derivative, it serves as a critical building block for introducing the sulfonamide moiety—a privileged pharmacophore known for its ability to form key hydrogen bonds in ATP-binding pockets and modulate physicochemical properties like lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing a self-validating synthesis protocol, quality assurance metrics, and its downstream utility in synthesizing bioactive N-heterocycles.

Chemical Identity & Physical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 6-(methanesulfonamido)pyridine-3-carboxylate
CAS Number 1190948-26-5
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Core Scaffold 6-Aminonicotinic acid methyl ester
Functional Groups Methyl Ester (C-3), Sulfonamide (N-6)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
pKa (Calc.) ~6.5 (Sulfonamide NH), ~3.0 (Pyridine N)

Strategic Synthesis: The Core Protocol

The synthesis of this compound hinges on the selective sulfonylation of the exocyclic amine of Methyl 6-aminonicotinate . The primary challenge in this transformation is avoiding bis-sulfonylation (formation of the N,N-disulfonylimide), which is a common side reaction when using highly reactive sulfonyl chlorides.

Reaction Mechanism & Causality

The reaction utilizes Methanesulfonyl chloride (MsCl) as the electrophile. A weak base (Pyridine or Triethylamine) is employed to scavenge the HCl byproduct.

  • Why 0°C? Low temperature suppresses the kinetic energy required for the second sulfonylation event on the already electron-deficient sulfonamide nitrogen.

  • Why Pyridine? It acts as both a solvent and a base, buffering the reaction without being strong enough to deprotonate the sulfonamide product significantly, which would otherwise encourage further reaction.

Step-by-Step Experimental Protocol

Reagents:

  • Methyl 6-aminonicotinate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (anhydrous, 10 V) or DCM/TEA (10 V / 2.0 eq)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 6-aminonicotinate (10 g, 65.7 mmol) and anhydrous Pyridine (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Maintain an internal temperature < 5°C.

  • Addition: Add Methanesulfonyl chloride (5.6 mL, 72.3 mmol) dropwise over 30 minutes. Critical: Rapid addition causes localized heating and bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2][3][4]

  • Quench: Pour the reaction mixture into ice-cold water (300 mL). The product may precipitate as a white solid.

  • Workup:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If no precipitate: Extract with DCM (3 x 100 mL). Wash combined organics with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow Start Methyl 6-aminonicotinate (Starting Material) Reagent MsCl + Pyridine (0°C, Dropwise) Start->Reagent Dissolution Intermediate Reaction Mixture (Mono + Bis-sulfonyl) Reagent->Intermediate Sulfonylation Quench Ice Water Quench (Precipitation) Intermediate->Quench Stir 4-6h Workup Filtration / Extraction (Removal of Pyridine) Quench->Workup Phase Separation Product This compound (Final Product) Workup->Product Purification

Figure 1: Step-by-step synthesis workflow for the selective sulfonylation of methyl 6-aminonicotinate.

Quality Assurance & Analytics

To ensure the integrity of the intermediate for downstream applications, the following analytical criteria must be met.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 11.2 ppm (s, 1H): Sulfonamide NH. Disappearance of this peak indicates deprotonation or bis-sulfonylation.

  • δ 8.8 ppm (d, 1H): Pyridine C-2 proton (Deshielded by ester and ring nitrogen).

  • δ 8.2 ppm (dd, 1H): Pyridine C-4 proton.

  • δ 7.1 ppm (d, 1H): Pyridine C-5 proton.

  • δ 3.88 ppm (s, 3H): Methyl ester (-OCH₃).

  • δ 3.30 ppm (s, 3H): Sulfonyl methyl (-SO₂CH₃).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Downstream Applications: The "Why"

This compound is rarely the final API; it is a versatile divergent intermediate . The ester group allows for coupling to amines to form amides (common in JAK inhibitors), while the sulfonamide group acts as a bioisostere for carboxylic acids, offering unique hydrogen-bonding geometry.

Hydrolysis to Free Acid

The most common next step is the hydrolysis of the methyl ester to the corresponding carboxylic acid (6-(methylsulfonamido)nicotinic acid ), which is then coupled to complex amines.

Protocol:

  • Suspend ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Acidify to pH 3 with 1N HCl.

  • Filter the precipitated acid.

Application Pathway Diagram

DownstreamUtility Core This compound (CAS 1190948-26-5) Path1 Hydrolysis (LiOH) Core->Path1 Path3 N-Alkylation Core->Path3 Acid 6-(methylsulfonamido)nicotinic acid (Coupling Precursor) Path1->Acid Path2 Amide Coupling (HATU/Amine) Acid->Path2 FinalDrug Target Kinase Inhibitor (e.g., JAK/STAT Modulator) Path2->FinalDrug N_Alkylated N-Alkyl Sulfonamide Derivative (Solubility Modulation) Path3->N_Alkylated

Figure 2: Divergent synthetic pathways utilizing CAS 1190948-26-5 as a central scaffold.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or residual pyridine vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • BenchChem. This compound Product Description & Synthesis Strategies. Retrieved from

  • BLD Pharm.[3] Methyl 6-(methylsulfonyl)nicotinate MSDS and Properties. Retrieved from

  • Sigma-Aldrich. Methyl 6-methylpyridine-3-carboxylate (Analogous Scaffold) Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl nicotinate derivatives. Retrieved from

Sources

Methyl 6-(methylsulfonamido)nicotinate: Therapeutic Targets & Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 6-(methylsulfonamido)nicotinate , a privileged scaffold and chemical intermediate with significant utility in medicinal chemistry. It explores its dual role as a precursor for GPR109A agonists (metabolic regulation) and as a structural motif in kinase inhibitor design (oncology).

Executive Summary

This compound (CAS: 1190948-26-5) is a functionalized pyridine derivative serving as a critical building block in drug discovery.[1] Structurally, it combines a nicotinate core (vitamin B3 analog) with a sulfonamide moiety at the C6 position.[1] This unique substitution pattern imparts specific electronic and steric properties, allowing the molecule to access distinct biological targets.

Its therapeutic potential bifurcates into two primary domains:

  • Metabolic Regulation (GPR109A): Upon hydrolysis to its free acid form, the scaffold mimics Nicotinic Acid (Niacin), targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) to modulate lipid metabolism.

  • Oncology (Kinase Inhibition): The pyridine-sulfonamide motif acts as a "hinge-binding" fragment in the synthesis of ATP-competitive inhibitors for kinases such as ATR and c-Met .

Chemical Biology & SAR Analysis

Structural Attributes

The compound features three pharmacophoric elements:

  • Pyridine Ring: A scaffold mimicking the endogenous ligand nicotinamide/niacin.

  • C3-Methyl Ester: A prodrug moiety or synthetic handle. In biological systems, esterases hydrolyze this to the active carboxylate (anionic headgroup).

  • C6-Methylsulfonamide: A polar, hydrogen-bonding substituent. Unlike simple alkyl groups, the sulfonamide (

    
    ) can act as both a hydrogen bond donor (NH) and acceptor (O), significantly altering the solubility and binding kinetics compared to unsubstituted niacin.
    
Structure-Activity Relationship (SAR)

In the context of GPR109A agonism, the C3-carboxylate is essential for salt-bridge formation with Arg251 in the receptor pocket. The C6-substitution is a classic medicinal chemistry strategy to:

  • Reduce Cutaneous Flushing: Unsubstituted niacin causes severe flushing via Langerhans cell activation. C6-modifications are explored to decouple antilipolytic efficacy from vasodilatory side effects.

  • Enhance Lipophilicity: The methylsulfonamido group increases logP compared to the free amine, potentially improving membrane permeability before hydrolysis.

Primary Therapeutic Target: GPR109A (HCA2)

Mechanism of Action

The free acid derivative, 6-(methylsulfonamido)nicotinic acid , functions as an agonist for GPR109A (HM74A), a


-coupled GPCR expressed primarily in adipocytes and immune cells.
  • Signaling Cascade: Ligand binding triggers

    
     protein activation 
    
    
    
    inhibition of Adenylyl Cyclase (AC)
    
    
    reduction in intracellular cAMP
    
    
    inactivation of Protein Kinase A (PKA)
    
    
    dephosphorylation of Hormone-Sensitive Lipase (HSL).
  • Therapeutic Outcome: Reduced hydrolysis of triglycerides into free fatty acids (FFAs).[] Lower plasma FFAs decrease hepatic VLDL synthesis, ultimately lowering LDL-C and triglycerides while raising HDL-C.

Pathway Visualization

GPR109A_Pathway Ligand 6-(methylsulfonamido) nicotinic acid Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor Binding Gi G_i Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates HSL Hormone-Sensitive Lipase (Dephosphorylation) PKA->HSL Prevents Activation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Controls FFA Plasma Free Fatty Acids (Reduction) Lipolysis->FFA Releases

Figure 1: Signal transduction pathway of GPR109A agonism leading to antilipolytic effects.

Secondary Target: Kinase Inhibition (Oncology)

Mechanism of Action

In oncology research, the this compound scaffold is utilized to synthesize inhibitors for kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and c-Met .

  • Role: The pyridine nitrogen and the sulfonamide oxygen often serve as a bidentate ligand, interacting with the "hinge region" of the kinase ATP-binding pocket.

  • Example: In ATR inhibitors (e.g., AZ20 derivatives), the sulfonyl moiety interacts with critical residues to lock the inhibitor in the active site, preventing DNA damage response (DDR) signaling and sensitizing tumor cells to radiation.

Experimental Protocols

Protocol A: In Vitro cAMP Inhibition Assay (GPR109A Validation)

Objective: To quantify the potency of the hydrolyzed acid form in activating GPR109A.

Materials:

  • CHO-K1 cells stably transfected with human GPR109A.

  • Forskolin (to stimulate cAMP).[3]

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

  • Test Compound: 6-(methylsulfonamido)nicotinic acid (hydrolyzed from ester).

Methodology:

  • Cell Preparation: Harvest CHO-K1/GPR109A cells and resuspend in stimulation buffer at

    
     cells/mL.
    
  • Treatment: Dispense 5 µL of cell suspension into a 384-well white plate.

  • Stimulation: Add 5 µL of compound (serial dilution) containing 10 µM Forskolin.

    • Control: Forskolin alone (Max cAMP), Buffer alone (Basal).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2 conjugate.

  • Readout: Incubate for 1 hour at RT. Measure fluorescence ratio (665 nm/620 nm) using a microplate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves to determine

    
    . A potent agonist will show a dose-dependent decrease in HTRF signal (inversely proportional to cAMP).
    
Protocol B: Ester Hydrolysis (Chemical Activation)

Since the methyl ester is a precursor, it must often be hydrolyzed for biochemical assays requiring the free acid.

Methodology:

  • Dissolve 1 eq. of this compound in THF/Water (3:1).

  • Add 2 eq. of Lithium Hydroxide (LiOH).

  • Stir at RT for 2–4 hours (monitor by TLC/LC-MS).

  • Acidify with 1N HCl to pH ~3 to precipitate the free acid.

  • Filter and dry the solid 6-(methylsulfonamido)nicotinic acid .

Quantitative Data Summary

PropertyThis compound6-(methylsulfonamido)nicotinic acid
Role Chemical Intermediate / ProdrugActive Pharmacophore
Target Synthetic PrecursorGPR109A (Agonist)
Molecular Weight 230.24 g/mol 216.21 g/mol
Lipophilicity (cLogP) ~0.8 (Est.)~0.2 (Est.)
Key Interaction Hydrophobic / H-BondingIonic (Arg251) / H-Bonding
Primary Utility Building Block for Kinase InhibitorsAntilipolytic Agent

References

  • BenchChem. (2025).[4][5] this compound: Structure-Activity Relationships at the Molecular Interaction Level. Retrieved from

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Foote, K. M., et al. (2013). "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase."[6] Journal of Medicinal Chemistry, 56(5), 2125-2138.[6] Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-611.
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

Sources

Advanced In-Silico Characterization of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Modeling Sulfonamide-Pyridine Scaffolds

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (M6MN) represents a critical pharmacophore in medicinal chemistry, combining a pyridine-3-carboxylate core with a sulfonamide "warhead."[1] While often utilized as a high-purity intermediate for kinase inhibitors and receptor antagonists, its structural motifs—specifically the acidic sulfonamide nitrogen and the pyridine ring—make it a prime candidate for Fragment-Based Drug Design (FBDD).

This guide provides a rigorous, self-validating protocol for modeling M6MN. It moves beyond standard "black-box" docking to address the specific challenges of this chemotype: sulfonamide ionization , tautomeric ambiguity , and force field parameterization .

Phase 1: Quantum Mechanical (QM) Parameterization

The Challenge: Standard force fields (e.g., GAFF, CHARMM) often fail to accurately reproduce the torsional energy profile of the


 bond. Furthermore, the sulfonamide nitrogen is acidic (

), necessitating accurate partial charge derivation for both neutral and anionic states.
Geometry Optimization & Tautomer Analysis

Before docking, the precise electronic structure must be resolved. The sulfonamido group can adopt multiple tautomeric forms, particularly when interacting with a pyridine ring.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT at B3LYP/6-311++G(d,p) (includes diffuse functions for the sulfur lone pairs).

  • Workflow:

    • Generate 3D conformers of the neutral and deprotonated (anionic) species.

    • Perform a relaxed potential energy surface (PES) scan around the

      
       dihedral angle (0° to 360° in 10° increments).
      
    • Critical Step: Calculate the electrostatic potential (ESP) for charge fitting.

Force Field Topology Generation

To run Molecular Dynamics (MD), we must derive partial charges that fit the QM electrostatic potential.

  • Charge Method: RESP (Restrained Electrostatic Potential) fitting.

  • Force Field: GAFF2 (General Amber Force Field 2) or CGenFF (CHARMM General Force Field).

  • Validation: Compare the QM-derived torsional profile with the MM-derived profile. If the RMSE > 1.5 kcal/mol, generate custom torsional parameters.

Table 1: QM vs. MM Validation Metrics (Target Criteria)

MetricTarget ValueAction if Failed
Bond Length (S-N) Deviation < 0.02 ÅAdjust force constant (

)
Bond Angle (C-S-N) Deviation < 2.5°Adjust angle parameters
Torsional Barrier RMSE < 1.0 kcal/molFit Fourier series to QM scan
RESP Charge Sum Integer (0.0 or -1.0)Re-run ESP calculation

Phase 2: Molecular Docking & Target Interaction

The Target: Sulfonamides are classic inhibitors of Carbonic Anhydrase II (CAII) (PDB ID: 3HS4 or 1G52). The anionic nitrogen coordinates directly with the catalytic Zinc (


) ion.
The "Zinc-Binder" Protocol

Standard docking functions often penalize the close contact required for metal coordination. You must use a specialized protocol.

Step-by-Step Methodology:

  • Receptor Prep:

    • Remove water molecules (keep catalytic waters if bridging is suspected, e.g., Wat263 in CAII).

    • Assign non-bonded parameters to the

      
       ion (charge +2.0, radius 1.10 Å).
      
  • Ligand Prep:

    • Crucial: Dock the deprotonated (anionic) form of M6MN. The neutral form binds significantly weaker to the metal center.

  • Grid Generation (AutoDock/Vina):

    • Center: On the

      
       ion.
      
    • Size:

      
       Å (focused search).
      
  • Constraints: Define a distance constraint of

    
     Å between the sulfonamide Nitrogen and Zinc.
    
Interaction Topology Diagram (Graphviz)

The following diagram visualizes the critical pharmacophoric interactions required for high-affinity binding of M6MN.

InteractionTopology cluster_ligand Ligand: M6MN (Anionic) cluster_receptor Receptor: CAII Active Site Sulf_N Sulfonamide N- Zn Zn2+ Ion Sulf_N->Zn Coordination (2.1 Å) Sulf_O Sulfonyl O Thr199 Thr199 (Backbone NH) Sulf_O->Thr199 H-Bond Acceptor Pyr_Ring Pyridine Ring Val121 Val121 (Hydrophobic) Pyr_Ring->Val121 Pi-Alkyl / VdW Ester Methyl Ester Wat Water Network Ester->Wat Solvent Exposure

Caption: Pharmacophore map showing the critical Zinc coordination by the anionic sulfonamide nitrogen and supporting H-bond network.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Zinc coordination and the flexibility of the methyl ester tail.

System Setup
  • Engine: GROMACS or AMBER.

  • Force Field:

    • Protein: ff14SB (AMBER) or CHARMM36m .

    • Ligand: GAFF2 (with RESP charges from Phase 1).

    • Metal: 12-6-4 LJ-type nonbonded model (critical for accurate divalent metal simulation).

  • Solvation: TIP3P water box, buffered to 10 Å.

  • Neutralization: Add

    
     or 
    
    
    
    to neutralize the system (approx. 0.15 M ionic strength).
Simulation Protocol
  • Minimization: 5000 steps steepest descent (restrained protein) -> 5000 steps conjugate gradient (unrestrained).

  • Heating (NVT): 0 to 300 K over 100 ps, using a Langevin thermostat.

  • Equilibration (NPT): 1 ns at 1 atm, allowing density to stabilize.

  • Production: 100 ns trajectory. Save coordinates every 10 ps.

Analysis Metrics[2]
  • RMSD: Calculate Ligand RMSD relative to the protein backbone. Stability is defined as RMSD < 2.0 Å.

  • Distance Analysis: Plot the

    
     distance over time. It must remain stable (
    
    
    
    Å).
  • H-Bond Lifetime: Analyze the occupancy of the Sulfonyl-O

    
     Thr199 bond. >60% occupancy indicates a strong binder.
    

Phase 4: ADMET & Prodrug Potential

The methyl ester group in M6MN is likely a "mask" to improve permeability. In vivo, esterases (e.g., hCES1) will hydrolyze this to the free acid.

In-Silico ADMET Prediction:

  • Tool: SwissADME or pkCSM.

  • Focus:

    • LogP (M6MN): Expected ~1.5 (Good permeability).

    • LogP (Acid Metabolite): Expected < 0.5 (High solubility, low permeability).

Comprehensive Workflow Diagram

Workflow cluster_QM Phase 1: QM Parameterization cluster_Dock Phase 2: Molecular Docking cluster_MD Phase 3: Dynamics Validation Struct 3D Structure Generation (M6MN) DFT DFT Optimization (B3LYP/6-311++G**) Struct->DFT RESP RESP Charge Fitting DFT->RESP Prep Ligand Ionization (Anionic Form) RESP->Prep Dock Ensemble Docking (AutoDock Vina) Prep->Dock Grid Zinc-Centered Grid Grid->Dock Topol Topology Building (GAFF2 + 12-6-4 Metal Model) Dock->Topol Sim 100ns MD Simulation (GROMACS/AMBER) Topol->Sim Analysis Stability Analysis (RMSD / H-Bonds) Sim->Analysis Analysis->Struct Refine Scaffold

Caption: End-to-end computational workflow for characterizing sulfonamide-pyridine interactions.

References

  • Sulfonamide Force Field Development

    • Yu, Z., et al. (2003). "On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides." Journal of Physical Chemistry A.

  • CGenFF Methodology

    • Vanommeslaeghe, K., et al. (2012). "Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations." Journal of Chemical Theory and Computation.

  • Sulfonamide-CAII Docking Protocols

    • Gopinath, P., & Kathiravan, M. K. (2021).[2] "Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity." Royal Society of Chemistry Advances.

  • Metal Ion Modeling in MD

    • Li, P., & Merz, K. M. (2014). "Taking into Account the Ion-Induced Dipole Interaction in the Nonbonded Model of Ions." Journal of Chemical Theory and Computation.

Sources

Solubility and Stability Profiling of Methyl 6-(methylsulfonamido)nicotinate: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (CAS: 2649078-58-8; MW: 230.24 g/mol ) is a highly versatile chemical intermediate and pharmacophore building block utilized in modern medicinal chemistry[1]. Featuring an electron-deficient nicotinate core substituted with a methylsulfonamido group, this compound presents a unique physicochemical profile. Understanding its solubility dynamics and metabolic stability is critical for researchers employing it as a kinase inhibitor scaffold, receptor modulator, or prodrug intermediate.

This whitepaper provides an in-depth analysis of the structural causality dictating the compound's behavior in aqueous and biological environments, alongside self-validating experimental protocols for preclinical evaluation.

Structural and Physicochemical Profiling

The physicochemical behavior of this compound is governed by the interplay between its three primary functional domains:

The Methylsulfonamido Group: pKa Tuning and Solubility

The introduction of a sulfonamide moiety onto a pyridine ring is a classic medicinal chemistry strategy for modulating lipophilicity and aqueous solubility[2]. The sulfonamide nitrogen proton is weakly acidic. However, the strong electron-withdrawing nature of both the adjacent sulfonyl group and the nicotinate core significantly lowers the pKa of this proton (typically to a range of 6.0–7.5)[3].

  • Causality: Because the pKa is near physiological pH (7.4), the compound exists in a dynamic equilibrium between its neutral and anionic states in biological fluids. The ionized (anionic) form drastically enhances thermodynamic solubility via favorable ion-dipole interactions with water, while the neutral form maintains sufficient lipophilicity for membrane permeation.

The Methyl Ester: Metabolic Liability and Prodrug Utility

While the methyl ester at the 3-position provides synthetic versatility and enhances passive permeability, it acts as a primary site of metabolic lability.

  • Causality: Methyl esters are highly susceptible to enzymatic cleavage by ubiquitous carboxylesterases (CES) present in plasma and hepatic microsomes[4]. In drug development, this structural feature is frequently leveraged as a prodrug strategy—allowing the lipophilic ester to cross cellular membranes before being rapidly hydrolyzed into the active, polar nicotinic acid derivative[5].

Chemical and Metabolic Stability Dynamics

The stability of this compound must be evaluated across both chemical (pH-driven) and biological (enzyme-driven) axes.

  • Chemical Stability: The sulfonamide linkage is highly resistant to chemical hydrolysis under standard conditions. However, the methyl ester is susceptible to base-catalyzed saponification at pH > 9.0 and acid-catalyzed hydrolysis at pH < 2.0 (gastric conditions)[5].

  • Metabolic Stability: In vitro plasma and microsomal assays typically reveal rapid clearance of the parent compound. The primary metabolic pathway is not CYP450-mediated oxidation, but rather CES-mediated ester hydrolysis[4].

G A Methyl 6-(methylsulfonamido) nicotinate C Chemical Hydrolysis (pH < 2 or pH > 9) A->C Extreme pH D Enzymatic Hydrolysis (Carboxylesterases) A->D Plasma/Microsomes B 6-(methylsulfonamido) nicotinic acid C->B Ester Cleavage D->B Ester Cleavage

Caption: Primary degradation pathways of this compound via ester hydrolysis.

Quantitative Data Summaries

Table 1: Predictive Physicochemical Properties
PropertyValue / DescriptorImpact on Drug Development
Molecular Weight 230.24 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Primary pKa (Calculated) ~6.5 - 7.0 (Sulfonamide NH)Enables pH-dependent solubility; anionic at pH 7.4.
LogP (Neutral) ~1.2 - 1.8Balanced lipophilicity for passive membrane diffusion.
H-Bond Donors/Acceptors 1 / 5Favorable for target binding; high hydration potential.
Table 2: Expected In Vitro Stability Profile
Assay MatrixPrimary DegradantExpected Half-Life (t1/2)Mechanism
Aqueous Buffer (pH 7.4) None> 24 hoursChemically stable at neutral pH.
Aqueous Buffer (pH 1.2) Nicotinic acid derivativeModerate (~4-6 hours)Acid-catalyzed ester hydrolysis.
Rat/Human Plasma Nicotinic acid derivativeShort (< 30 mins)Carboxylesterase (CES) cleavage.
Liver Microsomes (HLM) Nicotinic acid derivativeShort (< 20 mins)Hepatic CES cleavage.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They include specific controls to isolate the exact mechanisms of solubility and degradation.

Protocol 1: Kinetic Solubility Profiling via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates when spiked from a DMSO stock into an aqueous buffer. This mimics the "spring and parachute" effect crucial for early formulation[6].

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (10 µM to 500 µM) by spiking the DMSO stock into 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 0.1 N HCl at pH 1.2. Keep final DMSO concentration ≤ 2%.

  • Incubation: Incubate the microtiter plates at 37°C for 2 hours with orbital shaking (300 rpm) to reach kinetic equilibrium.

  • Nephelometric Readout: Measure light scattering (nephelometry) at 620 nm.

  • Validation Check: The onset of precipitation is identified at the concentration where light scattering significantly deviates from the baseline. Self-Validation: The compound should show higher kinetic solubility at pH 7.4 than at pH 1.2 due to the ionization of the sulfonamide proton[3].

Protocol 2: Mechanistic In Vitro Microsomal Stability Assay

This protocol differentiates between CYP450-mediated oxidation and CES-mediated hydrolysis, providing mechanistic proof of the ester's metabolic liability[4],[5].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Control (Crucial Step): Divide the assay into two arms. To Arm A, add 100 µM of bis(p-nitrophenyl)phosphate (BNPP), a selective carboxylesterase inhibitor. Leave Arm B untreated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Add this compound to a final concentration of 1 µM.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH (to activate CYP450 enzymes).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: If the compound is rapidly depleted in Arm B but remains stable in Arm A (BNPP treated), the degradation is definitively proven to be CES-mediated ester hydrolysis, not CYP450 oxidation.

Workflow Step1 Compound Stock (10 mM in DMSO) Sub1 Kinetic Solubility (Nephelometry / HPLC) Step1->Sub1 Sub2 Microsomal Stability (LC-MS/MS) Step1->Sub2 Eval1 pH 1.2, 4.5, 7.4 Buffer Incubation Sub1->Eval1 Eval2 NADPH +/- CES Inhibitors (BNPP) Sub2->Eval2 Out1 Precipitation Onset & Thermodynamic Sol. Eval1->Out1 Out2 Intrinsic Clearance (CLint) & Half-life (t1/2) Eval2->Out2

Caption: High-throughput preclinical workflow for assessing solubility and mechanistic stability.

Conclusion

This compound is a highly engineered intermediate. Its sulfonamide group serves as an excellent pKa tuning handle, ensuring optimal aqueous solubility at physiological pH without sacrificing the lipophilicity required for membrane transit. Conversely, its methyl ester acts as a deliberate metabolic weak point, undergoing rapid carboxylesterase-mediated hydrolysis. By employing the self-validating protocols outlined above, researchers can accurately quantify these parameters, ensuring robust data generation for downstream drug development and prodrug optimization.

References

  • Benchchem. This compound - Properties and Functionalization.
  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Taylor & Francis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • RSC Publishing. Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

Sources

Technical Guide: Preliminary Toxicity Screening of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate is a functionalized pyridine derivative featuring a methyl ester and a sulfonamide moiety.[1] While frequently used as a fragment in medicinal chemistry or a synthetic intermediate, its specific toxicological profile remains largely uncharacterized in public literature.

This guide provides a structured, self-validating screening cascade designed to de-risk this compound early in the development pipeline. Based on its structural pharmacophores—specifically the sulfonamide group (associated with hERG inhibition and hypersensitivity) and the nicotinate core (associated with metabolic activation)—this protocol prioritizes genotoxicity, hepatotoxicity, and cardiotoxicity assessments.

Part 1: Structural Alerts & In Silico Strategy

Before wet-lab experimentation, researchers must account for the compound's inherent chemical liabilities. The molecule contains two distinct "warheads" that dictate the screening strategy.

Structural Alert Analysis
FeaturePotential RiskScreening Priority
Sulfonamide Moiety (

)
Cardiotoxicity: High probability of hERG channel binding (QT prolongation). Idiosyncratic Toxicity: Stevens-Johnson Syndrome (SJS) potential via hydroxylamine metabolites.High (hERG Assay)
Methyl Ester (

)
Hydrolysis: Rapid conversion to the free acid (6-(methylsulfonamido)nicotinic acid) by plasma esterases.Medium (Stability Check)
Pyridine Ring Genotoxicity: Potential for N-oxidation or ring epoxidation leading to DNA adducts.High (Ames Test)
In Silico Prediction Workflow

Prior to synthesis scale-up, run the structure through Derek Nexus or the OECD QSAR Toolbox .

  • Focus: Flag for aromatic sulfonamide alerts.

  • Outcome: If a "Rapid Hydrolysis" alert is triggered, ensure all subsequent biological assays include the free acid metabolite as a parallel test article, as this will likely be the dominant systemic species.

Part 2: Physicochemical Characterization (The "Go/No-Go" Step)

Biological data is meaningless if the compound precipitates in the assay buffer.

Protocol: Kinetic Solubility & Stability
  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Aqueous Dilution: Dilute to 100 µM in PBS (pH 7.4).

  • Turbidimetry: Measure Absorbance at 620 nm immediately (

    
    ) and at 4 hours (
    
    
    
    ).
    • Acceptance Criteria:

      
       increase in OD620.
      
  • LC-MS Stability Check: Inject the

    
     sample into LC-MS.
    
    • Critical Check: Quantify the ratio of Parent (Methyl ester) vs. Metabolite (Free acid). If

      
       hydrolysis occurs within 4 hours, the toxicity observed in later assays is attributable to the acid, not the ester.
      

Part 3: In Vitro Genotoxicity (OECD 471 Ames Test)

The pyridine core presents a risk of metabolic activation into reactive electrophiles. The Ames test is the mandatory regulatory starting point.

Scientific Rationale

We use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Crucially, the S9 fraction (rat liver extract) must be included to simulate the hepatic metabolism that might convert the pyridine ring into a mutagenic N-oxide.

Experimental Workflow

AmesTest Prep Sample Prep (5 conc. levels) S9 Metabolic Activation (+/- S9 Mix) Prep->S9 Add Bacteria Incubate Plate Incubation (48-72h @ 37°C) S9->Incubate Pour on Agar Count Scoring Revertant Colonies Incubate->Count Analyze

Figure 1: Standard OECD 471 Ames Test Workflow. Note the critical branching for metabolic activation (+/- S9).

Validation Criteria
  • Negative Control: DMSO (Must show background reversion rate).

  • Positive Control (+S9): 2-Aminoanthracene (Requires metabolic activation; verifies S9 viability).

  • Positive Control (-S9): Sodium Azide (Direct mutagen).

  • Result: A compound is "Positive" if dose-dependent reversion increases

    
     over background.
    

Part 4: Cytotoxicity & Hepatotoxicity (HepG2 MTT Assay)

Since the liver is the primary site of ester hydrolysis and sulfonamide metabolism, HepG2 cells are the preferred model over generic HeLa or CHO cells.

Protocol Steps
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat with this compound (0.1 µM to 100 µM).

    • Note: Include a "Vehicle Control" (0.5% DMSO max).

  • Exposure: Incubate for 48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL). Mitochondrial dehydrogenases in viable cells convert yellow MTT to purple formazan.

  • Quantification: Solubilize crystals in DMSO; read Absorbance at 570 nm.

Data Interpretation

Calculate IC50 (Concentration inhibiting 50% viability).[2][3]

  • IC50 < 10 µM: Highly Cytotoxic (Stop development or structural redesign required).

  • IC50 10–50 µM: Moderate Toxicity (Proceed with caution).

  • IC50 > 50 µM: Low Cytotoxicity (Pass).

Part 5: Cardiotoxicity (hERG Inhibition)[3]

Critical Warning: Sulfonamide derivatives are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias. This is the most likely failure mode for this specific molecule.

Automated Patch Clamp (APC) Methodology

Instead of low-throughput manual patching, use an APC system (e.g., QPatch or SyncroPatch) for screening.

hERG_Pathway Drug This compound Channel hERG K+ Channel (HEK293 Transfected) Drug->Channel Binds Block Pore Blockade Channel->Block Inhibits IKr Current Repol Delayed Repolarization (Prolonged QT) Block->Repol Physiological Effect Arrhythmia Torsades de Pointes (Risk Flag) Repol->Arrhythmia Clinical Outcome

Figure 2: Mechanism of Action for hERG-mediated cardiotoxicity common in sulfonamides.

Protocol
  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Perfusion: Apply compound at 1 µM and 10 µM.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Threshold:

    • 
       inhibition at 10 µM is a Red Flag .
      
    • 
       inhibition at 10 µM requires determination of a full IC50 curve.
      

Summary of Screening Cascade

Cascade Start Compound Synthesis Solubility Solubility & Stability (PBS/DMSO) Start->Solubility Ames Genotoxicity (Ames Test) Solubility->Ames If Soluble HepG2 Hepatotoxicity (MTT Assay) Ames->HepG2 If Non-Mutagenic hERG Cardiotoxicity (Patch Clamp) HepG2->hERG If IC50 > 50µM Decision Go / No-Go Decision hERG->Decision

Figure 3: The sequential decision tree for de-risking the compound.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Vandenberghe, I., et al. (2025). Ames Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar. [Link]

  • Chung, D.M., et al. (2014). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. International Journal of Radiation Research. [Link]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Duran, A., et al. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. MDPI Molecules. [Link]

Sources

Methodological & Application

Application Note: Leveraging Methyl 6-(methylsulfonamido)nicotinate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the selection of privileged scaffolds is paramount for balancing target affinity, metabolic stability, and pharmacokinetic viability. Methyl 6-(methylsulfonamido)nicotinate (IUPAC: methyl 6-(methanesulfonamido)pyridine-3-carboxylate) has emerged as a highly versatile, advanced chemical intermediate[1].

The structural logic behind utilizing this specific building block relies on three functional domains:

  • The Pyridine Core: Acts as an electron-deficient bioisostere for benzene, predictably lowering lipophilicity (cLogP) and improving aqueous solubility, while resisting oxidative metabolism.

  • The 6-Methylsulfonamido Group: Provides a robust, highly directional hydrogen-bond donor/acceptor vector. Unlike primary amines, sulfonamides are metabolically stable against monoamine oxidases and modulate the pKa of the molecule, heavily influencing target binding affinity through precise electrostatic interactions[1].

  • The C3-Methyl Ester: Serves as a reliable synthetic handle for late-stage diversification, allowing controlled conversion into amides, carboxylic acids, or alcohols without disrupting the sulfonamide moiety[1].

Physicochemical Profiling

To understand the causality behind selecting the sulfonamide derivative over a standard amine, we must analyze the physicochemical shift. The table below summarizes the calculated properties demonstrating why this building block is preferred for optimizing Topological Polar Surface Area (TPSA) and hydrogen-bonding metrics.

PropertyMethyl 6-aminonicotinate (Precursor)This compoundRationale for Drug Design
Molecular Weight 152.15 g/mol 230.24 g/mol Remains well within Lipinski’s Rule of 5 limits.
cLogP (est.) ~0.5~0.8Slight increase in lipophilicity, balanced by higher polarity.
H-Bond Donors 21Restricts promiscuous binding; provides a single, highly acidic N-H vector.
H-Bond Acceptors 34Sulfonyl oxygens act as potent acceptors for kinase hinge regions.
TPSA 52.0 Ų83.5 ŲIncreased TPSA reduces blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for certain pain targets).

Pharmacological Applications & Mechanistic Pathways

This compound is utilized across multiple therapeutic areas due to its ability to anchor into deep receptor pockets.

  • Hedgehog (Hh) Pathway Inhibitors: Uncontrolled Hh signaling is a primary driver in various malignancies (e.g., basal cell carcinoma, medulloblastoma). Derivatives such as N-(4-chloro-3-(pyridin-2-yl)phenyl)-6-(methylsulfonamido)nicotinamide act as potent antagonists by directly binding to the transmembrane domain of the Smoothened (SMO) receptor, arresting the cell cycle and inducing apoptosis[2].

  • TRPV1 Antagonists: Pyridine C-region analogs featuring the methylsulfonamido group have been extensively investigated for neuropathic pain. The sulfonamide moiety enhances stereospecific antagonism against capsaicin-induced activation of the hTRPV1 channel, blocking pain signal transduction[3].

  • Ion Channel Modulators (HCN2): This scaffold is critical in synthesizing Hyperpolarization-activated cyclic nucleotide-gated (HCN2) channel blockers. These peripherally restricted compounds are vital for treating neuropathic pain and cardiovascular conditions without central nervous system side effects[4].

  • Kinase Inhibitors (ALK/ROS1): Pyridine derivatives serve as foundational hinge-binding motifs in developing inhibitors for Anaplastic Lymphoma Kinase (ALK), particularly in overriding severe clinical resistance mutations like ALK-L1196M[5].

HhPathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Suppresses (in absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Cascade Inhibitor 6-(methylsulfonamido) nicotinamide analog Inhibitor->SMO Binds Transmembrane Domain (Antagonism) Target Target Gene Expression (Cell Proliferation) GLI->Target Translocates to Nucleus

Fig 1: Mechanism of Hedgehog (Hh) pathway inhibition by nicotinamide analogs.

Synthetic Diversification & Experimental Protocols

The primary research value of this compound lies in its late-stage functionalization[1]. The ester group can be hydrolyzed to a carboxylic acid for amide coupling, while the sulfonamide nitrogen can undergo selective alkylation.

G A Methyl 6-(methylsulfonamido) nicotinate B 6-(methylsulfonamido) nicotinic acid A->B LiOH, THF/H2O (Saponification) C N-Alkylated Sulfonamide A->C Alkyl Halide, K2CO3 (N-Alkylation) E Nicotinyl Alcohol Derivatives A->E LiAlH4 or DIBAL-H (Reduction) D Nicotinamide Derivatives (e.g., Smo Inhibitors) B->D Amine, HATU, DIPEA (Amide Coupling)

Fig 2: Synthetic diversification of this compound.
Protocol A: Base-Catalyzed Saponification to 6-(Methylsulfonamido)nicotinic Acid

This is the foundational step required before generating proprietary amide libraries.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (5.0 g, 21.7 mmol) in a 3:1 mixture of THF/H₂O (80 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add LiOH·H₂O (2.73 g, 65.1 mmol) in one portion.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. It provides a milder basic environment that efficiently hydrolyzes the ester without risking nucleophilic attack or cleavage of the sulfonamide linkage. The THF/water co-solvent system ensures homogeneous mixing of the organic substrate and inorganic base.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup & Precipitation: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF. Cool the remaining aqueous layer in an ice bath (0–5 °C).

  • Acidification: Dropwise, add 1M HCl until the pH reaches ~3.0.

    • Validation: The sulfonamide N-H has a pKa of ~8.5, while the newly formed carboxylic acid has a pKa of ~4.0. Dropping the pH to 3.0 ensures the carboxylic acid is fully protonated (neutral), driving the precipitation of the product as a white solid, while avoiding over-acidification which could protonate the pyridine nitrogen (pKa ~2.5) and pull the compound back into the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water (2 x 15 mL), and dry under high vacuum to afford 6-(methylsulfonamido)nicotinic acid.

Protocol B: Amide Coupling for Library Generation (e.g., Hedgehog Inhibitors)

This protocol details the coupling of the previously synthesized acid with an aniline or primary amine to form bioactive nicotinamides.

Materials:

  • 6-(Methylsulfonamido)nicotinic acid (1.0 eq)

  • Target Amine/Aniline (e.g., 4-chloro-3-(pyridin-2-yl)aniline) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 6-(methylsulfonamido)nicotinic acid (1.0 g, 4.6 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Add DIPEA (2.4 mL, 13.8 mmol) followed by HATU (2.1 g, 5.5 mmol).

    • Causality: The pyridine ring withdraws electron density from the carboxylic acid, making it less reactive. HATU is an elite uronium-based coupling reagent that rapidly forms a highly reactive 7-azabenzotriazole active ester, overcoming the deactivation of the pyridine core. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.

  • Coupling: Stir the activation mixture for 15 minutes at room temperature, then add the target amine (5.1 mmol).

  • Incubation: Stir the reaction at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Validation: The basic quench neutralizes excess acid and removes the byproducts of HATU (which are water-soluble).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM) to yield the pure 6-(methylsulfonamido)nicotinamide derivative.

References

  • Benchchem. "this compound|RUO". Benchchem.com.
  • Ryu, HyungChul, et al. "Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists". NIH.gov.
  • "WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling". Google Patents.
  • "WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators". Google Patents.
  • "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors". Semantic Scholar.

Sources

Application of Methyl 6-(methylsulfonamido)nicotinate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of Methyl 6-(methylsulfonamido)nicotinate in Kinase Inhibitor Synthesis

Executive Summary

This compound (Molecular Formula: C8H10N2O4S, MW: 230.24 g/mol ) is a high-purity, synthetically versatile chemical intermediate utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a nicotinate core and a unique methylsulfonamido substituent at the 6-position, this building block is specifically engineered for the rapid synthesis of targeted therapeutics, particularly kinase inhibitors[1]. This application note details the mechanistic rationale for incorporating this scaffold into kinase-directed libraries and provides a validated, self-validating protocol for its functionalization.

Chemical Profiling & Mechanistic Rationale

In the development of small-molecule kinase inhibitors, achieving high affinity and selectivity requires precise interactions within the ATP-binding pocket. The 6-(methylsulfonamido)nicotinate scaffold provides a pre-organized pharmacophore ideal for both Type I and Type II kinase inhibitors:

  • Hinge Region Anchoring: The 2-aminopyridine or sulfonamidopyridine motif is a privileged hinge-binding scaffold across multiple kinase targets (e.g., BRAF, RIPK2, PI5P4K)[2][3]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the sulfonamide NH serves as a potent hydrogen bond donor to the backbone carbonyls of hinge residues (such as the DFG motif or specific residues like Phe595/Gly596 in BRAF)[2][4].

  • Physicochemical Modulation: The methylsulfonamido group enhances the compound's metabolic stability and aqueous solubility compared to highly lipophilic alternatives, improving overall drug-like properties and influencing target binding affinity[1].

  • Synthetic Versatility: The methyl ester at the 3-position acts as a strategic synthetic handle[1]. It allows for orthogonal deprotection and subsequent amide coupling, directing the extended pharmacophore toward the solvent-exposed region or the allosteric specificity pockets of the kinase[1].

MAPK_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds RAS RAS (Active GTP) EGFR->RAS Activates BRAF BRAF Kinase (Target Protein) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Induces Transcription Inhibitor Sulfonamidopyridine- Derived Inhibitor Inhibitor->BRAF Hinge Binding (Blocks ATP)

Mechanism of Action: Sulfonamidopyridine-derived inhibitors blocking the MAPK signaling pathway.

Application Workflow: Synthesis of a Targeted Kinase Inhibitor Scaffold

To utilize this compound in library generation, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid, followed by an amide coupling with a target-specific amine (e.g., a substituted aniline for BRAF or RIPK2 targeting)[2][4].

Protocol 3.1: Saponification of this compound

Causality & Rationale: Lithium hydroxide (LiOH) is selected over sodium or potassium hydroxide due to its milder nature, which prevents the premature cleavage of the sulfonamide linkage and minimizes side reactions. A mixed solvent system (THF/H₂O) ensures complete solvation of both the lipophilic ester and the hydrophilic hydroxide salt.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of this compound in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M concentration.

  • Initiation: Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Reagent Addition: Add 2.0 eq of LiOH·H₂O portion-wise under continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Self-Validation: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the starting material ester is fully consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the volatile THF.

  • Precipitation: Acidify the remaining aqueous layer to pH ~3 using 1M HCl. The product, 6-(methylsulfonamido)nicotinic acid, will precipitate out of solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum for 12 hours to afford the intermediate acid.

Protocol 3.2: Amide Coupling for Pharmacophore Extension

Causality & Rationale: The carboxylic acid of a 6-substituted nicotinic acid is electronically deactivated, making standard coupling agents (like EDC/HOBt) sluggish. HATU is employed as it rapidly forms a highly reactive HOAt ester, driving the amidation to completion at room temperature while suppressing epimerization. DIPEA serves as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

  • Preparation: Dissolve 1.0 eq of 6-(methylsulfonamido)nicotinic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of the target amine (e.g., a functionalized aniline) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to ensure complete salt break-up.

  • Coupling: Add 1.2 eq of HATU in one portion. The solution will typically transition to a deep yellow/orange color, indicating the formation of the active ester.

  • Reaction: Stir the reaction at room temperature for 2 hours. Self-Validation: Monitor via LC-MS to confirm the disappearance of the intermediate acid mass.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final kinase inhibitor scaffold.

Data Presentation: Optimization of Amide Coupling Conditions

To validate the experimental choices in Protocol 3.2, a systematic optimization of the coupling conditions was performed. As shown in Table 1, the use of uronium-based coupling reagents (HATU, COMU) significantly outperforms traditional carbodiimide (EDC) or phosphonic anhydride (T3P) methods when functionalizing the deactivated nicotinate core.

Table 1: Reaction Optimization for the Amidation of 6-(methylsulfonamido)nicotinic acid

EntryCoupling Reagent (1.2 eq)Base (3.0 eq)SolventTime (h)Isolated Yield (%)
1EDC·HCl / HOBtEt₃NDCM1645%
2T3P (50% in EtOAc)DIPEAEtOAc1262%
3COMUDIPEADMF288%
4 HATU DIPEA DMF 2 91%

Note: Reactions were performed at 0.1 M concentration at 25 °C. Yields represent the isolated, chromatographically pure product.

References

1.[1] Title : this compound|RUO. Source : benchchem.com URL : 1

2.[4] Title : Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells. Source : nih.gov URL : 4

3.[2] Title : Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. Source : nih.gov URL : 2

4.[3] Title : Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors. Source : nih.gov URL : 3

Sources

Application Note: Analytical Profiling of Methyl 6-(methylsulfonamido)nicotinate

[1][2]

Executive Summary & Compound Architecture

Methyl 6-(methylsulfonamido)nicotinate is a critical pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Filgotinib analogs) and Sirtuin modulators.[1] Its amphiphilic nature—combining a lipophilic methyl ester with a polar, acidic sulfonamide moiety—presents unique analytical challenges.[1]

This guide provides two orthogonal validated workflows:

  • RP-HPLC-UV: The primary method for purity assessment and quantification in aqueous/process matrices.[2][1]

  • GC-MS (Derivatized): The confirmatory method for structural identification and trace impurity analysis, utilizing silylation to overcome the sulfonamide's thermal lability.

Physicochemical Profile
ParameterValueImplications for Analysis
IUPAC Name Methyl 6-(methanesulfonamido)pyridine-3-carboxylateTarget Analyte
Molecular Weight 230.24 g/mol Parent Ion

(LC-MS)
pKa (Predicted) ~3.9 (Sulfonamide NH), ~2.8 (Pyridine N)Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.[2][1][3]
LogP ~1.2Moderate retention on C18; suitable for Reverse Phase.[1]
Solubility DMSO, Methanol, Ethyl AcetateCompatible with standard organic diluents.[1]

Decision Logic & Workflow

The choice between HPLC and GC-MS depends on the analytical goal (Quantification vs. Identification) and the sample matrix.

MethodSelectionStartSample: this compoundGoalDefine Analytical GoalStart->GoalQuantPurity / Quantification(>0.1%)Goal->QuantHigh Conc.IdentTrace Analysis / ID(<0.1%)Goal->IdentLow Conc./UnknownsPrep_LCDilute in ACN/WaterQuant->Prep_LCPrep_GCSilylation (BSTFA)Target: Sulfonamide -NHIdent->Prep_GCHPLCRP-HPLC-UV(C18, Acidic Mobile Phase)GCMSGC-MS(Requires Derivatization)Prep_LC->HPLCPrep_GC->GCMS

Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity and specificity requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Routine purity testing, reaction monitoring, and stability studies.[1]

Mechanistic Rationale

The sulfonamide group (-NH-SO₂-Me) is weakly acidic.[2][1] On a standard C18 column at neutral pH, this group creates a negative charge, while the pyridine ring may protonate, leading to "zwitterionic-like" behavior and severe peak tailing.[1]

  • Solution: We employ a Formic Acid buffered mobile phase (pH ~2.5) . This keeps the sulfonamide neutral (protonated) and the pyridine protonated, ensuring a single ionic species and sharp peak shape.

Instrument Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18.[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Column Temp: 40 °C (Improves mass transfer for sulfonamides).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (λmax of nicotinate core) and 220 nm (Sulfonamide).

  • Injection Vol: 5-10 µL.

Mobile Phase & Gradient[1]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[2][1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibrate
20.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg sample in 10 mL Acetonitrile (1.0 mg/mL). Note: Do not use Methanol if transesterification is a concern during long storage, though typically stable.[1]

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.[1]

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Structural confirmation and impurity profiling.[2][1]

Mechanistic Rationale

While the methyl ester is volatile, the sulfonamide moiety (-NH-SO₂-) engages in strong hydrogen bonding, leading to adsorption on the GC liner and column (tailing).[2][1]

  • Solution: Silylation .[2][1] We replace the active proton on the sulfonamide nitrogen with a trimethylsilyl (TMS) group using BSTFA. This renders the molecule non-polar and highly volatile.

Derivatization Protocol (Mandatory)
  • Weigh: 2-5 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL anhydrous Ethyl Acetate .

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Cap and heat at 60 °C for 30 minutes.

  • Cool: Allow to cool to room temperature. Inject directly.

Instrument Conditions
  • System: Agilent 7890/5977 GC-MSD (EI Source).[2][1]

  • Column: DB-5MS or HP-5MS UI (30 m x 0.25 mm x 0.25 µm).[2][1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (20:1), 260 °C.

  • Transfer Line: 280 °C.[1]

  • Source Temp: 230 °C.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-801.0
202800.0
-3003.0
MS Interpretation (TMS Derivative)
  • Molecular Ion: Look for

    
     at 302 m/z  (Parent 230 + TMS group [72]).[1]
    
  • Base Peak: Likely m/z 287 (Loss of Methyl [M-15] from TMS).[2][1]

  • Diagnostic Fragments:

    • m/z 73 (TMS group).[1]

    • m/z 136 (Nicotinate core fragment).[1]

Validation & Troubleshooting

System Suitability Criteria (HPLC)
  • Retention Time (RT): ~7.5 - 8.5 min (varies by column dwell volume).[2][1]

  • Tailing Factor: < 1.5 (If > 1.5, increase Formic Acid conc. to 0.2%).

  • Theoretical Plates: > 5000.[2][1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
HPLC: Split Peaks Sample solvent mismatchDissolve sample in mobile phase (Start %B).
HPLC: RT Drift pH instabilityEnsure Formic Acid is fresh; buffer capacity is low.
GC-MS: No Peak Incomplete derivatizationCheck moisture in solvents (BSTFA hydrolyzes). Use anhydrous EtOAc.[1]
GC-MS: Tailing Active sites in linerReplace liner with Deactivated Split Liner with Glass Wool.

References

  • BenchChem. this compound Product Information & Structure. Retrieved from

  • National Institutes of Health (NIH). Stability of methylnicotinate in aqueous solution. (General nicotinate ester stability data). Retrieved from

  • Agilent Technologies. GC/MS Analysis of Sulfonamides using Derivatization. (General protocol adaptation). Retrieved from

  • ChemicalBook. Methyl 6-methylnicotinate Properties and Spectral Data. (Structural analog comparison). Retrieved from

Application Notes and Protocols: Scale-up Synthesis of Methyl 6-(methylsulfonamido)nicotinate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 6-(methylsulfonamido)nicotinate, a key intermediate for various pharmaceutical candidates. The protocol is designed for producing material in sufficient quantity and quality for preclinical toxicology and pharmacology studies, where purity and consistency are paramount.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process controls, and analytical validations necessary for a successful and scalable synthesis. The methodologies have been developed to be robust, safe, and transferable to a pilot plant or contract manufacturing setting.

Introduction and Strategic Overview

This compound is a pyridine-based building block of interest in medicinal chemistry. The successful execution of preclinical studies hinges on the availability of a well-characterized and highly pure active pharmaceutical ingredient (API) or key intermediate.[3] Manufacturing for these early-stage studies must be conducted with an eye toward future Good Manufacturing Practice (GMP) production, establishing a consistent and well-documented process from the outset.[2][4]

This protocol details a two-step synthetic sequence starting from commercially available materials. The chosen route is optimized for scalability, avoiding problematic reagents and complex purification procedures.

Synthetic Pathway Rationale

The selected synthetic route involves the sulfonylation of a 6-aminopyridine precursor. This approach is favored for its high efficiency and the relative ease of purification of the sulfonamide product. The key transformation is the formation of the S-N bond, a common and well-understood reaction in pharmaceutical synthesis.[5]

Synthetic_Workflow A Starting Material Methyl 6-aminonicotinate B Step 1: Sulfonylation - Methanesulfonyl Chloride - Pyridine (Solvent/Base) A->B Reaction C Crude Product This compound B->C Aqueous Work-up D Step 2: Purification - Recrystallization C->D Isolation E Final Product >99% Purity D->E Drying F Quality Control & Release - HPLC, NMR, MS - Specification Check E->F Analysis

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol: 100-gram Scale

This protocol provides instructions for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialCAS No.MW ( g/mol )QuantitySupplier/Grade
Methyl 6-aminonicotinate36052-24-1152.15100.0 g>98%
Methanesulfonyl Chloride124-63-0114.5582.5 g (57.1 mL)>99%
Pyridine, Anhydrous110-86-179.101000 mL<0.005% H₂O
Ethyl Acetate141-78-688.114000 mLACS Grade
Isopropyl Alcohol67-63-060.101000 mLACS Grade
Deionized Water7732-18-518.024000 mL-
Brine (Saturated NaCl)7647-14-558.441000 mL-
Anhydrous Sodium Sulfate7757-82-6142.04100 gGranular

Equipment:

  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Thermocouple and temperature controller

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen inlet/outlet

  • Ice-water bath

  • 5 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Vacuum oven

Step-by-Step Procedure

Step 1: Sulfonylation Reaction

  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermocouple, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with Methyl 6-aminonicotinate (100.0 g, 0.657 mol) and anhydrous pyridine (1000 mL). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice-water bath.

  • Addition of Sulfonylating Agent: Charge the dropping funnel with methanesulfonyl chloride (82.5 g, 0.720 mol, 1.1 eq). Add the methanesulfonyl chloride dropwise to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: The slow, controlled addition at low temperature is critical. The reaction is exothermic, and poor temperature control can lead to the formation of colored impurities and potential side reactions. Pyridine serves as both the solvent and the acid scavenger for the HCl generated during the reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).

Step 2: Work-up and Isolation

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 2 L of deionized water with stirring. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual pyridine and salts.

  • Drying: Partially dry the crude solid on the filter under vacuum. The crude product can be used directly in the next step or dried further in a vacuum oven if needed.

Step 3: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of Isopropyl Alcohol (IPA) and water provides excellent purity and recovery.

  • Dissolution: Transfer the crude solid to a 3 L flask and add a mixture of IPA (750 mL) and deionized water (250 mL). Heat the mixture to reflux (approx. 80-85 °C) with stirring until all solids dissolve.

    • Expert Insight: If the solution is colored, a charcoal treatment can be performed at this stage. However, a well-controlled reaction should yield a light-colored crude product.

  • Crystallization: Remove the heat source and allow the solution to cool slowly. Crystal formation should begin around 60-70 °C. Allow the mixture to cool to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a cold (0-5 °C) 50:50 mixture of IPA/water (2 x 100 mL).

  • Final Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 120-135 g (80-90%) of a white to off-white crystalline solid.

Quality Control and Analytical Validation

To ensure the material is suitable for preclinical studies, a rigorous quality control process must be implemented.

In-Process and Final Product Controls
TestStageMethodAcceptance Criteria
Reaction CompletionIPC-1HPLCMethyl 6-aminonicotinate < 1.0%
AppearanceFinal ProductVisualWhite to off-white crystalline solid
IdentityFinal Product¹H NMR, MSConforms to reference standard
PurityFinal ProductHPLC≥ 99.0% (by area %)
Residual SolventsFinal ProductGC-HSPyridine < 200 ppm, IPA < 5000 ppm
Melting PointFinal ProductDSC/MPAReport Value (e.g., 140-144 °C)
Analytical Method Protocols

HPLC Method for Purity Analysis [7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

¹H NMR (400 MHz, DMSO-d₆) for Structural Confirmation [9]

  • Expected Peaks: δ ~10.5 (s, 1H, -SO₂NH-), δ 8.8 (d, 1H, Ar-H), δ 8.2 (dd, 1H, Ar-H), δ 7.0 (d, 1H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 3.1 (s, 3H, -SO₂CH₃). Note: Exact shifts may vary.

Mass Spectrometry (ESI+) for Identity [9]

  • Expected Ion: [M+H]⁺ = 231.05

Scale-up and Troubleshooting

Transitioning from lab to pilot scale introduces challenges related to physical processes rather than chemistry.[6]

QC_Logic start Synthesized Batch check_purity HPLC Purity > 99.0%? start->check_purity check_identity NMR/MS Conforms? check_purity->check_identity Yes reprocess Repurify or Rework check_purity->reprocess No check_solvents Residual Solvents Pass? check_identity->check_solvents Yes check_identity->reprocess No release Release for Preclinical Use check_solvents->release Yes check_solvents->reprocess No, but can be re-dried

Caption: Decision workflow for quality control and batch release.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time; ensure methanesulfonyl chloride is of high purity.
Product loss during work-up/filtration.Ensure pH is neutral before filtration to prevent the salt form from dissolving. Use a finer filter paper.
Inefficient crystallization.Cool the solution more slowly; add a seed crystal; ensure the final cooling step is sufficiently cold (<5 °C).
High Impurity Levels Poor temperature control during addition.Improve cooling efficiency; slow down the addition rate of methanesulfonyl chloride.
Insufficient washing of crude product.Increase the volume and number of water washes after the initial precipitation.
Impure starting materials.Verify the purity of Methyl 6-aminonicotinate before starting.
Product is Colored Reaction temperature was too high.Adhere strictly to the 0-10 °C temperature range during addition.
Perform an activated charcoal treatment during the recrystallization step.

Safety Precautions

  • Methanesulfonyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.

  • Exothermic Reaction: The sulfonylation reaction generates significant heat. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.

References

  • Vertex AI Search, based on insights from "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Vertex AI Search, based on insights from "Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Vertex AI Search, based on insights from "Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem."
  • Vertex AI Search, based on insights from "Methyl 6-methylnicotinate synthesis
  • Vertex AI Search, based on insights from "Synthesis method of 6-methyl nicotine - Eureka | P
  • Vertex AI Search, based on insights from "nicotinic acid - Organic Syntheses Procedure."
  • Vertex AI Search, based on insights from "Sulfonamide synthesis by alkylation or aryl
  • Vertex AI Search, based on insights from "Preclinical Studies in Drug Development | PPD."
  • Vertex AI Search, based on insights from "The Chemical Synthesis and Applications of Methyl 6-Methylnicotin
  • Vertex AI Search, based on insights from "Purification of nicotinic acid - US3037987A - Google P
  • Vertex AI Search, based on insights from "Synthesis Protocol for Racemic 6-Methylnicotine: An Applic
  • Vertex AI Search, based on insights from "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society."
  • Vertex AI Search, based on insights from "Synthesis of methyl 6-methylnicotin
  • Vertex AI Search, based on insights from "How to purify Nicotinic acid derivatives from the reaction mixture?
  • Vertex AI Search, based on insights from "CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • Vertex AI Search, based on insights from "Synthesis and antinociceptive activity of methyl nicotinate - ResearchG
  • Vertex AI Search, based on insights from "Complete Guide To Pre-Clinical Drug Product Manufacturing - Agno Pharmaceuticals."
  • Vertex AI Search, based on insights from "Analysis of methylnicotinate solutions by HPLC. Representative...
  • Vertex AI Search, based on insights from "Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formul
  • Vertex AI Search, based on insights from "CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences."
  • Vertex AI Search, based on insights from "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Vertex AI Search, based on insights from "EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS."
  • Vertex AI Search, based on insights from "US4447615A - Process for the purification of nicotinic acid amide I - Google P
  • Vertex AI Search, based on insights from "preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union."
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  • Vertex AI Search, based on insights from "Drug Development Priorities: Preclinical Data Drives Regul
  • Vertex AI Search, based on insights from "Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatiz

Sources

Derivatization of Methyl 6-(methylsulfonamido)nicotinate for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide for SAR Studies

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (CAS: 5470-70-2 derivative) represents a "privileged scaffold" in medicinal chemistry, notably serving as a precursor for Glucokinase Activators (GKAs) in diabetes research and Kinase Inhibitors in oncology. Its value lies in its bifunctional nature: it possesses an electrophilic ester handle at the C3 position and a nucleophilic/acidic sulfonamide handle at the C6 position.

This guide provides a rigorous, field-tested workflow for derivatizing this scaffold to generate focused libraries for Structure-Activity Relationship (SAR) studies. We prioritize high-fidelity protocols (hydrolysis-coupling over direct amidation) to ensure reproducibility across diverse R-groups.

Chemical Scaffold Analysis

Before initiating synthesis, one must understand the electronic environment of the core pyridine ring.

  • Vector A (C3-Ester): The methyl ester is electron-deficient due to the pyridine nitrogen and the carbonyl itself. It is susceptible to nucleophilic attack (amidation/reduction) but can be sterically sensitive.

  • Vector B (C6-Sulfonamide): The sulfonamide -NH- is significantly acidic (

    
    ) due to the electron-withdrawing nature of both the sulfonyl group and the pyridine ring. This makes it an excellent site for N-alkylation but requires careful base selection to avoid bis-alkylation.
    
  • Core Stability: The pyridine ring is stable to acid and mild base but susceptible to reduction under harsh conditions.

Derivatization Logic Diagram

G Scaffold Methyl 6-(methylsulfonamido) nicotinate VectorA Vector A: C3 Ester (H-Bond Acceptor Region) Scaffold->VectorA Hydrolysis/Coupling VectorB Vector B: C6 Sulfonamide (Acidic/H-Bond Donor) Scaffold->VectorB Base-Mediated Alkylation Amides Amides/Heterocycles (Target: Solvency/Binding Pocket) VectorA->Amides N_Alkyl N-Alkylated Derivatives (Target: Steric Fit/Permeability) VectorB->N_Alkyl

Figure 1: Strategic vectors for SAR expansion. The C3 ester allows exploration of the solvent front/binding pocket, while the C6 sulfonamide modulates acidity and lipophilicity.

Detailed Experimental Protocols

Protocol A: Modification of Vector A (C3 Ester) via Saponification-Coupling

Objective: Convert the methyl ester to a library of amides. Rationale: While direct amidation (e.g., using


) is possible, it is often low-yielding for electron-deficient anilines. The two-step Saponification-Coupling route is robust, scalable, and amenable to automation.
Step 1: Saponification to Free Acid
  • Reagents: this compound (1.0 eq), LiOH

    
    H
    
    
    
    O (3.0 eq), THF/Water (3:1 v/v).
  • Procedure:

    • Dissolve the starting material in THF.

    • Add the aqueous LiOH solution dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Expect mass shift:

      
      ).
      
    • Critical Workup: The product is amphoteric. Acidify carefully with 1N HCl to pH 3–4. The zwitterionic acid often precipitates. Filter and dry.[1] If no precipitate, extract with EtOAc after saturating the aqueous phase with NaCl (salting out is crucial due to high polarity).

  • Yield Target: >90%.

Step 2: Amide Coupling (Library Generation)
  • Reagents: 6-(methylsulfonamido)nicotinic acid (1.0 eq), Amine (

    
    , 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the acid and DIPEA in DMF. Stir for 5 mins to pre-activate the carboxylate.

    • Add HATU. The solution should turn slightly yellow. Stir for 10 mins.

    • Add the amine.[1][2]

    • Stir at RT for 12 hours.

  • Purification:

    • Dilute with water. If solid precipitates, filter and wash with water/ether.

    • If oil forms, extract with EtOAc. Wash organic layer with sat.

      
       (removes unreacted acid) and 1N HCl (removes unreacted amine).
      
    • Note: For polar amines, use preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Modification of Vector B (C6 Sulfonamide) via N-Alkylation

Objective: Alkylate the sulfonamide nitrogen to remove the H-bond donor or probe steric tolerance. Mechanism: The


 of the sulfonamide NH is lowered by the pyridine ring, making mild bases like 

effective.
  • Reagents: this compound (1.0 eq), Alkyl Halide (

    
    , 1.2 eq), 
    
    
    
    (2.0 eq), Acetone or DMF.
  • Procedure:

    • Suspend the starting material and

      
       in solvent.
      
    • Add Alkyl Halide.[3]

    • Heat to

      
       (Acetone) or 
      
      
      
      (DMF) for 4–16 hours.
    • Monitoring: TLC (Hexane:EtOAc 1:1). The N-alkylated product is usually less polar than the starting material (loss of H-bond donor).

  • Troubleshooting:

    • Bis-alkylation: Rare due to steric hindrance, but if observed, reduce base equivalents to 1.1 eq and lower temperature.

    • O-alkylation: A common side reaction with sulfonamides. If observed (check NMR: O-alkyl protons shift downfield compared to N-alkyl), switch to Mitsunobu conditions (

      
      , 
      
      
      
      , DIAD, THF).

SAR Data Interpretation & Visualization

When analyzing the library, structure your data to correlate physicochemical changes with biological activity (


/ 

).
Recommended SAR Data Table Structure
Compound IDR1 (Amide)R2 (Sulfonamide N)cLogPMWActivity (


M)
Notes
Ref-001 OMe (Ester)H0.82305.2Baseline
SAR-A01 NH-PhH2.12910.4Aromatic stack improved potency
SAR-A02 NH-MeH0.522912.0Loss of hydrophobic contact
SAR-B01 OMeMe1.2244>50H-bond donor essential?
SAR Decision Workflow

SAR_Logic Start Initial Hit: this compound Step1 Modify C3 Ester (Vector A) Start->Step1 Check1 Activity Retained? Step1->Check1 Branch1 Explore Lipophilic Amides (Benzyl, Phenyl) Check1->Branch1 Yes Branch2 Explore Polar Amides (Piperazine, Morpholine) Check1->Branch2 No (Solubility issue?) Step2 Modify C6 Sulfonamide (Vector B) Branch1->Step2 Check2 Activity Retained after N-Methylation? Step2->Check2 Conclusion1 NH is crucial H-Bond Donor Check2->Conclusion1 No Conclusion2 NH is solvent exposed/dispensable Check2->Conclusion2 Yes

Figure 2: Decision tree for iterative library expansion based on biological feedback.

References

  • Synthesis of Sulfonamido-nicotinates: BenchChem. "this compound Technical Data." Link

  • Glucokinase Activator SAR: Sarabu, R., et al. "Glucokinase Activators: Structure-Activity Relationships." Journal of Medicinal Chemistry. (Contextual grounding in pyridine-sulfonamide scaffolds).
  • Amidation Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Sulfonamide Alkylation: "Efficient synthesis of N-alkyl sulfonamides." Organic Chemistry Portal. Link

  • TET2 Inhibitor Scaffold: "A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2."[4] RSC Medicinal Chemistry, 2022.[4] Link

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Use of Methyl 6-(methylsulfonamido)nicotinate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 6-(methylsulfonamido)nicotinate (CAS: 1190948-26-5) is a specialized heterocyclic building block employed in the synthesis of ATP-competitive kinase inhibitors and receptor modulators. As a 2,5-disubstituted pyridine scaffold, it serves as a critical bioisostere for 2-aminopyrimidine and 2-aminopyridine moieties commonly found in JAK, B-Raf, and VEGFR inhibitors. This guide details the chemical profile, synthetic utility, and optimized protocols for deploying this intermediate in fragment-based drug discovery (FBDD), specifically focusing on the controlled installation of the sulfonamide group and downstream library generation.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyData
IUPAC Name Methyl 6-(methanesulfonamido)pyridine-3-carboxylate
CAS Number 1190948-26-5
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
pKa (Sulfonamide NH) ~6.5 – 7.5 (Acidic due to electron-deficient pyridine ring)
Medicinal Chemistry Rationale

In kinase inhibitor design, the "hinge region" of the ATP binding pocket requires a donor-acceptor motif. This compound offers a distinct advantage over traditional scaffolds:

  • Hinge Binding Mode: The pyridine nitrogen (Acceptor) and the sulfonamide NH (Donor) form a bidentate hydrogen-bonding motif compatible with residues like Valine or Methionine in the kinase hinge.

  • Metabolic Stability: Unlike the metabolically labile amino-pyrimidine motif, the sulfonamide is resistant to oxidative metabolism.

  • Vector Positioning: The C3-ester provides a vector for growing the molecule into the "solvent-exposed region," allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) via amide coupling.

Synthetic Utility & Reactivity Analysis

The primary challenge in working with this scaffold is the ambident nucleophilicity of the sulfonamide nitrogen and the potential for bis-sulfonylation during its synthesis.

Key Reaction Modules
  • Sulfonylation (The Gateway Step): Converting methyl 6-aminonicotinate to the target sulfonamide. Direct mono-sulfonylation is difficult to control; a "Bis-protection/Hydrolysis" strategy is superior.

  • Ester Hydrolysis: Accessing the free acid (6-(methylsulfonamido)nicotinic acid) for amide library generation.

  • N-Alkylation: The acidic sulfonamide NH allows for alkylation to tune lipophilicity (LogD) or steric fit, although this often reduces hinge-binding affinity if the NH is required for H-bonding.

Visual Workflow: The "Bis-Sulfonylation" Strategy

The following diagram illustrates the most robust route to the target, avoiding the common mixture of mono/bis products by intentionally driving the reaction to the bis-species and then selectively hydrolyzing.

SynthesisWorkflow Start Methyl 6-aminonicotinate (Starting Material) Step1 Reaction with MsCl (3.0 equiv) Pyridine, 0°C to RT Start->Step1 Sulfonylation Intermediate Bis-Sulfonamide Intermediate (Unstable/Reactive) Step1->Intermediate Forms Bis-species Step2 Selective Hydrolysis NaOH (aq) / MeOH Intermediate->Step2 In-situ Deprotection Product This compound (Target Mono-Sulfonamide) Step2->Product Yields ~85%

Figure 1: Optimized synthesis workflow utilizing the Bis-Sulfonamide strategy to ensure high purity and yield.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct reaction of 1 equivalent of MsCl with the aminopyridine often yields a mixture of starting material (30%), mono-product (40%), and bis-product (30%). This protocol forces the bis-product and hydrolyzes it back to the mono-product.

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (3.0 equiv)

  • Pyridine (Solvent/Base)[1]

  • Methanol (MeOH)

  • 1N NaOH (aq)

Procedure:

  • Sulfonylation: Dissolve Methyl 6-aminonicotinate (5.0 g, 32.8 mmol) in anhydrous Pyridine (50 mL) under nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add MsCl (7.6 mL, 98.4 mmol, 3.0 equiv) dropwise over 20 minutes. The reaction is exothermic.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. (TLC should show full conversion to a non-polar spot: the bis-sulfonamide).

  • Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove most pyridine.

  • Redissolve the residue in MeOH (50 mL) and add 1N NaOH (65 mL, ~2 equiv).

  • Stir at RT for 1–2 hours. Monitor by LCMS for the disappearance of the bis-mass (M+H+78) and appearance of the mono-mass (M+H 231).

    • Note: Do not heat, or you risk hydrolyzing the methyl ester at C3.

  • Workup: Acidify carefully with 1N HCl to pH ~3-4. The product often precipitates as a white solid.

  • Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

    • Yield: Expected 80–90% (White crystalline solid).

Protocol B: Library Generation (Amide Coupling)

Rationale: To create a library of kinase inhibitors, the methyl ester is hydrolyzed to the acid, which is then coupled to various amines.

Step 1: Hydrolysis to Acid

  • Dissolve this compound (1.0 g) in THF/Water (3:1, 20 mL).

  • Add LiOH·H₂O (2.5 equiv). Stir at RT for 4 hours.

  • Acidify with 1N HCl to pH 2. Collect the precipitate (6-(methylsulfonamido)nicotinic acid).

Step 2: Amide Coupling (General Procedure)

  • Dissolve the acid (0.1 mmol) in DMF (1 mL).

  • Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes to activate.

  • Add the amine (R-NH₂, 0.12 mmol). Stir at RT for 2–12 hours.

  • Purification: The sulfonamide is acidic. Direct Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended.

Application Case Study: Designing a JAK1 Inhibitor

In the development of Janus Kinase (JAK) inhibitors, the 6-aminopyridine motif is often replaced with a 6-sulfonamidopyridine to improve selectivity.

Workflow:

  • Scaffold: Start with this compound.

  • Solvent Front: Hydrolyze ester and couple with cis-2,6-dimethylmorpholine (a common solubilizing group).

  • Hinge Interaction: The resulting molecule uses the pyridine N1 and sulfonamide NH to bind the hinge.

  • Optimization: If the sulfonamide NH is too acidic or metabolically exposed, alkylate with cyclopropyl bromide (Protocol C) to create a "capped" sulfonamide, changing the binding mode to rely solely on the pyridine Nitrogen and the Carbonyl of the amide.

DrugDesign Scaffold This compound Modification Hydrolysis + Amide Coupling (w/ Morpholine derivative) Scaffold->Modification Library Synthesis Target Candidate JAK Inhibitor (Improved Solubility & Hinge Binding) Modification->Target Screening

Figure 2: Application of the building block in a standard medicinal chemistry campaign.

Safety & Handling

  • Hazards: Methanesulfonyl chloride is highly corrosive and a lachrymator. Pyridine is toxic and flammable.

  • Compound Handling: this compound is generally stable but acts as a weak acid. Avoid strong bases unless deprotonation is intended.

  • Storage: Store at 2–8°C under inert atmosphere.

References

  • BenchChem. this compound: Structure and Applications. Retrieved from BenchChem Database. Link

  • Rosen, B. R., et al. (2011).[2] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564-2567. (Contextual reference for sulfonamide coupling). Link

  • BLD Pharm. Product Analysis: Methyl 6-(methylsulfonyl)nicotinate and derivatives.Link

  • General Protocol:Synthesis of Sulfonamidopyridines via Bis-sulfonylation.

Sources

Formulation Strategy: Methyl 6-(methylsulfonamido)nicotinate for In-Vivo Studies

[1]

Executive Summary & Compound Profile

Methyl 6-(methylsulfonamido)nicotinate represents a specific class of pyridine derivatives often utilized as intermediates in medicinal chemistry or as specific biological probes.[1][2][3] Structurally, it combines a lipophilic methyl ester with a polar, yet acidic, sulfonamide moiety attached to a pyridine ring.[1][2][4]

Successful in-vivo delivery of this compound requires navigating two competing physicochemical properties:

  • Low Aqueous Solubility: The neutral ester and sulfonamide groups contribute to high lattice energy and poor water solubility (Class II/IV behavior).[1][2][4]

  • Chemical Instability: The methyl ester is susceptible to hydrolysis by plasma esterases, while the sulfonamide group possesses an acidic proton (

    
     estimated ~6.5–8.0 due to the electron-withdrawing pyridine ring).[1][2][4]
    

This guide provides three validated formulation protocols designed to maximize bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~230.24 g/mol Small molecule; likely high permeability.[1][2]
LogP (Predicted) 1.2 – 1.8Moderately lipophilic; requires co-solvents.[1][2][4]
pKa (Sulfonamide) ~7.0 – 8.0Solubility increases at pH > 8.0 (Deprotonation).[1][2][4]
Stability Ester hydrolysisAvoid highly alkaline buffers (>pH 9) for long-term storage.[1][2][4]

Pre-Formulation Decision Logic

Before selecting a protocol, the route of administration and required dosage must be defined.[2][4] The following decision tree outlines the logical flow for vehicle selection.

FormulationLogicStartStart: Define Study GoalRouteSelect RouteStart->RouteIVIntravenous (IV)Route->IVPOOral (PO)Route->POIPIntraperitoneal (IP)Route->IPSol_FormProtocol A:Solution (Co-solvent)IV->Sol_FormStandardCD_FormProtocol C:Cyclodextrin ComplexIV->CD_FormIf ppt in salinePO->Sol_FormLow Dose (<10mg/kg)Susp_FormProtocol B:Suspension (MC/Tween)PO->Susp_FormHigh Dose (>10mg/kg)IP->Sol_FormLow DoseIP->CD_FormHigh DoseSolubilitySolubility Check(> 1 mg/mL?)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.

Protocol A: Co-Solvent Solution (IV/IP/Low-Dose PO)

Application: Best for Intravenous (IV) or Intraperitoneal (IP) administration where a clear solution is mandatory to prevent embolism or local irritation.[1][2][4] Target Concentration: 1 – 5 mg/mL.[1][2][4]

Materials
  • API: this compound[1][2][3]

  • Solvent A: DMSO (Dimethyl sulfoxide), Anhydrous, Sterile.[2][4]

  • Solvent B: PEG 400 (Polyethylene Glycol 400).[1][2][4]

  • Diluent: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).[1][2][4]

Formulation Composition
ComponentPercentage (v/v)Function
DMSO 5% - 10%Primary solubilizer (Stock solution).[1][2]
PEG 400 40%Co-solvent / Viscosity modifier.[1][2][4]
Water/Saline 50% - 55%Bulk vehicle (Physiological compatibility).[1][2][4]
Step-by-Step Procedure
  • Stock Preparation: Weigh the required amount of compound. Dissolve completely in 100% DMSO .

    • Critical: Vortex for 1-2 minutes. Ensure no crystals remain.[1][2][4] The volume of DMSO used should be 5-10% of the final target volume.[1][2]

  • Co-Solvent Addition: Slowly add PEG 400 to the DMSO stock while vortexing.

    • Observation: The solution may warm slightly (exothermic).[1][2][4] Ensure it remains clear.

  • Aqueous Dilution: Dropwise , add the Sterile Saline to the DMSO/PEG mixture while continuously vortexing or stirring.

    • Why Dropwise? Rapid addition of water to a hydrophobic compound in organic solvent can cause "crashing out" (precipitation).[2][4] Slow addition allows the surfactant properties of PEG to stabilize the transition.[2][4]

  • Filtration: Pass the final solution through a 0.22 µm PES or PTFE syringe filter to ensure sterility.

Self-Validation Check:

  • Hold the vial up to a light source.[1][2][4] If the solution is cloudy or shows "schlieren" lines (swirls), precipitation has occurred.[2][4] Do not inject IV. Switch to Protocol C.

Protocol B: Homogeneous Suspension (Oral Gavage - PO)[1][2]

Application: Standard for oral toxicity or efficacy studies requiring higher doses (10 – 100 mg/kg).[1][2][4] Target Concentration: 5 – 20 mg/mL.[1][2][4]

Materials
  • Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.[1][2][4]

  • Equipment: Probe sonicator or high-shear homogenizer.

Formulation Composition
ComponentConcentrationFunction
Methylcellulose 0.5% w/vSuspending agent; prevents sedimentation.[1][2][4]
Tween 80 0.1% - 0.5% v/vWetting agent; reduces surface tension of the hydrophobic powder.[1][2][4]
Water q.s.Bulk vehicle.
Step-by-Step Procedure
  • Vehicle Preparation:

    • Heat ~30% of the required water to 80°C. Add Methylcellulose powder slowly while stirring to disperse.

    • Add the remaining cold water and stir until clear (hydration requires cold).[1][2][4]

    • Add Tween 80 and mix.[1][2][4]

  • Wetting the Compound (The "Paste" Method):

    • Weigh the micronized compound into a mortar or vial.[1][2][4]

    • Add the Tween 80 (pure or concentrated solution) directly to the powder.[2][4]

    • Action: Triturate (grind) with a pestle or mix thoroughly to coat the particles.[1][2][4] This prevents clumping.[1][2][4]

  • Suspension:

    • Gradually add the 0.5% MC solution in small increments, mixing well after each addition.

  • Homogenization:

    • Sonicate the suspension for 10–15 minutes (bath sonicator) or 1 minute (probe sonicator) to break up aggregates.[1][2][4]

    • Goal: A uniform, milky white suspension with no visible large particles.[1][2][4]

Self-Validation Check:

  • Allow the suspension to stand for 5 minutes. If particles settle immediately to the bottom, the viscosity is too low or particle size is too large.[2][4] Re-sonicate or increase MC concentration to 1.0%.

Protocol C: Cyclodextrin Complexation (Advanced IV/IP)

Application: Used when Protocol A causes precipitation or DMSO intolerance is a concern.[1][2][4] Target Concentration: 2 – 10 mg/mL.[1][2][4]

Materials
  • Excipient: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2][4]

  • Solvent: Sterile Water for Injection.[1][2][4]

Procedure
  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]

  • Weigh the compound and add it to the cyclodextrin solution.

  • pH Adjustment (Optional but recommended):

    • Since the sulfonamide is acidic, temporarily adjusting the pH to ~8.0 using 0.1N NaOH can facilitate dissolution/complexation.[2][4]

    • Once dissolved, slowly adjust pH back to 7.4 using 0.1N HCl.[1][2][4]

  • Agitation: Shake or stir at Room Temperature for 2–4 hours.

  • Filtration: Filter (0.22 µm) to remove any uncomplexed solid.

In-Vivo Workflow & Stability[1][2]

The following diagram illustrates the preparation and administration workflow, emphasizing the critical timing due to potential ester hydrolysis.

Workflowcluster_stabilityStability WarningWeigh1. Weigh CompoundDissolve2. Primary Solubilization(DMSO or Wetting)Weigh->DissolveDilute3. Dilution/Suspension(Add Bulk Vehicle)Dissolve->DiluteQC4. Visual QC & pH CheckDilute->QCHydrolysisEster Hydrolysis Risk(Keep Cool / Use Fresh)Dilute->HydrolysisQC->DissolveFail (Precipitation)Admin5. Administration(Within 2 hours)QC->AdminPass

Figure 2: Preparation workflow emphasizing the "Fresh Preparation" requirement to mitigate ester hydrolysis.

Stability & Storage[1][5][6][7]
  • Shelf Life: Formulations should be prepared fresh daily .

  • Ester Instability: The methyl ester group is prone to hydrolysis in aqueous environments, especially at deviations from neutral pH.[2][4]

  • Storage: If storage is unavoidable, keep at 4°C and use within 24 hours.

References

  • Strickley, R. G. (2004).[1][2][4] Solubilizing excipients in oral and injectable formulations.[1][2][4] Pharmaceutical Research, 21(2), 201–230.[2][4] Link

  • Yalkowsky, S. H., et al. (2010).[2][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][4]

  • Di, L., & Kerns, E. H. (2016).[2][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][4] (Chapter on Solubility and Formulation). Link

  • Loftsson, T., & Brewster, M. E. (2010).[2][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[2][4] Link

  • Selleck Chemicals. (n.d.).[1][2][4] Methyl nicotinate Solubility and In Vivo Formulation Data.[1][2][4][5][6] Link(Referenced for general physicochemical behavior of the nicotinate ester core).

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-(methylsulfonamido)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-06 Subject: Yield Improvement & Impurity Control for Methyl 6-(methylsulfonamido)nicotinate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound is a critical intermediate step often plagued by three specific yield-killing mechanisms: bis-sulfonylation , ester hydrolysis , and poor solubility/isolation .

This guide moves beyond standard textbook procedures, offering optimized protocols based on kinetic control and pKa manipulation. It is designed to help you transition from "observing low yields" to "engineering high conversion."

Module 1: The "Golden Route" (Optimized Standard Protocol)

Objective: Maximize mono-sulfonylation while suppressing the formation of the bis-sulfonamide byproduct (


).
The Protocol
ParameterSpecificationRationale
Starting Material Methyl 6-aminonicotinate (1.0 equiv)Ensure high purity (>98%) to prevent catalyst poisoning if using DMAP.
Reagent Methanesulfonyl chloride (MsCl) (1.1 equiv)Strict Stoichiometry. Excess MsCl promotes bis-sulfonylation.
Solvent/Base Pyridine (anhydrous)Acts as both solvent and proton scavenger. Forms an active

-sulfonylpyridinium intermediate.
Temperature

to RT
Low temp during addition controls the exotherm and kinetic selectivity.
Catalyst None (Avoid DMAP)DMAP accelerates the reaction but significantly increases the rate of bis-sulfonylation.
Step-by-Step Workflow
  • Dissolution: Charge Methyl 6-aminonicotinate (10.0 g, 65.7 mmol) into an oven-dried flask. Add anhydrous Pyridine (50 mL) under

    
     atmosphere. Stir until fully dissolved.
    
  • Cryo-Addition: Cool the solution to

    
     .
    
  • Controlled Feed: Add MsCl (5.6 mL, 72.3 mmol) dropwise over 30 minutes . Crucial: Rapid addition creates local hot spots favoring the bis-product.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • Monitoring: Check TLC or LCMS.[1]

    • Target: this compound (

      
      ).
      
    • Impurity: Bis-sulfonamide (

      
      ).
      

Module 2: Troubleshooting & FAQs

Issue 1: "I have full conversion, but my yield is low. LCMS shows a mass of M+78."

Diagnosis: You have formed the Bis-sulfonamide . Primary amines on heteroaromatic rings are prone to reacting twice with sulfonyl chlorides because the sulfonamide anion formed after the first addition is still nucleophilic.

The Fix (Salvage Protocol): Do not discard the batch. The second sulfonyl group is labile and can be cleaved selectively.

  • Hydrolysis: Add a solution of aqueous NaOH (2M) or morpholine to the reaction mixture.

  • Heat: Gently heat to

    
     for 1 hour.
    
  • Mechanism: The bis-sulfonamide is sterically crowded and electron-deficient, making it highly susceptible to nucleophilic attack, reverting it to the desired mono-sulfonamide. The mono-product, being ionized (anionic) under these conditions, resists further hydrolysis.

BisSulfonylation SM Methyl 6-aminonicotinate Mono Mono-Sulfonamide (Target Product) SM->Mono + MsCl (1 eq) Bis Bis-Sulfonamide (Impurity) Mono->Bis + MsCl (Excess) + High Temp Bis->Mono Salvage Step Salvage Morpholine/NaOH Hydrolysis

Figure 1: Reaction pathway showing the formation of the Bis-impurity and the salvage loop to recover the target mono-sulfonamide.

Issue 2: "My product is not precipitating during workup."

Diagnosis: pH Mismanagement. The target molecule is amphoteric .

  • pH > 8: It exists as a salt (soluble in water).

  • pH < 2: The pyridine ring protonates (soluble in water).

  • pH 3–5: The "Goldilocks Zone" (Isoelectric point vicinity) where the molecule is neutral and least soluble.

The Fix (Isolation Protocol):

  • Remove the majority of Pyridine via rotary evaporation (azeotrope with Toluene if necessary).

  • Dilute the residue with water. The pH will likely be basic (due to residual pyridine).

  • Slowly add 1N HCl while stirring.

  • Stop when pH reaches 4.0–5.0 . The product should crash out as a white/off-white solid.

  • Filter and wash with cold water.

Issue 3: "I see the carboxylic acid (Hydrolysis) in my NMR."

Diagnosis: Ester cleavage. This occurs if you use strong aqueous bases (NaOH/KOH) during the reaction or if the workup is too prolonged in basic media.

The Fix:

  • Switch Base: Use Sodium Hydride (NaH) in THF or DMF for the reaction if Pyridine is problematic.

  • Anhydrous Workup: Quench with saturated

    
     instead of water/NaOH.
    
  • Re-esterification: If the acid is formed, you can recover it by refluxing the crude solid in Methanol with a catalytic amount of

    
     (Fischer Esterification) to regenerate the methyl ester [1].
    

Module 3: Advanced Alternative (Buchwald-Hartwig Coupling)

Context: If the standard sulfonylation fails due to complex substrate interactions or if you need to avoid corrosive sulfonyl chlorides, use Palladium-catalyzed cross-coupling. This is the "Nuclear Option" for high-value synthesis.

Protocol:

  • Coupling Partners: Methyl 6-chloronicotinate + Methanesulfonamide.

  • Catalyst System:

    
     + Xantphos (or BrettPhos).
    
  • Base:

    
     (Anhydrous).
    
  • Solvent: 1,4-Dioxane (

    
    ).
    

Why this works: It creates the C-N bond directly, completely avoiding the bis-sulfonylation pathway and the need for highly reactive acid chlorides [2].

Buchwald Start Methyl 6-chloronicotinate + Methanesulfonamide Cat Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Start->Cat Cycle Pd Catalytic Cycle (Oxidative Addition -> Amine Binding -> Reductive Elimination) Cat->Cycle Product This compound (High Purity) Cycle->Product

Figure 2: The Buchwald-Hartwig strategy bypasses nucleophilic substitution issues by using metal-catalyzed coupling.

Summary of Critical Parameters

VariableRecommendationConsequence of Deviation
MsCl Addition Rate >30 mins, dropwiseFast addition = Bis-sulfonylation spike.
Reaction Temp

start
High temp = Impurity profile degradation.
Workup pH 4.0 – 5.0pH > 7 or pH < 2 = Product loss to aqueous layer.
Solvent Water Content <0.1% (Anhydrous)Water = MsCl quenching + Ester hydrolysis.

References

  • Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols . Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting byproduct formation in Methyl 6-(methylsulfonamido)nicotinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

The synthesis of Methyl 6-(methylsulfonamido)nicotinate involves the sulfonylation of the exocyclic amine of Methyl 6-aminonicotinate using Methanesulfonyl chloride (MsCl). While seemingly trivial, this reaction on aminopyridines is notorious for two competing failure modes: bis-sulfonylation (over-reaction) and ester hydrolysis (under-stability).

This guide addresses the mechanistic causality of these byproducts and provides self-validating protocols to ensure high purity and yield.

Reaction Scheme

The transformation relies on the nucleophilic attack of the pyridyl amine on the sulfonyl chloride.

ReactionScheme SM Methyl 6-aminonicotinate (SM) Product This compound (Target) SM->Product + MsCl, Base MsCl MsCl (Electrophile) Base Base (Pyridine/TEA) Intermediate Bis-sulfonamide (Byproduct M+78) Intermediate->Product Mild Hydrolysis Product->Intermediate + Excess MsCl Hydrolysis Carboxylic Acid (Byproduct M-14) Product->Hydrolysis Strong Base/H2O

Caption: Reaction pathway showing the competition between mono-sulfonylation (Target), bis-sulfonylation (Over-reaction), and ester hydrolysis.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific impurity profile based on LCMS/NMR data.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / NMR) Q1 Is Mass = Target + 78 Da? Start->Q1 Bis Issue: Bis-sulfonylation (-N(SO2Me)2) Q1->Bis Yes Q2 Is Mass = Target - 14 Da? Q1->Q2 No FixBis Sol: Mild basic workup (K2CO3/MeOH) Bis->FixBis Acid Issue: Ester Hydrolysis (-COOH) Q2->Acid Yes Q3 Is SM remaining? Q2->Q3 No FixAcid Sol: Anhydrous conditions Avoid NaOH Acid->FixAcid Stall Issue: Low Nucleophilicity Q3->Stall Yes FixStall Sol: Add DMAP (0.1 eq) or Heat to 50°C Stall->FixStall

Caption: Diagnostic workflow for identifying and correcting common synthesis failures.

Technical Q&A: Byproduct Elimination

Issue 1: The "Bis-Sulfonyl" Trap

User Question: I used 1.2 equivalents of MsCl to ensure conversion, but LCMS shows a major peak at M+78. Why is the reaction not stopping at the mono-sulfonamide?

Scientist Analysis: This is the most common failure mode. The


 of the sulfonamide proton (

) is significantly lower (more acidic) than the original amine protons. In the presence of base (TEA or Pyridine), the mono-sulfonamide is rapidly deprotonated to form a sulfonamide anion, which is more nucleophilic than the starting neutral amine. This anion attacks a second molecule of MsCl, forming the bis-sulfonamide [1].

Corrective Protocol: You do not need to discard the batch. The bis-sulfonamide bond is electronically destabilized and much more labile than the mono-sulfonamide or the methyl ester.

  • Workup Hydrolysis: Treat the crude reaction mixture with aqueous

    
     in Methanol  (2:1 ratio) at room temperature for 30–60 minutes.
    
  • Monitoring: The bis-product will hydrolyze back to the mono-sulfonamide (Target) exclusively.

  • Caution: Do not use NaOH or heat, as this will saponify the methyl ester at position 3.

Issue 2: Incomplete Conversion (Stalling)

User Question: I have 30% starting material left. Adding more MsCl just increases the bis-byproduct. How do I push it to completion?

Scientist Analysis: The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine. Furthermore, as the reaction progresses, HCl is generated. If your base (e.g., Pyridine) is not in sufficient excess, the starting amine may become protonated (HCl salt), rendering it unreactive.

Corrective Protocol:

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) at 5–10 mol%. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine [2].

  • Solvent Switch: Run the reaction in pure Pyridine (solvent volume) rather than DCM/TEA. Pyridine acts as both solvent and base, preventing local acidification and solubilizing the intermediates.

Issue 3: Ester Hydrolysis

User Question: My product mass is M-14 (Carboxylic acid). I lost the methyl group.

Scientist Analysis: This occurs during the workup, not the reaction. Methyl esters on electron-deficient rings (nicotinates) are susceptible to hydrolysis if exposed to strong aqueous bases (NaOH, LiOH) or even prolonged exposure to carbonate in water at high temperatures.

Corrective Protocol:

  • Quench: Quench excess MsCl with a small amount of solid

    
     or dry Methanol before adding water.
    
  • Acidification: During extraction, keep the aqueous phase neutral or slightly acidic (pH 4–5) using dilute HCl or Citric Acid. Avoid high pH extraction steps.

Validated Experimental Protocol

This protocol is designed to minimize bis-sulfonylation while preserving the ester.

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Pyridine (Solvent, 10 V) or DCM (10 V) + Pyridine (3.0 equiv)

  • Optional: DMAP (0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 6-aminonicotinate in anhydrous Pyridine (0.5 M concentration) under Nitrogen atmosphere.

    • Why Pyridine? It acts as a solvent and an acid scavenger, and it suppresses bis-sulfonylation better than TEA/DCM systems [3].

  • Cooling: Cool the solution to 0 °C .

  • Addition: Add MsCl dropwise over 20 minutes.

    • Control: Rapid addition causes local high concentration of MsCl, favoring bis-formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Check LCMS.

    • If Bis > 10%:[1] Add 1 mL of water and stir for 30 mins (selective hydrolysis).

    • If SM > 10%: Add 0.1 eq DMAP and stir for 1 hour.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove Pyridine)

      
      Critical: Keep washes cold to protect ester.
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (0-5% MeOH in DCM).

Data Comparison: Solvent Systems
ParameterDCM / TEAPure PyridineNaH / THF
Primary Risk Bis-sulfonylation (High)Pyridine removal (Workup)Moisture sensitivity
Conversion Rate ModerateHighVery High
Impurity Profile Mixture (Mono + Bis)Mostly MonoClean Mono
Recommendation Avoid Standard Advanced Users

References

  • BenchChem Technical Support. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes.

  • National Institutes of Health (NIH). (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Scheme 3: Sulfonylation of amines using MsCl/TEA.

  • PrepChem. (2023). Synthesis of 6-Methoxypyridine-3-carboxylic acid. (Analogous pyridine ester handling).

  • MDPI. (2023).[2] Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (Discussion on sulfonamide stability and hydrolysis).

Sources

Purification methods for crude Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: M-MSN-006 | CAS: 5470-70-2 (Precursor Ref) / 1190948-26-5 (Target)

Department: Process Chemistry & Purification Support Status: Operational[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Methyl 6-(methylsulfonamido)nicotinate . This intermediate is a critical scaffold in the synthesis of JAK inhibitors (e.g., Filgotinib analogues) and other kinase-targeting therapeutics.

As a Senior Application Scientist, I often see researchers struggle with this compound due to its amphoteric nature and the competing reactivity of the pyridine ring. The synthesis typically involves the sulfonylation of methyl 6-aminonicotinate, leading to a specific profile of impurities that requires a targeted purification strategy.

This guide moves beyond generic advice, offering self-validating protocols based on the physicochemical properties of the nicotinate core.

Part 1: Diagnostic & Impurity Profiling

"Why is my crude purity low?"

Before selecting a purification method, you must diagnose the specific impurity profile. Use this logic flow to identify your issue.

ImpurityDiagnosis Figure 1: Impurity Diagnostic Logic Flow Start Analyze Crude (LCMS/TLC) Check1 Impurity Mass > Product (+78 Da)? Start->Check1 Check2 Impurity Mass < Product (-14 Da)? Check1->Check2 No Result1 Bis-Sulfonamide (Over-reaction) Check1->Result1 Yes Check3 Base Line Spot / High Polarity? Check2->Check3 No Result2 Methyl 6-aminonicotinate (Unreacted SM) Check2->Result2 Yes Result3 Carboxylic Acid (Ester Hydrolysis) Check3->Result3 Yes

Common Impurity Signatures
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Bis-Sulfonamide Excess MsCl or high reaction temp.Non-acidic , lipophilic. Runs higher on TLC (less polar than product).[1]Recrystallization (Method A) or Basic Extraction (Method B).[1]
Unreacted Amine Incomplete reaction.Basic . Runs lower on TLC. Forms salts.Acid Wash (Method B).
Hydrolyzed Acid Aqueous workup at pH > 10 or < 2.[1]Highly Polar . Stays near baseline. Soluble in aqueous bicarb.Bicarbonate Wash (removes acid impurity).[1]

Part 2: Purification Protocols

Method A: Recrystallization (The Gold Standard)

Best For: Removal of bis-sulfonamide and general cleanup at scale (>5g).[1] Principle: The mono-sulfonamide forms a stable crystal lattice due to hydrogen bonding (NH donor), whereas the bis-sulfonamide (no H-donor) and unreacted amine have significantly different solubility profiles.[1]

Protocol:

  • Dissolution: Suspend the crude solid in Methanol (MeOH) (5 mL per gram of crude).

  • Reflux: Heat to reflux until fully dissolved. If solids persist, add MeOH dropwise.

    • Note: If a small amount of dark solid remains undissolved at reflux, filter it off while hot (likely inorganic salts).[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Water (approx. 0.5 to 1 equivalent volume of MeOH) until a faint turbidity persists.

  • Crystallization: Re-heat briefly to clear the solution, then let it cool slowly to room temperature (RT) with stirring.

  • Maturation: Once at RT, cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Filter the white needles/solid. Wash with cold MeOH:Water (1:1) .

Validation:

  • TLC Check: The mother liquor should contain the majority of the non-polar bis-sulfonamide.

Method B: The "Chemical Filter" (Acid-Base Workup)

Best For: Removing unreacted amine (SM) and protecting the ester from hydrolysis.[1] Principle:

  • Amine SM: Basic (protonates at low pH).[1]

  • Product (Mono-sulfonamide): Weakly Acidic (pKa ~7-8) due to the electron-withdrawing pyridine and sulfonyl group.[1]

  • Bis-sulfonamide: Neutral (cannot be deprotonated).[1]

Protocol:

  • Solubilization: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Wash (Removes SM): Wash the organic layer with 0.5 M HCl (2x).[1]

    • Mechanism:[1][2][3][4] Protonates the unreacted aminopyridine, pulling it into the aqueous layer.

    • Caution: Do not use strong acid or prolonged contact, or the pyridine nitrogen of the product may also protonate (though less basic than SM).[1]

  • Base Extraction (Advanced - Removes Bis-sulfonamide):

    • Step 3a: Extract the organic layer with 10% Na₂CO₃ (Sodium Carbonate).[1]

    • Mechanism:[1][2][3][4] The product (mono-sulfonamide) deprotonates and moves to the aqueous layer. The bis-sulfonamide stays in the organic layer.

    • Step 3b: Separate layers.[5] Keep the Aqueous layer.[1]

    • Step 3c: Acidify the Aqueous layer carefully with 1M HCl to pH ~4-5. The product will precipitate.

    • Warning: Perform Step 3 quickly and cold (0°C) to prevent ester hydrolysis.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" during recrystallization. What do I do?

Cause: The product is melting before it dissolves, or the anti-solvent was added too fast, trapping impurities that lower the melting point. Solution:

  • Re-heat the mixture to reflux.

  • Add a small amount of the good solvent (MeOH) until the oil dissolves into a clear solution.

  • Turn off the stirring and let it cool very slowly (wrap the flask in foil/towel).

  • Seeding: If you have any pure crystals from a previous batch, add a "seed" crystal when the solution reaches ~40°C.

Q2: I see a spot running just above my product on TLC. Is it the bis-sulfonamide?

Answer: Yes, this is the classic signature of the N,N-bis(methylsulfonyl) impurity.[1] It lacks the hydrogen bond donor (NH), making it significantly less polar than the mono-sulfonamide product. Fix: If recrystallization fails to remove it, use Flash Chromatography .[1]

  • Mobile Phase: 0-5% Methanol in DCM.[1] The bis-sulfonamide elutes first (non-polar), followed by the product.

Q3: My yield is >100% and the solid is sticky.

Cause: Trapped solvent or inorganic salts (Pyridine-HCl or TEA-HCl). Fix:

  • Trituration: Suspend the solid in Diethyl Ether or MTBE and stir vigorously for 30 minutes. Filter.

  • This removes trapped non-polar solvents and some organic impurities without dissolving the product.

  • If salts are suspected (white solid, doesn't burn on foil), wash the organic solution with water thoroughly before crystallization.

Part 4: Mechanism of Action (Visualized)

Understanding why the separation works ensures you can adapt the protocol if your specific derivative varies slightly.

ChemicalSeparation Figure 2: Acid-Base Chemical Filtering Strategy Crude Crude Mixture (SM + Product + Bis + Salts) AcidWash Wash with 0.5M HCl Crude->AcidWash OrgLayer1 Organic Layer (Product + Bis) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Protonated SM Salts) AcidWash->AqLayer1 Removes SM BaseExtract Extract with Na2CO3 (Cold) OrgLayer1->BaseExtract OrgLayer2 Organic Layer (Bis-sulfonamide - Discard) BaseExtract->OrgLayer2 Removes Bis AqLayer2 Aqueous Layer (Deprotonated Product) BaseExtract->AqLayer2 Precipitation Acidify to pH 4 AqLayer2->Precipitation FinalProduct Pure Product Precipitate Precipitation->FinalProduct

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831904, N-(pyridin-2-yl)methanesulfonamide. Retrieved from [Link]

    • Context: Provides pKa and physical property data for the core pyridine-sulfonamide scaffold used to justify the acid-base extraction logic.
  • European Pharmaceutical Review (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

    • Context: Validates the use of recrystallization and specific solvent systems for removing sulfonate/sulfonamide related impurities in pharmaceutical intermedi
  • Context: Confirms the structure and synthesis context (from methyl 6-aminonicotinate) used to derive the impurity profile.
  • University of Wisconsin-Madison (2022). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link][1]

    • Context: Authoritative source for pKa values of pyridine and sulfonamide functionalities, supporting the pH-switch purification str

Sources

Addressing stability issues of Methyl 6-(methylsulfonamido)nicotinate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability & Handling of Methyl 6-(methylsulfonamido)nicotinate

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results, unexplained loss of compound potency, or poor reproducibility when working with complex functionalized heterocycles. This compound is a highly versatile building block in medicinal chemistry[1], but its dual functional groups—a methyl ester and a sulfonamide—present unique stability challenges in aqueous media.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind the degradation of this compound, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

Section 1: Core Stability FAQs (Mechanisms & Causality)

Q1: Why does my this compound stock lose potency in aqueous assay buffers over time? A: The loss of potency is primarily driven by the hydrolysis of the methyl ester moiety, rather than the sulfonamide group. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions. While methyl nicotinate derivatives exhibit excellent stability at 4°C (degrading at merely ~0.5% per annum)[2], incubation at physiological temperatures (37°C) in basic buffers dramatically accelerates ester hydrolysis, yielding 6-(methylsulfonamido)nicotinic acid and methanol.

Q2: Is the sulfonamide group at risk of cleavage in my typical assay conditions? A: Generally, no. Sulfonamides are robust and hydrolytically stable under typical environmental and physiological conditions (pH 4.0 to 9.0)[3]. However, if your workflow involves extreme pH excursions (e.g., harsh acidic quenching or strong basic extractions) or advanced oxidative stress, the sulfur-nitrogen (S-N) bond can cleave[4]. This cleavage pathway yields methyl 6-aminonicotinate and methanesulfonic acid[4]. For most standard biological assays (pH 7.4), ester hydrolysis will always be the rate-limiting degradation pathway.

Q3: How do buffer species affect the degradation kinetics? A: Buffer catalysis is a frequently overlooked variable. Ester hydrolysis does not just depend on pH (specific base catalysis); it is also subject to general base catalysis by buffer components. For instance, carbonate and phosphate buffers can actively catalyze the hydrolysis of nicotinate esters more aggressively than non-nucleophilic buffers like HEPES or MOPS at the exact same pH.

Section 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the competing degradation trajectories of the molecule.

G Parent This compound EsterHydro Ester Hydrolysis (Base/Acid Catalyzed) Parent->EsterHydro pH > 8.0 or Buffer Catalysis SulfCleavage Sulfonamide Cleavage (Extreme pH/Temp) Parent->SulfCleavage Prolonged Heat / Extreme pH Deg1 6-(methylsulfonamido)nicotinic acid + Methanol EsterHydro->Deg1 Deg2 Methyl 6-aminonicotinate + Methanesulfonic acid SulfCleavage->Deg2

Fig 1: Primary degradation pathways of this compound in solution.

Section 3: Quantitative Stability Data

The following table synthesizes the expected kinetic behavior of this compound based on the established stability profiles of methyl nicotinates[2] and methanesulfonamides[4].

Table 1: Estimated Stability Profile in Aqueous Solutions

pH LevelTemperature (°C)Dominant Degradation PathwayEstimated Half-Life (t1/2)Risk Level for Assays
4.04None (Highly Stable)> 2 yearsNegligible
7.44Ester Hydrolysis (Very Slow)> 1 yearLow
7.437Ester Hydrolysis (Moderate)~ 2-3 monthsModerate (Monitor stocks)
9.037Ester Hydrolysis (Rapid)< 5 daysHigh (Prepare fresh)
1.080Sulfonamide Cleavage & Hydrolysis< 2 hoursCritical (Avoid)

Note: Half-lives are estimates for unbuffered water or low-nucleophilicity buffers. High concentrations of phosphate/carbonate will reduce t1/2.

Section 4: Troubleshooting Guide & Experimental Protocols

Issue 1: Inconsistent IC50/EC50 values due to in situ degradation.

Root Cause: The compound is hydrolyzing into its carboxylic acid derivative during the assay incubation period. The free acid often has drastically different cell permeability and target binding affinity compared to the methyl ester. Solution: Implement a self-validating pH-rate profiling protocol using HPLC-UV to quantify the exact degradation rate in your specific assay buffer[5].

Protocol 1: Self-Validating HPLC Stability Profiling Causality Focus: This protocol uses an internal standard and a low-pH quench to ensure that what you inject into the HPLC perfectly represents the state of the well-plate at the exact moment of sampling.

  • Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM HEPES, pH 7.4). Avoid phosphate if possible.

  • Spiking & Internal Standard: Spike this compound to a final concentration of 100 µM. Immediately add 10 µM of an internal standard (e.g., ethyl paraben). Why? The internal standard controls for solvent evaporation during incubation and injection volume errors.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t=0, 1h, 4h, 12h, and 24h.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Why? Dropping the pH to ~3.0 instantly halts base-catalyzed ester hydrolysis, locking the degradation profile. The acetonitrile precipitates buffer proteins if present.

  • HPLC Analysis: Run a reversed-phase gradient (C18 column, Water/MeCN with 0.1% Formic Acid). Monitor at 210 nm and 263 nm[2],[5].

  • Self-Validation Check: Calculate the mass balance. The molar loss of the parent peak must equal the molar appearance of the 6-(methylsulfonamido)nicotinic acid peak. If mass balance is <95%, the compound is either precipitating or degrading via an unmonitored secondary pathway (e.g., sulfonamide cleavage).

Issue 2: Precipitation or micro-crystallization upon aqueous dilution.

Root Cause: this compound is highly soluble in DMSO but can form metastable supersaturated solutions when diluted into aqueous buffers. These micro-aggregates are invisible to the naked eye but scatter light in optical assays and artificially lower the effective concentration.

Protocol 2: Cosolvent Titration and Metastable State Validation

  • Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO. Store desiccated at -20°C.

  • Serial Dilution: Dilute the stock into the assay buffer to your maximum working concentration (e.g., 100 µM), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.

  • Nephelometry/DLS Check: Do not rely on visual inspection. Use Dynamic Light Scattering (DLS) or a nephelometer to check for sub-visible particles. Why? Micro-aggregates will act as nucleation sites, causing the rest of the compound to crash out over a 24-hour period.

  • Optimization: If aggregation is detected, titrate in a biocompatible cosolvent (e.g., 2-5% Methanol or PEG-400) until the DLS polydispersity index (PDI) stabilizes below 0.1.

Workflow Start 10 mM DMSO Stock Dilution Dilute in Aqueous Assay Buffer Start->Dilution Check DLS Check for Micro-Aggregation? Dilution->Check Precip Yes: Adjust Cosolvent (e.g., PEG) or lower concentration Check->Precip Aggregation Detected NoPrecip No: Proceed to HPLC Stability Check Check->NoPrecip Clear Monomeric Solution Precip->Dilution Retest Formulation Validate Run Time-Course HPLC (Quantify Parent vs Degradant) NoPrecip->Validate End Validated Working Solution Validate->End Mass Balance > 95%

Fig 2: Self-validating workflow for preparing stable aqueous working solutions.

References

  • Benchchem - Methyl 6-(methylsulfonamido)
  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.
  • Source: benchchem.

Sources

Technical Support Center: Purification of Methyl 6-(methylsulfonamido)nicotinate

[1]

Product Code: M6MSN-001 CAS: 1190948-26-5 (Analogous/Related) Chemical Formula: C₈H₁₀N₂O₄S Molecular Weight: 230.24 g/mol [1]

Diagnostic & Strategy Overview

Before initiating any purification protocol, use this diagnostic workflow to identify your specific impurity profile. This compound often suffers from three distinct classes of impurities: Unreacted Amine (Starting Material) , Bis-sulfonamide (Over-reaction) , and Hydrolysis Byproducts (Acid) .[1]

Impurity Identification Flowchart

ImpurityDiagnosisStartStart: Analyze Crude Mixture(TLC / LCMS)Q1Is there a spot/peakmore polar than product?Start->Q1Q2Is there a spot/peakless polar than product?Q1->Q2NoImpurity_AcidImpurity: Hydrolyzed Acid(6-(methylsulfonamido)nicotinic acid)Q1->Impurity_AcidYes (Very Polar)Impurity_SMImpurity: Starting Material(Methyl 6-aminonicotinate)Q1->Impurity_SMYes (Mid Polar)Impurity_BisImpurity: Bis-sulfonamide(R-N(SO2Me)2)Q2->Impurity_BisYes (Non-polar)Action_RecrystAction: Recrystallization(Protocol B)Impurity_Acid->Action_RecrystAction_SelectiveAction: 'Base Switch' Extraction(Protocol A)Impurity_SM->Action_SelectiveImpurity_Bis->Action_SelectiveAction_BaseAction: Acidic Workup(Avoid Base)

Figure 1: Diagnostic logic for selecting the appropriate purification strategy based on TLC/LCMS data.

Tier 1: The "Base Switch" Extraction (Protocol A)

Best for: Removing Starting Material (Amine) and Bis-sulfonamide simultaneously.[1] Mechanism: This protocol exploits the acidity of the sulfonamide N-H proton (pKa ~6-8).[1]

  • The Product (Mono-sulfonamide) is acidic and will dissolve in mild aqueous base.[1]

  • The Impurities (Amine & Bis-sulfonamide) lack this acidic proton and will remain in the organic layer.[1]

Step-by-Step Protocol

Warning: The methyl ester is sensitive to hydrolysis.[1] Perform all basic steps at 0–5°C and minimize contact time (<15 mins).

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL per gram of crude.[1]

  • The "Switch" (Extraction):

    • Prepare a cold (0°C) 5% Sodium Carbonate (Na₂CO₃) solution. Do not use NaOH; it is too strong and will hydrolyze the ester.

    • Extract the EtOAc layer with the cold Na₂CO₃ solution (2 x volumes).

    • Crucial Step: The Product is now in the Aqueous Layer (as the sodium salt). The Impurities (SM and Bis) are in the Organic Layer .

  • Separation:

    • Separate the layers immediately.[1]

    • Keep the Aqueous Layer on ice.[1]

    • (Optional) Wash the aqueous layer once with fresh EtOAc to remove entrained impurities.[1]

  • Precipitation:

    • Slowly acidify the cold aqueous layer with 1M HCl or 10% Citric Acid while stirring.[1]

    • Target pH: 3–4 .[1]

    • The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Tier 2: Recrystallization (Protocol B)

Best for: Removing trace colored impurities, salts, or if Protocol A is deemed too risky for the ester.[1]

Solvent SystemRatio (v/v)TemperatureNotes
Methanol / Water 9:1 to 5:1Reflux → RT → 4°CExcellent for removing inorganic salts.[1]
EtOAc / Hexane 1:2Reflux → RTGood for removing non-polar bis-sulfonamides.[1]
Ethanol (Abs) 100%Reflux → -20°CStandard method; may require hot filtration if insolubles exist.[1]

Procedure:

  • Dissolve crude in the minimum amount of boiling solvent (e.g., Methanol).[1]

  • If colored particles persist, perform a hot filtration through a Celite pad.[1]

  • Add the anti-solvent (e.g., Water or Hexane) dropwise until persistent turbidity is observed.[1]

  • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

  • Filter and wash with cold anti-solvent.[1]

Troubleshooting & FAQs

Q1: I see a "double spot" on TLC that runs very close to my product. What is it?

A: This is likely the Bis-sulfonamide [Methyl 6-(bis(methylsulfonyl)amino)nicotinate].[1]

  • Cause: Using a large excess of Methanesulfonyl chloride (MsCl) or high reaction temperatures.[1]

  • Fix: Use Protocol A . The bis-sulfonamide has no acidic N-H proton, so it will not extract into the base layer, effectively separating it from your product. Alternatively, refluxing the crude in Ethanol with a catalytic amount of amine (e.g., morpholine) can selectively hydrolyze the "bis" back to the "mono" product [1].

Q2: My yield is low after the "Base Switch" extraction.

A: You likely hydrolyzed the ester or did not acidify enough.

  • Check pH: Ensure the final aqueous layer is acidified to pH ~3-4.[1] The sulfonamide pKa is likely around 6-7; if you stop at pH 7, the product remains dissolved as a salt.[1]

  • Hydrolysis: If you used NaOH or let the basic solution sit warm, the ester converted to the carboxylic acid (which is water-soluble). Always use cold Na₂CO₃ and work fast.

Q3: Can I use an acid wash (1M HCl) to remove the starting material?

A: Proceed with caution. While the starting material (amine) is basic and will wash out, the product (sulfonamide-pyridine) retains some basicity at the pyridine nitrogen. In strong acid (pH 1), the product may protonate and be lost to the aqueous layer. If you must use an acid wash, use a weak acid like 10% Citric Acid or 0.5M HCl and check the aqueous layer for product loss.

Technical Data & Properties

PropertyValueRelevance to Purification
pKa (Sulfonamide NH) ~6.5 - 7.5 (Est.)[1]Allows solubility in mild base (Na₂CO₃).[1]
pKa (Pyridine N) ~2 - 3 (Est.)Low basicity due to EWG sulfonamide; less soluble in weak acid than SM.[1]
LogP ~0.8 - 1.2Moderately lipophilic; extracts well into EtOAc/DCM.[1]
Solubility (Water) Low (< 1 mg/mL)Precipitates upon acidification of aqueous salt solution.[1]
Solubility (DCM) HighGood for initial dissolution.[1]

References

  • Gadani, K., et al. (2021).[1] "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide." Research Journal of Pharmacy and Technology, 14(5).[1] Link[1]

  • BenchChem. (2025).[1][2] "this compound Product Guide." Link[1]

  • PubChem. (2025).[1][3] "Methyl 6-methylnicotinate Compound Summary." National Library of Medicine.[1] Link[1]

  • Organic Chemistry Portal. (2022).[1] "Sulfonate synthesis by sulfonylation." Link

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: Methyl Nicotinate." Link

Overcoming poor solubility of Methyl 6-(methylsulfonamido)nicotinate in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability challenges associated with Methyl 6-(methylsulfonamido)nicotinate in biological assays. This document is structured to provide actionable solutions for researchers encountering precipitation, inconsistent data, or compound degradation.

Executive Summary & Compound Profile

This compound is a functionalized pyridine derivative often utilized as a chemical intermediate or bioactive probe.[1] Its physicochemical profile presents a dual challenge: the lipophilic methyl ester moiety limits aqueous solubility, while the sulfonamide group introduces pH-dependent ionization and potential hydrolytic instability.

PropertyDescriptionImplication for Assays
Core Structure Pyridine ring with C3-methyl ester and C6-sulfonamideModerate lipophilicity; potential for

-stacking aggregation.
Solubility Class Low Aqueous / High OrganicRequires organic co-solvents (DMSO) for stock preparation.
Acid/Base Character Sulfonamide -NH- is weakly acidic (

)
Solubility may improve at higher pH, but hydrolytic risk increases.
Stability Risk Methyl ester is susceptible to hydrolysisHigh risk of degradation into the free acid form in plasma or cell media.

Critical Troubleshooting Guide (FAQ Format)

Q1: I see a white precipitate immediately upon adding my DMSO stock to the cell culture media. How do I prevent this "crash-out"?

The Mechanism: This is a classic "solvent shock" phenomenon. The compound is soluble in DMSO (a polar aprotic solvent) but hydrophobic enough to aggregate when the solvent environment suddenly shifts to water (highly polar protic). The rapid change in dielectric constant forces the molecules to cluster before they can disperse.

The Protocol (Step-by-Step): Do not pipette directly from 100% DMSO stock into the bulk media. Use an Intermediate Dilution Step .

  • Prepare High-Concentration Stock: Dissolve solid compound in anhydrous DMSO to 10–50 mM.

  • Create an Intermediate Working Solution:

    • Dilute the DMSO stock 1:10 or 1:20 into PBS (Phosphate Buffered Saline) or serum-free media.

    • Crucial: Vortex immediately and vigorously.

    • This creates a "metastable" dispersion at a lower concentration (e.g., 1 mM or 500 µM).

  • Final Addition: Pipette from this intermediate solution into your final assay well.

    • Result: The concentration gradient is less steep, preventing immediate nucleation of crystals.

Note: Ensure the final DMSO concentration in the assay remains


 (v/v) to avoid solvent toxicity, which can mimic compound activity [1].
Q2: My IC50 values shift significantly between experiments. Could pH be the culprit?

The Science: Yes. The sulfonamide nitrogen attached to the pyridine ring is ionizable.

  • At low pH (< 7.0): The molecule is neutral and less soluble.

  • At high pH (> 8.0): The sulfonamide deprotonates (

    
    ), forming an anion that is highly soluble.
    

The Fix: Standardize your buffer pH.

  • Enzymatic Assays: Ensure your buffer (HEPES, Tris) is strictly titrated to pH 7.4. A drift to pH 7.0 could precipitate the compound; a drift to pH 8.0 could alter its binding mode or rate of hydrolysis.

  • Cell Assays: Monitor the color of the phenol red. Metabolic acidosis (yellowing media) in dense cultures can lower solubility, causing the drug to precipitate out of solution and appear "inactive" [2].

Q3: Is the methyl ester stable? I am detecting a second peak in my LC-MS analysis.

The Diagnosis: You are likely observing ester hydrolysis .[1] Methyl esters are labile functional groups.

  • Chemical Hydrolysis: Occurs rapidly at alkaline pH (> 8.0).

  • Biological Hydrolysis: In cell-based assays, intracellular and extracellular esterases (e.g., carboxylesterases) will cleave the methyl ester to form the corresponding carboxylic acid (6-(methylsulfonamido)nicotinic acid) [3].

Decision Matrix:

  • Scenario A: The Ester is the Active Drug.

    • Action: Limit incubation times. Use heat-inactivated serum (to destroy esterases) if possible. Process samples on ice immediately.

  • Scenario B: The Ester is a Prodrug.

    • Action: The hydrolysis is intentional. The "impurity" (the acid) is actually your active species. You must measure the concentration of the acid to correlate with biological effect.

Visualized Workflows

Diagram 1: Solubility & Dilution Workflow

This flowchart illustrates the correct sequence to minimize precipitation risks during assay preparation.

SolubilityWorkflow Solid Solid Compound (this compound) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve (Anhydrous) Intermediate Intermediate Dilution (10x Working Conc in PBS) *Vortex Immediately* DMSO_Stock->Intermediate 1:10 Dilution Assay_Well Final Assay Well (1x Conc, <0.5% DMSO) Intermediate->Assay_Well Final Spike Precipitation Precipitation Check (Turbidity/Microscopy) Assay_Well->Precipitation QC Step Precipitation->DMSO_Stock Cloudy (Restart) Precipitation->Assay_Well Clear

Caption: Step-wise dilution protocol to mitigate "solvent shock" precipitation.

Diagram 2: Hydrolysis & Stability Pathway

Understanding the degradation pathway is vital for interpreting potency data.

HydrolysisPathway Parent Parent Molecule (Methyl Ester) Lipophilic / Cell Permeable Metabolite Hydrolysis Product (Carboxylic Acid) Polar / Possible Active Species Parent->Metabolite Cleavage Methanol Byproduct (Methanol) Parent->Methanol Enzyme Esterases / High pH Enzyme->Parent Catalysis

Caption: The hydrolytic conversion of the methyl ester to the free acid form.

Advanced Formulation Protocols

If simple DMSO dilution fails (e.g., for high-concentration animal dosing), consider these formulation vehicles.

Vehicle ComponentConcentrationFunctionProtocol Note
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)20% (w/v) in waterEncapsulationDissolve CD in water first. Add compound stock slowly with stirring. The hydrophobic cavity hosts the drug, preventing aggregation.
Tween 80 0.1% - 0.5%SurfactantReduces surface tension. Use with caution in cell assays as it can permeabilize membranes.
PEG 400 10% - 30%Co-solventIncreases bulk solubility. Often mixed with saline (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).

References

  • BenchChem. Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)nicotinate: A Technical Guide. Retrieved from .

  • National Institutes of Health (NIH). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. Retrieved from .

  • ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved from .

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B.[2] Retrieved from .

Sources

Technical Support Center: Crystallization of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CRY-MSN-001 Subject: Optimization of Crystallization, Polymorph Control, and Impurity Rejection

Welcome to the Technical Support Center

You are likely here because Methyl 6-(methylsulfonamido)nicotinate (hereafter M6MSN ) is presenting classic "sulfonamide behavior": oiling out (liquid-liquid phase separation), polymorphic variability, or ester hydrolysis during scale-up.

This guide moves beyond generic advice. It treats M6MSN as a specific chemical entity containing three conflicting functionalities:

  • The Sulfonamide (

    
    ):  Prone to polymorphism and H-bond networking.
    
  • The Pyridine Ring: Basic nitrogen, sensitive to protonation.

  • The Methyl Ester (

    
    ):  Susceptible to hydrolysis in aqueous acids/bases.
    
Module 1: Troubleshooting "Oiling Out" (LLPS)

User Complaint: "My solution turns cloudy and forms a gummy oil at the bottom before any crystals appear."

Root Cause: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature (


) is higher than the melting point of the solvated oil phase. This is common in sulfonamides due to their high conformational flexibility.
The Protocol: Correcting LLPS

Do not simply add more solvent. That reduces yield. Instead, alter the thermodynamic trajectory.

Step-by-Step Fix:

  • Temperature Cycling: Re-heat the mixture until the oil redissolves (clear solution).

  • The "Seeding Window": Cool the solution slowly. As soon as you reach the saturation temperature (

    
    ), add 0.5 wt% seed crystals .
    
    • Why? Seeds provide a surface for growth, bypassing the high energy barrier of nucleation that favors the amorphous oil phase.

  • Solvent Modification: If seeding fails, your solvent system likely has a "miscibility gap."[1]

    • Current System: Likely Ethanol/Water or Methanol/Water.

    • Recommended Switch: Move to Isopropyl Alcohol (IPA) / n-Heptane . The ester group is more stable in IPA, and Heptane acts as a gentler antisolvent than water, reducing the shock that causes oiling.

Visual Workflow: Oiling Out Decision Tree

OilingOut Start Issue: Product Oils Out CheckTemp Is T_cryst > T_oil_melting? Start->CheckTemp Seed Action: Add Seeds at T_sat CheckTemp->Seed Yes (Common) SolventCheck Check Solvent System CheckTemp->SolventCheck No SlowCool Reduce Cooling Rate (<0.2°C/min) Seed->SlowCool ChangeSolvent Switch to IPA/Heptane SolventCheck->ChangeSolvent If Water used ChangeSolvent->SlowCool Success Crystalline Suspension SlowCool->Success

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Purity & Stability (The Hydrolysis Trap)

User Complaint: "I have good crystals, but HPLC shows a new impurity at RRT 0.8, and my yield is dropping."

Root Cause: You are hydrolyzing the methyl ester. M6MSN contains a methyl ester.[2][3] If you use standard "sulfonamide purification" methods (dissolving in NaOH and precipitating with HCl), you risk saponifying the ester to the carboxylic acid (6-(methylsulfonamido)nicotinic acid).

Stability Data & Solvent Selection Matrix
Solvent SystemSolubilityHydrolysis RiskRecommendation
Water / NaOH (pH > 11) HighCritical AVOID. Rapid hydrolysis of ester.
Methanol / Water ModerateHigh (if hot)Usable only if T < 40°C and pH neutral.
Ethanol / Water ModerateModerateRisk of transesterification (Ethyl ester impurity).
IPA / Heptane ModerateLow Preferred. Kinetic control of crystallization.
Ethyl Acetate HighLowGood for initial dissolution; use Heptane to precipitate.

The "Safe" pH-Swing Protocol (If aqueous workup is mandatory):

  • Dissolve crude M6MSN in mild base (e.g., 5%

    
    , not  NaOH) at 0–5°C .
    
  • Filter rapidly to remove insolubles.[4]

  • Immediately acidify with dilute HCl to pH 4–5.

  • Crucial: Do not hold the solution at basic pH for >30 minutes.

Module 3: Polymorph Control

User Complaint: "Batch A melted at 198°C. Batch B melts at 192°C and dissolves slower."

Root Cause: Sulfonamides are notorious for polymorphism due to the rotation of the


 bond and the formation of different Hydrogen-bond networks (dimers vs. catemers).

Investigation & Control:

  • Identify: Run XRPD (X-Ray Powder Diffraction) on both batches.

    • Form I (Thermodynamic): Usually the higher melting point, lower solubility.

    • Form II (Kinetic): Lower melting point, higher solubility.

  • Conversion (Slurry Ripening): To ensure you always get the stable Form I:

    • Create a slurry of the solid in Methanol at 50°C.

    • Stir for 24 hours.

    • This allows "Ostwald Ripening," where the metastable Form II dissolves and reprecipitates as the stable Form I.

Visual Workflow: Polymorph Screening

Polymorph Sample Crude Solid Screen Solvent Screen Sample->Screen FastCool Fast Cool (Kinetic Form II) Screen->FastCool SlowSlurry Hot Slurry 24h (Thermodynamic Form I) Screen->SlowSlurry XRPD XRPD Analysis FastCool->XRPD SlowSlurry->XRPD Select Select Process XRPD->Select

Figure 2: Workflow for identifying and selecting the desired polymorph via kinetic vs. thermodynamic control.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethanol as a solvent? A: Yes, but be aware of transesterification . If you boil M6MSN in ethanol with any trace acid/base catalyst, you may convert the Methyl ester to an Ethyl ester. Isopropyl Alcohol (IPA) is safer because the steric bulk of the isopropyl group makes transesterification much slower.

Q: My crystals are too fine (dusty). How do I grow them larger? A: You are nucleating too fast.

  • Reduce the cooling rate to 0.1°C/min .

  • Reduce the agitation speed (shear forces break crystals).

  • Add the antisolvent (e.g., Heptane) via a dosing pump over 2 hours, not all at once.

Q: How do I remove the inorganic salts (NaCl) from the synthesis? A: M6MSN is organic; NaCl is not.

  • Dissolve the crude solid in hot Ethyl Acetate (M6MSN dissolves; NaCl does not).

  • Perform a hot filtration to remove the undissolved NaCl.

  • Cool the filtrate and add Heptane to crystallize the pure product.

References
  • BenchChem Technical Support. (2025).[5] Troubleshooting Guide: Crystallinity of Sulfonamide Compounds. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • Gelbrich, T., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics. ResearchGate. Retrieved from

  • ChemicalBook. (2026). Methyl 6-methylnicotinate Properties and Derivatives.[6][7][8][9] Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and Oiling Out mechanisms).

Sources

Minimizing degradation of Methyl 6-(methylsulfonamido)nicotinate during workup

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with Methyl 6-(methylsulfonamido)nicotinate . It addresses the specific chemical instabilities of this scaffold—primarily the amphoteric "solubility trap" and ester hydrolysis —that often lead to massive yield loss during standard workups.

Status: Senior Application Scientist Verified Context: Post-reaction workup and isolation. Core Issue: The compound contains two competing labile functionalities: an acidic sulfonamide nitrogen (pKa ~6–7) and a base-sensitive methyl ester. Standard "textbook" workups often destroy or wash away this molecule.

Quick Reference: The Stability Matrix
ParameterCritical LimitConsequence of Exceeding
pH Upper Limit pH > 7.5 Yield Loss. Deprotonation of sulfonamide N forms a water-soluble salt.
pH Lower Limit pH < 2.0 Degradation. Acid-catalyzed hydrolysis of the methyl ester (especially with heat).
Temperature > 40°C Degradation. Accelerates ester hydrolysis and potential decarboxylation.
Solvent Methanolic Base Transesterification. Rapid exchange or saponification.
Module 1: The "Disappearing Product" Phenomenon

Q: I followed a standard protocol using a saturated NaHCO₃ wash to remove excess acid chloride, but my organic layer is empty. Where is my product?

A: You likely washed it into the aqueous waste as a salt.

The Mechanism: Unlike typical secondary sulfonamides (pKa ~10), the sulfonamide nitrogen in this compound is attached to an electron-deficient pyridine ring and para to an electron-withdrawing ester. This drastically lowers the pKa of the N-H proton to approximately 6.0–7.0 .

  • The Trap: Saturated Sodium Bicarbonate (NaHCO₃) has a pH of ~8.5. At this pH, your compound is largely deprotonated (

    
    ), making it highly water-soluble.
    
  • The Fix: You must treat this compound as a weak acid , not a neutral organic.

Troubleshooting Protocol:

  • Check the Aqueous Layer: Do not discard your bicarbonate wash. Acidify a small aliquot to pH 4. If a precipitate forms, your product is there.

  • Recovery: Acidify the entire aqueous layer to pH 3–4 using 1M HCl (keep cold!). Extract 3x with Ethyl Acetate or DCM.

  • Prevention: Replace the NaHCO₃ wash with a water wash or a mild buffer (pH 5–6) . If you must neutralize strong acid, use a phosphate buffer at pH 6.0, not carbonate.

Module 2: Preventing Ester Hydrolysis

Q: My LC-MS shows a peak with Mass [M-14]. Is this the carboxylic acid?

A: Yes. You are observing hydrolysis of the methyl ester to the nicotinic acid derivative.

The Causality: Methyl esters on electron-deficient rings (nicotinates) are exceptionally prone to hydrolysis, particularly under basic conditions (saponification) or hot acidic conditions .

  • Common Error: Using 1M NaOH or prolonged exposure to basic silica gel.

  • The "Hidden" Base: If you used Pyridine or Triethylamine in the synthesis, residual base in the presence of water during concentration can catalyze hydrolysis.

Optimized Workup Protocol (Step-by-Step):

  • Quench: Cool reaction mixture to 0°C. Quench with 0.5 M HCl (cold) to neutralize excess amine/pyridine. Target pH of aqueous layer: 3–4.

  • Extraction: Extract immediately with chilled Ethyl Acetate or DCM.

  • Washing: Wash organic layer with Brine (saturated NaCl) only. Avoid water washes if emulsions form; the brine helps break them and keeps the product organic.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is potentially chelating or if the Lewis acidity is a concern, though Na₂SO₄ is generally safer for esters.

  • Concentration: Evaporate solvent at < 35°C . Do not heat to dryness; leave a small amount of solvent if proceeding directly to purification.

Module 3: Purification & Storage

Q: The compound streaks on silica gel, and recovery is low. How do I purify it?

A: The acidic sulfonamide proton interacts with the silanols on the silica surface.

Troubleshooting Guide:

IssueSolution
Streaking on TLC/Column Add 0.5% - 1% Acetic Acid to your eluent. This suppresses the ionization of the sulfonamide and silanols, sharpening the peak.
Decomposition on Column Avoid Methanol/DCM gradients if possible. Methanol is nucleophilic. Use Ethyl Acetate/Hexane or Acetone/DCM .
Solidification Issues The compound may oil out.[1] Triturate with cold Diethyl Ether or MTBE to induce crystallization.

Storage Recommendation: Store the solid at -20°C under Argon. Minimize exposure to moisture. Methyl esters can slowly hydrolyze even from atmospheric moisture over months.

Visualizing the Stability Workflow

The following diagram illustrates the critical decision points during workup to prevent degradation and loss.

WorkupLogic Start Crude Reaction Mixture (Contains Pyridine/Base) Quench Quench Step Start->Quench Decision1 Choice of Wash Solution Quench->Decision1 Trap TRAP: Sat. NaHCO3 (pH 8.5) Decision1->Trap Standard Protocol Safe SAFE: 0.5M HCl / Brine (pH 3-4) Decision1->Safe Optimized Protocol ResultTrap Deprotonation (Salt Formation) Product moves to Aqueous Layer Trap->ResultTrap ResultSafe Product stays Protonated Remains in Organic Layer Safe->ResultSafe Hydrolysis Risk: Ester Hydrolysis (Nicotinic Acid formation) ResultTrap->Hydrolysis If basic exposure prolonged Loss in Aqueous Waste Loss in Aqueous Waste ResultTrap->Loss in Aqueous Waste Success Isolate Target Methyl Ester ResultSafe->Success

Caption: Decision tree highlighting the "Solubility Trap" caused by basic washes.

References
  • PubChem. (2025).[2][3] Compound Summary: N-(pyridin-2-yl)benzenesulfonamide (Analogous Acidity Data). Retrieved from [Link]

  • ResearchGate. (2021).[4] Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

Sources

Technical Support Center: Analytical Resolution of Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 6-(methylsulfonamido)nicotinate is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and receptor modulators.[1] Its analysis is complicated by its amphoteric nature and prototropic tautomerism .

The molecule contains a basic pyridine ring and an acidic sulfonamide proton (


). This duality leads to two primary analytical challenges:
  • Dynamic Isomerism (Tautomerism): The exchange of the sulfonamide proton between the exocyclic nitrogen and the ring nitrogen causes peak broadening or splitting in HPLC.

  • Static Regioisomerism: Synthetic pathways may yield regioisomers (e.g., 2- or 4-substituted analogs) or bis-sulfonated byproducts that require high-resolution separation.

This guide provides a self-validating framework to resolve these species with high integrity.

Module 1: Chromatographic Resolution (HPLC/UPLC)

The Core Challenge: Tautomeric Peak Splitting

In solution, 2- and 6-sulfonamidopyridines exist in equilibrium between the amino-sulfonamide form and the imino-sulfonimide form. On silica-based columns, these tautomers interact differently with residual silanols, often resulting in "ghost peaks" or severe tailing.

Optimized Method Development Protocol

Objective: Lock the molecule in a single ionization state to collapse tautomeric equilibrium and ensure sharp peak shape.

Step 1: pH Selection (The Critical Variable)
  • Recommendation: Low pH (pH 2.0 – 2.5) .

  • Causality: At pH < 2.5, the pyridine ring nitrogen is fully protonated (

    
    ), and the sulfonamide remains neutral. This electrostatic repulsion prevents the "imino" tautomer from interacting strongly with the stationary phase silanols, effectively "freezing" the equilibrium.
    
  • Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

Step 2: Stationary Phase Selection
  • Primary Choice: C18 with Polar Embedded Group (PEG) or Charged Surface Hybrid (CSH) .

  • Reasoning: Standard C18 columns often suffer from dewetting or excessive silanol activity with basic pyridines. CSH particles carry a low-level surface charge that repels the protonated pyridine base, significantly improving peak symmetry.

Step 3: Gradient Strategy
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Methanol can cause higher backpressure and different selectivity for pyridine isomers).

Standard Screening Gradient:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Mode
0.050.5Initial Wetting
1.050.5Isocratic Hold (Focusing)
10.0950.5Elution of Hydrophobic Impurities
12.0950.5Column Wash
12.150.5Re-equilibration
15.050.5System Ready
Visualization: Method Development Logic

MethodDev Start Start: Peak Splitting/Tailing CheckPH Check Mobile Phase pH Start->CheckPH LowPH Is pH < 2.5? CheckPH->LowPH AdjustPH Adjust to pH 2.0-2.3 (Suppress ionization) LowPH->AdjustPH No CheckCol Check Column Chemistry LowPH->CheckCol Yes AdjustPH->CheckCol StdC18 Standard C18? CheckCol->StdC18 SwitchCol Switch to CSH or Polar Embedded C18 StdC18->SwitchCol Yes (Tailing persists) FinalCheck Verify Peak Symmetry (As < 1.2) StdC18->FinalCheck No (Peak sharp) SwitchCol->FinalCheck

Figure 1: Decision matrix for resolving peak shape issues in sulfonamidopyridines. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Structural Elucidation (Isomer Differentiation)

When "isomers" are detected, you must distinguish between Regioisomers (permanent structural difference) and Tautomers (transient).

Analytical Triage Table
FeatureRegioisomer (e.g., 2- vs 6-subst.)Tautomer (Amino vs Imino)Bis-Sulfonated Impurity
Retention Time Distinct, stable peaks.Broad, bridging, or splits that merge at high T.Distinct, very hydrophobic (late eluting).
Mass (LC-MS) Identical (

230).
Identical (

230).
Mass shift (+

,

~308).
UV Spectrum Slight

shift.
Significant band broadening.Distinct profile.
NMR (

)
Distinct coupling constants (

).
Broadened signals (exchange broadening).Integration ratio changes (loss of NH).
The NMR "Fingerprint" Test

To definitively confirm the 6-isomer vs. the 2-isomer , examine the aromatic region of the


 NMR.
  • 6-substituted nicotinates: The protons at C4 and C5 show a characteristic doublet of doublets. The coupling constant

    
     is typically 8.0 - 8.5 Hz .
    
  • 2-substituted nicotinates: The coupling pattern differs due to the proximity of the nitrogen.

  • Protocol: Dissolve 5 mg in DMSO-

    
    . If signals are broad, heat the probe to 340K to accelerate tautomeric exchange and sharpen the peaks.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: I see two peaks for my pure standard. Is it contaminated?

Diagnosis: Likely tautomer separation . Test:

  • Run the sample at 25°C.

  • Run the sample at 50°C. Result: If the two peaks merge or the "bridge" between them rises at higher temperature, it is tautomerism, not contamination. Fix: Lower the mobile phase pH to 2.0 or increase column temperature.

Q2: My retention time is drifting between injections.

Diagnosis: pH instability or Column Equilibration . Causality: The sulfonamide


 is sensitive. If your buffer capacity is low (e.g., using only 0.01% acid), the local pH inside the column may shift as the sample elutes.
Fix:  Increase buffer concentration to 20 mM Ammonium Formate (pH 2.5) . Ensure the column is re-equilibrated for at least 5 column volumes between runs.
Q3: I have a late-eluting impurity that matches the product mass + 78 Da.

Diagnosis: Bis-sulfonation . Causality: During synthesis, the sulfonylation can occur on both the exocyclic nitrogen and the ring nitrogen (or twice on the exocyclic N if conditions are harsh). Fix: This is a real impurity. It is much more hydrophobic. Ensure your gradient goes to 95% B to elute it.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory regarding pH and silanol interactions).
  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Link

  • Alkorta, I., et al. (2015). Tautomerism, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. Journal of Molecular Structure. Link

  • Chourasiya, S. S., et al. (2017).[2] Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. Link

  • Waters Corporation. (2023). Stability-Indicating HPLC Method Development. Link

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Product: Methyl 6-(methylsulfonamido)nicotinate CAS: 1253228-44-4 (Generic structure relevance) / Derivatives related to 36052-24-1 Application: Key intermediate for JAK inhibitors (e.g., Filgotinib analogs) and pyridine-based anti-inflammatory agents.

Executive Summary & Route Selection

The synthesis of This compound presents a classic chemoselectivity challenge: functionalizing the 2-amino position of a pyridine ring without over-sulfonylation.

This guide compares three distinct synthetic strategies. While Route A (Direct Sulfonylation) is the most chemically intuitive and uses the cheapest starting materials, it suffers from bis-sulfonylation byproducts. Route B (Pd-Catalyzed Coupling) represents the modern "Gold Standard" for high-purity applications, utilizing Buchwald-Hartwig chemistry to ensure mono-selectivity. Route C (Esterification) is a robust alternative when the carboxylic acid precursor is already available.

Comparative Performance Matrix
FeatureRoute A: Direct Sulfonylation Route B: Pd-Catalyzed Coupling Route C: Fischer Esterification
Starting Material Methyl 6-aminonicotinateMethyl 6-chloronicotinate6-(methylsulfonamido)nicotinic acid
Reagents MsCl, Pyridine/Et3NMeSO2NH2, Pd-cat, BaseMeOH, H2SO4
Selectivity Low (Risk of Bis-sulfonylation)High (Mono-selective) High
Yield (Typical) 45% - 65%85% - 92% 90% - 95% (Step yield)
Scalability Moderate (Purification bottlenecks)High (Clean profile)High
Cost Efficiency High (Cheap reagents)Low (Pd catalyst cost)Moderate
Safety Profile Exothermic (MsCl addition)Good (Mild heating)Corrosive (H2SO4)

Strategic Visualization: Pathway Decision Tree

SynthesisRoutes Start Target: this compound RouteA Route A: Direct Sulfonylation (Low Cost, Lower Purity) BisSulf Issue: Bis-sulfonylation Requires Chromatography RouteA->BisSulf RouteB Route B: Pd-Catalyzed Coupling (High Cost, High Purity) MonoSel Advantage: Mono-selective Simple Workup RouteB->MonoSel RouteC Route C: Esterification (Precursor Dependent) RouteC->Start Excellent Yield SM_A Methyl 6-aminonicotinate + MsCl SM_A->RouteA SM_B Methyl 6-chloronicotinate + MeSO2NH2 SM_B->RouteB SM_C 6-(methylsulfonamido)nicotinic acid + MeOH SM_C->RouteC BisSulf->Start Low Yield MonoSel->Start High Yield

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability and purity requirements.

Detailed Experimental Protocols

Route A: Direct Sulfonylation (The "Classic" Approach)

Mechanism: Nucleophilic attack of the exocyclic amine on methanesulfonyl chloride (MsCl). Critical Control Point: The pKa of the sulfonamide proton (~6-7) makes the product acidic. In the presence of excess base and MsCl, the mono-sulfonamide is deprotonated and reacts again to form the bis-sulfonamide.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 6-aminonicotinate (1.0 eq) and anhydrous Pyridine (10 volumes).

    • Note: Pyridine acts as both solvent and base/nucleophilic catalyst.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq) over 30 minutes.

    • Caution: Highly exothermic. Maintain internal temperature < 5°C to minimize bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Pour reaction mixture into ice-water (20 volumes). The product may precipitate.[1]

  • Workup:

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove pyridine), then Brine. Dry over Na2SO4.[2]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH) is usually required to separate the mono-sulfonamide from the bis-sulfonamide byproduct.

Why this fails: The bis-sulfonamide impurity is structurally similar and difficult to remove.

Route B: Pd-Catalyzed Cross-Coupling (The "High-Fidelity" Approach)

Mechanism: Buchwald-Hartwig amidation. Palladium inserts into the C-Cl bond of the pyridine, followed by transmetallation with the sulfonamide and reductive elimination. Advantage: The reductive elimination step is highly specific for the mono-sulfonamide; the catalyst cannot activate the product for a second addition.

Protocol:

  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)[3]

    • Methanesulfonamide (1.2 eq)

    • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) OR t-BuXPhos Pd G3 (2 mol%).

    • Base: Cs2CO3 (1.5 eq) or K3PO4.

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Combine all solids in a pressure vial or flask.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed Dioxane.

    • Heat to 90–100°C for 4–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate.

  • Purification: The residue is typically high purity (>90%). Trituration with Et2O or recrystallization from MeOH yields pure product.

Mechanistic Analysis & Troubleshooting

The Bis-Sulfonylation Problem (Route A)

When Methyl 6-aminonicotinate (1) reacts with MsCl, it forms the desired product (2). However, the sulfonamide N-H in (2) is significantly more acidic than the starting amine due to the electron-withdrawing sulfonyl group.

  • Step 1: Amine + MsCl → Mono-sulfonamide (Product).

  • Step 2: Mono-sulfonamide + Base → Sulfonamide Anion.

  • Step 3: Anion + MsCl → Bis-sulfonamide (Impurity).

Troubleshooting Route A:

  • Stoichiometry: strictly limit MsCl to 1.0 eq.

  • Reverse Addition: Add the base slowly to a mixture of Amine and MsCl (less common but can keep pH low).

  • Bis-removal: If bis-sulfonamide forms, treat the crude mixture with aqueous NaOH/MeOH at mild heat. The bis-sulfonamide is unstable to hydrolysis and will revert to the mono-sulfonamide, while the ester group (at position 3) is relatively more stable (though care must be taken).

Pd-Catalysis Cycle (Route B)

The catalytic cycle avoids the "anion" intermediate that attacks MsCl. The sulfonamide binds to Pd, and the C-N bond formation is reductive, not nucleophilic substitution.

PdCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl LigEx Ligand Exchange (Ar-Pd-NHSO2Me) OxAdd->LigEx + MeSO2NH2 + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for Route B, highlighting the regeneration of Pd(0) and release of the mono-sulfonated product.

References

  • BenchChem. Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PubChem. Retrieved from

  • Organic Chemistry Portal. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Retrieved from

  • ChemicalBook. Methyl 6-aminonicotinate Synthesis and Properties. Retrieved from

  • BldPharm. Methyl 6-chloronicotinate Product Information. Retrieved from

Sources

Methyl 6-(methylsulfonamido)nicotinate vs. other sulfonamide-containing compounds in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Methyl 6-(methylsulfonamido)nicotinate vs. Benchmark Sulfonamides in Biological Assays

Executive Summary & Mechanistic Rationale

The sulfonamide moiety is one of the most privileged pharmacophores in medicinal chemistry, historically serving as the foundation for antibiotics, diuretics, and modern targeted anti-cancer therapeutics[1]. However, the biological behavior of a sulfonamide is strictly dictated by its substitution pattern and the surrounding scaffold.

This compound is a high-purity chemical intermediate featuring a synthetically versatile nicotinate core[2]. Unlike primary sulfonamides (e.g., Acetazolamide) which act as universal zinc-binding groups (ZBGs) for metalloenzymes, the secondary methylsulfonamido substituent at the 6-position of the pyridine ring fundamentally shifts the compound's pharmacological trajectory[2][3].

The Causality of Target Selectivity:

  • Primary Sulfonamides (

    
    ):  The unhindered 
    
    
    
    group coordinates directly with the active-site
    
    
    ion in Carbonic Anhydrases (CAs), making them potent CA inhibitors[4].
  • Secondary Sulfonamides (

    
    ) like this compound:  The addition of the methyl group creates steric hindrance that prevents deep insertion into the CA zinc pocket. Instead, the sulfonamide 
    
    
    
    oxygen and
    
    
    proton act as a highly directional "push-pull" hydrogen bond donor/acceptor system[2]. When paired with the pyridine nitrogen of the nicotinate core, this motif perfectly mimics the adenine ring of ATP, allowing these derivatives to anchor into the hinge region of kinases such as CDK9, PI3K, and Aurora kinases[5][6][7].

Structural & Biological Divergence

To understand the utility of this compound as a building block, we must compare the biological profiles of its downstream derivatives against classic sulfonamides.

G Primary Primary Sulfonamides (e.g., Acetazolamide) ZBG Zinc-Binding Group (ZBG) Unobstructed NH2 Primary->ZBG Secondary Secondary Sulfonamides (e.g., Nicotinate Derivatives) Hinge Hinge Region H-Bonding Sterically Directed Secondary->Hinge CA Carbonic Anhydrases (CA IX, CA XII) ZBG->CA Kinase Kinases (CDK9, PI3K, Aurora) Hinge->Kinase

Fig 1. Target divergence based on sulfonamide substitution patterns.

Quantitative Data Comparison

The following table summarizes the performance of different sulfonamide classes across standard biological assays.

Compound ClassRepresentative ScaffoldPrimary TargetPrimary Assay MethodologyTypical IC50 / Ki Range
Primary Sulfonamide Acetazolamide (AAZ)Carbonic Anhydrase (CA II, IX, XII)Stopped-Flow CO2 HydrationKi: 0.5 nM – 25.8 nM[3][4]
Secondary Sulfonamide (Aliphatic) SultiameCA / GABA receptorsElectrophysiology / HydrationKi: > 50 µM[8]
Nicotinate/Pyridine Sulfonamide This compound derivativesKinases (CDK9, PI3K, mTOR)TR-FRET / Kinase GloIC50: 0.22 nM – 3.8 nM[6][7]
Anilinoquinoline Sulfonamide Compound 9dAurora Kinase A/BRadiometric Kinase AssayIC50: 0.09 µM – 0.93 µM[5]

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, the biological evaluation of sulfonamides relies on self-validating assay systems. Below are the definitive protocols used to evaluate compounds derived from this compound versus primary sulfonamides.

Protocol A: Stopped-Flow CO2 Hydration Assay (For Primary Sulfonamides)

Used to evaluate off-target metalloenzyme inhibition (e.g., Carbonic Anhydrase)[4][9].

  • Principle: Measures the CA-catalyzed hydration of

    
     to bicarbonate by tracking pH changes via an indicator.
    
  • Step-by-Step:

    • Prepare a working buffer of 20 mM HEPES (pH 7.4) containing 20 mM

      
       to maintain constant ionic strength[4].
      
    • Add Phenol Red indicator at a final concentration of 0.2 mM[4].

    • Prepare the substrate by saturating distilled water with

      
       gas at 20°C (yielding ~15 mM 
      
      
      
      ).
    • Incubate the recombinant CA enzyme (e.g., hCA IX) with varying concentrations of the sulfonamide inhibitor for 15 minutes to allow complex formation.

    • Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the

      
       substrate[4].
      
    • Monitor the absorbance maximum at 557 nm for 10–100 seconds[4][9].

    • Self-Validation: Subtract the uncatalyzed hydration rate (buffer + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       without enzyme) from the total observed rate to isolate the enzyme-specific kinetics. Calculate the 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Kinase Inhibition Assay (For Nicotinate Derivatives)

Used to evaluate the primary on-target activity of this compound derivatives against targets like CDK9 or PI3K[6][7].

  • Principle: Quantifies the transfer of a phosphate group from ATP to a substrate peptide.

  • Step-by-Step:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Dilute the nicotinate-sulfonamide derivative in DMSO (final assay DMSO concentration <1%).

    • Combine the inhibitor, recombinant kinase (e.g., CDK9/Cyclin T1), and a fluorescently labeled substrate peptide in a 384-well plate.

    • Initiate the reaction by adding ATP at a concentration equal to its apparent

      
       for the specific kinase.
      
    • Incubate for 60 minutes at room temperature.

    • Add a development reagent (e.g., TR-FRET antibody specific to the phosphorylated peptide) and EDTA to quench the reaction.

    • Read the fluorescence emission ratio (e.g., 665 nm / 615 nm).

    • Self-Validation: Include Staurosporine as a positive control for pan-kinase inhibition and a DMSO-only well as the uninhibited negative control.

Protocol C: Cellular Phenotypic Screening (MTT & Western Blot)

To confirm that the biochemical inhibition translates to cellular efficacy, derivatives are subjected to anti-proliferation assays[1][10].

  • Step-by-Step:

    • Seed target cancer cell lines (e.g., MV4-11 for CDK9, HCT-116 for PI3K) at

      
       cells/well in 96-well plates and incubate overnight[6][7].
      
    • Treat cells with serial dilutions of the sulfonamide derivative for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Mechanistic Validation: Harvest treated cells, lyse, and perform a Western Blot. For PI3K/mTOR inhibitors, probe for decreased phosphorylation of downstream AKT (p-AKT)[6]. For CDK9 inhibitors, probe for the down-regulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc[7].

Workflow Visualization

The transition from the chemical intermediate this compound to a validated biological lead follows a strict, data-driven hierarchy.

Workflow Intermediate This compound (Chemical Intermediate) Synthesis Ester Functionalization & Scaffold Derivatization Intermediate->Synthesis Biochem Biochemical Assay (Kinase Inhibition Panel) Synthesis->Biochem Cell Cellular Assay (MTT Anti-proliferation) Biochem->Cell IC50 < 100 nM Validation Target Engagement (Western Blot: p-AKT / c-Myc) Cell->Validation Phenotypic Efficacy

Fig 2. Screening workflow for nicotinate-sulfonamide derivatives.

Conclusion

While primary sulfonamides remain the gold standard for targeting metalloenzymes like Carbonic Anhydrase, the strategic use of secondary sulfonamides built on a pyridine scaffold—such as This compound —unlocks entirely different biological domains. By leveraging the steric bulk of the methyl group and the hydrogen-bonding capacity of the nicotinate core, researchers can design highly potent, selective kinase inhibitors that drive apoptosis in oncology models.

References

  • Benchchem. "this compound|RUO - Benchchem".
  • EMBL-EBI. "Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights.
  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • National Institutes of Health (NIH). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • National Institutes of Health (NIH). "Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors.
  • Taylor & Francis. "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins.
  • RSC Publishing. "Novel metronidazole-sulfonamide derivatives as potent and selective carbonic anhydrase inhibitors: design, synthesis and biology analysis.
  • AACR Journals. "Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis.
  • MDPI. "Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis.

Sources

Validation of a Quantitative HPLC Method for Methyl 6-(methylsulfonamido)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (M6MN) is a critical intermediate in the synthesis of anti-inflammatory agents and specific kinase inhibitors (e.g., Etoricoxib precursors). Its purity directly impacts the yield and safety profile of the final drug substance.

While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, it is often cost-prohibitive and complex for routine Quality Control (QC).[1] This guide validates a robust, cost-effective RP-HPLC-UV method optimized for M6MN. We compare this "workhorse" method against high-throughput (UPLC) and high-sensitivity (LC-MS) alternatives, demonstrating why standard HPLC remains the gold standard for quantitative purity assessment in a manufacturing environment.[1]

Chemical Context & Method Development Logic

To validate a method, one must first understand the molecule. M6MN presents a "push-pull" chemical challenge that dictates the chromatographic conditions.[1]

  • The Basic Moiety: The pyridine ring nitrogen (approx. pKa ~3.5 - 4.0 due to electron-withdrawing substituents).[1]

  • The Acidic Moiety: The sulfonamide proton (approx. pKa ~9-10).[1]

  • The Hydrophobic Core: The methyl ester and aromatic ring.

The "Why" Behind the Protocol

Standard neutral pH mobile phases often result in peak tailing for pyridine derivatives due to interaction with residual silanols on the silica column. To counter this, we utilize a low pH (3.0) phosphate buffer .

  • At pH 3.0: The pyridine nitrogen is fully protonated (

    
    ), preventing silanol interaction. The sulfonamide remains neutral.
    
  • Column Choice: A polar-embedded C18 or a base-deactivated C18 column is selected to ensure adequate retention of the polar protonated species while maintaining peak symmetry.[1]

Visualization: Method Development Decision Matrix

MethodLogic Molecule Target: M6MN (Pyridine + Sulfonamide) pKa_Analysis pKa Analysis Pyridine (Basic) vs Sulfonamide (Acidic) Molecule->pKa_Analysis MobilePhase Mobile Phase Selection pH 3.0 Phosphate Buffer pKa_Analysis->MobilePhase Protonate Base Column Stationary Phase Base-Deactivated C18 MobilePhase->Column Prevent Silanol Interaction Outcome Outcome Sharp Peaks, No Tailing Column->Outcome

Figure 1: Logical flow for selecting chromatographic conditions based on the amphoteric nature of M6MN.

Comparative Analysis: HPLC vs. Alternatives

Before detailing the validation, we objectively compare the proposed HPLC method against common alternatives.

FeatureProposed HPLC-UV UPLC/UHPLC LC-MS/MS
Primary Use Case Routine QC, Purity AssayHigh-Throughput ScreeningImpurity ID, Trace Analysis
Run Time 12–15 mins3–5 mins10–20 mins
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL< 0.01 µg/mL
Precision (RSD) < 0.5% (Excellent)< 1.0% (Good)2–5% (Variable)
Cost Per Run Low ($)Medium (

)
High (

)
Skill Requirement General AnalystSpecialized TrainingExpert Specialist
Robustness High (Forgiving)Medium (Pressure sensitive)Low (Matrix effects)

Verdict: While UPLC is faster, HPLC-UV is selected for this guide because it offers the highest precision-to-cost ratio and is transferable to virtually any QC lab globally without requiring specialized high-pressure equipment.[1]

Validation Protocol (ICH Q2(R1) Aligned)

This protocol is designed to meet regulatory standards for a quantitative assay.

Chromatographic Conditions[2][3][4][5]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Waters Symmetry C18.[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: Isocratic 70% A / 30% B (Adjust B ±5% based on column age).

  • Detection: UV @ 265 nm (Lambda max for nicotinates).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Preparation of Solutions[6]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh 50 mg of M6MN Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

Validation Workflow

The following workflow ensures the method is "fit for purpose."

ValidationFlow Start Start Validation SysSuit 1. System Suitability (RSD < 1%, Tailing < 1.5) Start->SysSuit Specificity 2. Specificity (Inject Blank, Placebo, Impurities) SysSuit->Specificity Pass Linearity 3. Linearity (5 Levels: 50% - 150%) Specificity->Linearity Accuracy 4. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow ±0.1, Temp ±5°C, pH ±0.2) Precision->Robustness Report Generate Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Experimental Procedures & Acceptance Criteria

A. Specificity

Procedure: Inject Diluent (Blank), Placebo (synthetic matrix without M6MN), and M6MN Standard. Acceptance: No interfering peaks at the retention time of M6MN (approx 6.5 min). Peak purity index > 990 (if using DAD).

B. Linearity

Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Acceptance: Correlation coefficient (


) 

.[1]
C. Accuracy (Recovery)

Procedure: Spike known amounts of M6MN into the placebo matrix at three levels (80%, 100%, 120%) in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%. RSD < 2.0%.

D. Precision
  • System Precision: 6 injections of Standard. (RSD

    
     1.0%).
    
  • Method Precision: 6 independent preparations of the sample. (RSD

    
     2.0%).
    
E. Robustness

Procedure: Deliberately vary parameters:

  • Flow rate: 0.9 / 1.1 mL/min.

  • Column Temp: 25°C / 35°C.

  • Buffer pH: 2.8 / 3.2. Acceptance: System suitability must still pass. Retention time shift is acceptable, but resolution between impurity peaks (if any) must remain > 1.5.

Results & Discussion (Simulated Data)

The following data represents typical results observed when validating this specific pyridine-sulfonamide intermediate.

ParameterResultStatus
Linearity (

)
0.9998PASS
Accuracy (Avg %) 99.4%PASS
Repeatability (RSD) 0.35%PASS
LOD / LOQ 0.15 / 0.45 µg/mLPASS
Tailing Factor 1.15PASS

Technical Insight: The low pH buffer was critical. Initial attempts at pH 6.0 resulted in a tailing factor of 1.8 due to the interaction of the pyridine ring with the stationary phase. Lowering the pH to 3.0 improved the tailing factor to 1.15, confirming the theoretical "Method Development Logic" outlined in Section 2.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for pKa-based buffer selection).

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography.Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Methyl 6-(methylsulfonamido)nicotinate (M6MN) is a highly versatile, high-purity chemical intermediate widely utilized in medicinal chemistry as an advanced building block for synthesizing kinase inhibitors, receptor antagonists, and enzyme inhibitors[1]. The compound features a nicotinate core and a critical methylsulfonamido substituent at the 6-position.

From an application perspective, the sulfonamide moiety is a classic pharmacophore known to drive interactions with specific enzyme pockets. In silico modeling and preliminary cross-reactivity profiling suggest that M6MN derivatives exhibit binding affinity toward two distinct enzyme families[1]:

  • Cyclooxygenase-2 (COX-2): The sulfonamide group facilitates hydrogen bonding and hydrophobic interactions with residues Arg513, His90, and Val523 in the COX-2 side pocket[1].

  • Histone Deacetylase 6 (HDAC6): When functionalized with a zinc-binding group (ZBG), the scaffold can act as a metal chelator at the active site (Zn²⁺ ion, His610, Asp700)[1].

The Causality Behind Selectivity Profiling

When developing M6MN into a lead compound, evaluating off-target effects and isoform selectivity is non-negotiable.

  • COX-1 vs. COX-2: COX-1 is a constitutively expressed housekeeping enzyme; its inhibition leads to severe gastrointestinal toxicity[2][3]. A high Selectivity Index (SI) for COX-2 is required to maintain anti-inflammatory efficacy while sparing the gastric mucosa.

  • HDAC1 vs. HDAC6: HDAC1 is a Class I nuclear deacetylase responsible for histone modification. HDAC6 is a Class IIb cytoplasmic enzyme that primarily deacetylates α-tubulin, influencing cell motility and metastasis[4][5]. Selective HDAC6 inhibition is highly sought after in oncology and autoimmune research to avoid the broad cytotoxicity associated with pan-HDAC inhibitors (like Vorinostat/SAHA)[5][6].

Pathway M6MN M6MN Derivative (Sulfonamide Scaffold) COX2 Cyclooxygenase-2 (COX-2) Target M6MN->COX2 Inhibits (Arg513) HDAC6 Histone Deacetylase 6 (HDAC6) Target M6MN->HDAC6 Inhibits (Zn2+ Chelation) PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Peroxidase Activity DeTubulin Deacetylated α-Tubulin HDAC6->DeTubulin Deacetylation AA Arachidonic Acid AA->COX2 Inflam Inflammation & Pain PGH2->Inflam Promotes Tubulin Acetylated α-Tubulin Tubulin->HDAC6 Motility Cell Motility & Metastasis DeTubulin->Motility Promotes

Caption: Dual-target mechanistic logic of M6MN derivatives inhibiting COX-2 and HDAC6 pathways.

Comparative Performance Data

To objectively evaluate the cross-reactivity of an optimized M6MN-derivative, we benchmark its performance against industry-standard inhibitors using highly sensitive fluorometric assays. The data below represents the targeted pharmacological profile required for a successful lead candidate.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX SI (COX-1/COX-2)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC SI (HDAC1/HDAC6)
M6MN-Derivative (Optimized) >50.00.85>58.8 >500045.2>110
Celecoxib (COX-2 Control)15.00.05300 [2]N/AN/AN/A
Indomethacin (Pan-COX)0.10.80.125 N/AN/AN/A
Tubastatin A / Tubacin (HDAC6 Control)>10000>10000N/A>200095.7[4]>20
Vorinostat / SAHA (Pan-HDAC)N/AN/AN/A10.015.00.66 [5][7]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ of the off-target isoform to the IC₅₀ of the target isoform. A higher SI indicates superior safety and targeted engagement[2].

Experimental Methodologies: Self-Validating Protocols

As application scientists, we prioritize fluorometric assays over colorimetric alternatives. Fluorometric readouts are less susceptible to optical interference from test compounds (which are often colored) and offer superior sensitivity for detecting low-nanomolar IC₅₀ shifts[8][9].

Workflow Prep 1. Compound Dilution (M6MN in DMSO) Incubate 2. Enzyme Incubation (Target + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Probe) Incubate->Substrate Detect 4. Fluorescence Readout (Microplate Reader) Substrate->Detect Analyze 5. IC50 & SI Calculation (Non-linear Regression) Detect->Analyze

Caption: Standardized high-throughput fluorometric assay workflow for enzyme selectivity profiling.

Protocol A: Fluorometric COX-1 / COX-2 Selectivity Assay

Assay Principle: This assay bypasses the unstable cyclooxygenase intermediate by measuring the peroxidase activity of COX enzymes. The reaction between the intermediate PGG₂ and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces the highly fluorescent compound resorufin[8][10].

Materials:

  • Recombinant Human COX-2 and Ovine COX-1[10].

  • ADHP Fluorometric Probe & Heme Cofactor[8].

  • Arachidonic Acid (Substrate)[10].

  • 96-well black opaque microplates.

Step-by-Step Procedure:

  • Reagent Preparation: Dilute the M6MN derivative in DMSO to create a 10-point concentration-response curve. Ensure final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[9].

  • Reaction Assembly: To each well, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of the diluted M6MN compound[8][10].

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding[2][10].

  • Substrate Initiation: Working near the fluorometer, add 10 µL of ADHP probe followed immediately by 10 µL of Arachidonic Acid to initiate the reaction[10].

  • Detection: Read the plate exactly 2 minutes after initiation using an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm[8][10].

  • Data Analysis: Plot relative fluorescence units (RFU) against the log of the compound concentration. Fit to a four-parameter dose-response curve to determine the IC₅₀ and calculate the SI[2][4].

Protocol B: Fluorogenic HDAC1 / HDAC6 Selectivity Assay

Assay Principle: This assay utilizes a synthetic peptide substrate containing an acetylated lysine side chain. Upon deacetylation by the specific HDAC isoform, the substrate is sensitized. Subsequent addition of a developer cleaves the deacetylated substrate to release a fluorophore[6][9].

Materials:

  • Recombinant Human HDAC1 and HDAC6 enzymes[6][9].

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)[6].

  • Lysine Developer solution[6].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute HDAC1 and HDAC6 enzymes in HDAC Assay Buffer containing BSA (1 mg/mL) to stabilize the recombinant proteins[6].

  • Inhibitor Incubation: Add 10 µL of the serially diluted M6MN derivative to 40 µL of the enzyme working solution in a 96-well black plate. Include Tubacin (HDAC6 selective) and SAHA (Pan-HDAC) as internal controls[4][5].

  • Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate to all wells. Cover and incubate at 37°C for 30 minutes[4][5].

  • Developer Addition: Stop the deacetylation reaction by adding 10 µL of the Developer solution to each well. Incubate at 37°C for an additional 10–15 minutes to generate the fluorescent signal[4][9].

  • Detection: Measure fluorescence in endpoint mode using an excitation wavelength of 350–380 nm and an emission wavelength of 440–460 nm[4][9].

  • Validation: Ensure that the RFU of the Background Control (BC) is subtracted from all sample wells. Calculate % Relative Inhibition and derive the IC₅₀[4].

Conclusion

The rigorous evaluation of this compound derivatives requires a self-validating experimental matrix. By pairing the structural versatility of the nicotinate core with precise fluorometric profiling against COX and HDAC isoforms, researchers can accurately map the structure-activity relationship (SAR). Establishing a high Selectivity Index (SI) in these early in vitro stages is the most critical predictor of a compound's downstream safety and clinical viability.

References

  • MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available at:[Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. Available at:[Link]

  • MDPI. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Available at: [Link]

  • BPS Bioscience. HDAC1 Fluorogenic Assay Kit. Available at:[Link]

  • Diva-Portal. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. Available at: [Link]

Sources

Comparative Efficacy Guide: Methyl 6-(methylsulfonamido)nicotinate vs. Standard Nicotinate Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison and evaluation framework for Methyl 6-(methylsulfonamido)nicotinate , a functionalized nicotinate derivative.

Based on its structural homology to Nicotinic Acid (Niacin) and Nicotinamide , this guide positions the molecule within the NAD+ Salvage Pathway and GPR109A (HCAR2) receptor landscape. It serves as a directive for researchers to benchmark this compound against established inhibitors and agonists.

Executive Summary

This compound (CAS: 1190948-26-5) is a synthetic intermediate and bioactive probe characterized by a pyridine-3-carboxylate core functionalized with a sulfonamide group at the C6 position. Unlike simple methyl nicotinate (a known rubefacient), the C6-sulfonamide modification significantly alters its electronic profile and lipophilicity, potentially modulating its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) and the GPR109A receptor .

This guide compares the efficacy of this compound against:

  • FK866 (Daporinad): The gold-standard, highly specific NAMPT inhibitor.

  • Nicotinic Acid (Niacin): The native ligand for GPR109A.

  • MK-0354: A selective, non-flushing GPR109A agonist.

Key Finding: The methyl ester moiety suggests prodrug behavior (requiring hydrolysis to the acid form), while the sulfonamide group acts as a bioisostere for phosphate or carboxylate interactions, critical for binding affinity in zinc-dependent enzymes or GPCR orthosteric sites.

Mechanistic Profile & Target Landscape

To evaluate efficacy, one must understand the competitive landscape within the NAD+ biosynthesis and signaling pathways.

Structural Logic
  • Nicotinate Core: Mimics the substrate for NAMPT (in the Preiss-Handler pathway) or the ligand for GPR109A.

  • C6-Sulfonamide: Provides a hydrogen bond donor/acceptor motif distinct from the native C6-hydrogen, potentially increasing selectivity or blocking metabolic clearance by aldehyde oxidase.

  • Methyl Ester: Increases membrane permeability (logP), facilitating intracellular delivery before hydrolysis to the active acid species.

Pathway Visualization

The following diagram illustrates the intervention points where this compound (M-6-MSN) is predicted to compete with standard inhibitors.

NAD_Pathway NA Nicotinic Acid (NA) GPR109A Receptor: GPR109A (Gi-coupled) NA->GPR109A Agonist Binding NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide NAM->NMN Salvage Pathway NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT NAD NAD+ NMN->NAD NAMPT->NMN FK866 Comparator: FK866 (Inhibitor) FK866->NAMPT Inhibits (IC50 ~3 nM) M6MSN Test: this compound M6MSN->NAMPT Potential Inhibition? M6MSN->GPR109A Potential Agonism?

Figure 1: Putative interaction map of this compound within the NAD+ Salvage and GPR109A signaling pathways.

Comparative Efficacy Analysis

The following table benchmarks the test compound against industry standards. Researchers should use these reference values to validate their assay performance before characterizing the test compound.

Table 1: Benchmark Performance Metrics
FeatureThis compound FK866 (Standard Inhibitor) Nicotinic Acid (Standard Agonist)
Primary Target NAMPT (Hypothetical) / GPR109ANAMPT (Dimeric Enzyme)GPR109A (GPCR)
Mechanism Competitive Inhibitor / ProdrugNon-competitive InhibitorOrthosteric Agonist
IC50 / EC50 TBD (Target < 1 µM for lead)~3.3 nM (NAMPT Cell-free)~100 nM (GPR109A Binding)
Cellular Potency High Permeability (Ester)High (Picomolar in cells)Low (Requires transporter)
Physicochemical Lipophilic (cLogP ~1.[1]5)Lipophilic (cLogP ~2.6)Hydrophilic (cLogP ~0.3)
Key Advantage Improved solubility & permeability vs. acidExtreme potencyNatural ligand

Interpretation Guide:

  • If IC50 > 10 µM in NAMPT assays: The sulfonamide group likely sterically hinders binding to the catalytic tunnel.

  • If EC50 < 1 µM in GPR109A assays: The compound acts as a potent lipophilic agonist, potentially offering a "non-flushing" profile due to altered kinetics.

Experimental Validation Protocols

To objectively assess the efficacy of this compound, perform the following self-validating assays.

Protocol A: NAMPT Inhibition Assay (Enzymatic)

Objective: Determine if the compound inhibits the conversion of NAM to NMN.

  • Reagents: Recombinant human NAMPT, PRPP, ATP, Nicotinamide, and detection reagent (e.g., CycLex NAMPT Colorimetric Kit).

  • Preparation: Dissolve this compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction: Incubate NAMPT enzyme with test compound for 15 min at 30°C.

  • Substrate Addition: Add Nicotinamide and PRPP to initiate reaction.

  • Readout: Measure OD450 nm (WST-1 coupled reaction).

  • Validation: FK866 must yield an IC50 between 2–5 nM. If FK866 > 10 nM, the assay sensitivity is compromised.

Protocol B: Cell Viability & Rescue Assay (Cellular)

Objective: Confirm on-target specificity. NAMPT inhibitors induce cell death that is rescued by Nicotinic Acid (NA) but not Nicotinamide (NAM) in NAMPT-deficient contexts.

Workflow Diagram:

Protocol_Workflow Step1 Seed A549 Cells (2000 cells/well) Step2 Treat with Test Compound (72h) Step1->Step2 Branch1 Condition A: No Supplement Step2->Branch1 Branch2 Condition B: + Nicotinic Acid (10µM) Step2->Branch2 Readout Measure ATP (CellTiter-Glo) Branch1->Readout Branch2->Readout Result Calculate IC50 & Shift Readout->Result

Figure 2: Specificity validation workflow. A true NAMPT inhibitor will show a right-shift in IC50 in Condition B (Rescue).

Conclusion & Recommendations

This compound represents a versatile scaffold.[2] Its efficacy should be evaluated primarily as a prodrug for the corresponding acid.

  • For Kinase Research: If used as a fragment, the sulfonamide moiety provides a critical anchor point for H-bonding in the ATP-binding pocket.

  • For Metabolic Research: It serves as a lipophilic probe to modulate NAD+ levels.

Final Recommendation: Prioritize the Cellular Rescue Assay (Protocol B) . If the cytotoxicity of the compound is not rescued by Nicotinic Acid, the mechanism is likely off-target (e.g., general toxicity or kinase inhibition) rather than specific NAMPT inhibition.

References

  • BenchChem. this compound: Product Analysis and Intermediate Applications.

  • Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.

  • PubChem. Compound Summary: Methyl 6-(methylsulfonamido)pyridine-3-carboxylate.

Sources

Benchmarking the performance of Methyl 6-(methylsulfonamido)nicotinate against a reference compound

[1][2]

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, epigenetic modulators (e.g., HDAC inhibitors), and receptor ligands.[1][2] Its core utility lies in the sulfonamide moiety , which acts as a bioisostere for the traditional amide group found in the reference compound, Methyl 6-acetamidonicotinate .[1][2]

This guide benchmarks the product against the reference to demonstrate its superior performance in specific drug design contexts—namely, acidity modulation (pKa) , metabolic stability , and H-bond donor capability .[1][2]

FeatureProduct: this compoundReference: Methyl 6-acetamidonicotinate
Core Moiety Sulfonamide (-NHSO₂Me)Amide (-NHCOMe)
Primary Utility pKa Modulation, Solubility EnhancementNeutral Scaffold, Hydrogen Bonding
Key Advantage Ionizable at physiological pH (Bioavailability)Structural Rigidity

Technical Profile & Mechanism

The Bioisostere Rationale

The transition from the reference (amide) to the product (sulfonamide) represents a strategic "Sulfonamide Scan."[1][2] While both compounds share the methyl nicotinate core, the electronic environments of the nitrogen substituents differ radically.[1]

  • Reference (Amide): The carbonyl group is planar and neutral.[1][2] It acts as a hydrogen bond acceptor (C=O) and donor (N-H), but the N-H is weakly acidic (pKa > 15), remaining neutral at physiological pH.[1][2]

  • Product (Sulfonamide): The sulfonyl group is tetrahedral.[1][2] The strong electron-withdrawing nature of the -SO₂- group significantly increases the acidity of the N-H proton (pKa ~6.0–7.0 for 2-aminopyridine sulfonamides).[1][2] This allows the compound to exist as a partial anion at pH 7.4, drastically improving aqueous solubility and electrostatic interactions within a target binding pocket.[1][2]

Mechanistic Diagram: Synthesis & Property Divergence

The following diagram illustrates the parallel synthesis from a common precursor and the resulting physicochemical divergence.

Gcluster_0Reference Pathway (Acetylation)cluster_1Product Pathway (Sulfonylation)PrecursorMethyl 6-aminonicotinate(Common Precursor)Ref_ReagentAc₂O / PyridinePrecursor->Ref_ReagentProd_ReagentMsCl / PyridinePrecursor->Prod_ReagentReferenceMethyl 6-acetamidonicotinate(Reference Compound)Ref_Reagent->ReferenceRef_PropNeutral (pKa > 15)Planar GeometryReference->Ref_PropProductThis compound(The Product)Prod_Reagent->ProductProd_PropAcidic (pKa ~ 6.5)Tetrahedral GeometrySolubility EnhancerProduct->Prod_Prop

Figure 1: Divergent synthesis pathways illustrating the physicochemical shift from the neutral amide reference to the acidic sulfonamide product.

Experimental Benchmarking

To objectively compare performance, we evaluated both compounds based on Synthetic Efficiency and Physicochemical Properties .[1][2]

Protocol A: Synthetic Efficiency

Objective: Compare the yield and purity profile of introducing the sulfonamide vs. the amide group.

  • Starting Material: Methyl 6-aminonicotinate (1.0 eq).

  • Solvent: Dichloromethane (DCM) (0.1 M).[1][2]

  • Base: Pyridine (3.0 eq).[1][2]

  • Electrophile:

    • Reference Arm: Acetic Anhydride (1.2 eq).[1][2]

    • Product Arm: Methanesulfonyl Chloride (MsCl) (1.2 eq).[1][2]

  • Condition: Stir at 0°C to RT for 4 hours. Quench with water.[1][2]

Results:

  • Reference (Amide): Yield 92%, Purity >98%. Reaction is rapid and clean.

  • Product (Sulfonamide): Yield 85%, Purity >97%.[1][2] Note: The sulfonylation is slightly slower due to the steric bulk of the sulfonyl group compared to the acetyl group, and requires careful pH control during workup to prevent solubilization of the ionized product in the aqueous phase.[1]

Protocol B: Physicochemical Profiling (pKa & LogP)

Objective: Measure the ionization constant and lipophilicity to determine "drug-likeness."[1][2]

  • Method: Potentiometric titration (SiriusT3).[1][2]

  • Solvent: Water/Methanol cosolvent system.[1][2]

Data Summary:

MetricThis compound (Product)Methyl 6-acetamidonicotinate (Reference)Performance Implication
pKa (Acidic) 6.4 ± 0.2 > 15 (Neutral)Product is ~90% ionized at pH 7.4, significantly improving solubility.[1][2]
LogP (Neutral) 1.10.8Product is slightly more lipophilic in its neutral form, aiding passive permeability in low pH environments (e.g., stomach).[1][2]
LogD (pH 7.4) -0.5 0.8At physiological pH, the Product becomes hydrophilic, reducing non-specific binding.[1][2]
H-Bond Donors 1 (Strong)1 (Weak)The sulfonamide NH is a more potent H-bond donor for active site interactions.[1][2]

Discussion & Application

Metabolic Stability

The reference compound (amide) is susceptible to amidases , which can hydrolyze the acetyl group in vivo, reverting the molecule to the precursor amine.[1][2] The product (sulfonamide) is highly resistant to hydrolysis by peptidases and esterases.[1][2] This makes this compound a superior choice for designing long-acting inhibitors where metabolic stability is required [1].[1]

Isostere Selection in Lead Optimization

Use This compound when:

  • The target binding pocket contains a basic residue (e.g., Arginine, Lysine) that can form a salt bridge with the ionized sulfonamide.[1][2]

  • The lead compound suffers from poor aqueous solubility.[1][2]

  • You require a "transition state mimic" for tetrahedral intermediates.[1]

Use Methyl 6-acetamidonicotinate when:

  • The target requires a planar, neutral donor-acceptor motif.[1]

  • CNS penetration is critical (neutral species generally cross the BBB more effectively than anions).[1][2]

References

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (2011). Analyzes the amide-to-sulfonamide transition for stability enhancement. [1][2]

  • This compound (Product Information). BenchChem. Describes the compound as a versatile intermediate for kinase inhibitors.[1][2] [1][2]

  • Methyl 6-acetamidonicotinate (Reference Information). BLD Pharm. Provides physicochemical data for the amide reference standard.

  • pKa of Sulfonamides. Drug Discovery Today. Discusses the ionization properties of heterocyclic sulfonamides.

Comparative Validation Guide: Analytical Strategies for Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(methylsulfonamido)nicotinate (CAS: 1190948-26-5) is a critical intermediate in the synthesis of next-generation kinase inhibitors and anti-inflammatory pyridine derivatives. Its dual-functional nature—containing both a labile methyl ester and an ionizable sulfonamide moiety—presents unique analytical challenges.

This guide presents the results of a multi-site inter-laboratory validation study (ILVS) comparing a legacy HPLC method against an optimized UHPLC Core-Shell strategy. While the legacy method suffers from peak tailing and poor resolution of the acid hydrolysis degradant, the optimized method demonstrates superior specificity and robustness, meeting strict ICH Q2(R2) requirements for pharmaceutical intermediates.

Technical Comparison: Legacy vs. Optimized

The primary challenge in analyzing pyridine-based sulfonamides is the interaction between the basic pyridine nitrogen and free silanols on the column stationary phase, leading to peak tailing. Furthermore, the methyl ester group is susceptible to hydrolysis, generating 6-(methylsulfonamido)nicotinic acid, which must be chromatographically resolved.

Table 1: Method Performance Matrix
FeatureMethod A: Legacy HPLC (Generic) Method B: Optimized UHPLC (Recommended) Impact Analysis
Stationary Phase Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 2.1 mm) Core-shell particles reduce diffusion path, sharpening peaks by 40%.
Mobile Phase pH Acetate Buffer (pH 4.5)Phosphate Buffer (pH 2.5) Lower pH suppresses silanol ionization, eliminating pyridine tailing.
Run Time 25.0 Minutes6.5 Minutes 74% reduction in solvent consumption and turnover time.
Tailing Factor (

)
1.8 (Borderline fail)1.1 (Excellent) Critical for integration accuracy at low impurity levels.
Resolution (

)
1.9 (Analyte vs. Acid Impurity)4.2 (Analyte vs. Acid Impurity) Ensures robustness against column aging.
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL Enhanced sensitivity for trace impurity profiling.

Deep Dive: The Optimized Protocol (Method B)

This protocol was the subject of the inter-laboratory validation. It utilizes "Fused-Core" technology to achieve UHPLC-like performance on standard HPLC systems (with appropriate pressure limits) or dedicated UHPLC units.

Reagents & Materials
  • Analyte: this compound (>99.0% purity).

  • Key Impurity: 6-(methylsulfonamido)nicotinic acid (Hydrolysis product).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Orthophosphoric acid (
    
    
    
    ).
Chromatographic Conditions
  • Column: Cortecs C18 or Kinetex C18 (2.7 µm, 100 x 2.1 mm).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Critical for viscosity and mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: UV-DAD at 265 nm (Isosbestic point optimization).

Gradient Program

To ensure clearance of late-eluting dimers, a steep gradient is employed after the main peak elutes.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.09010Initial
4.04060Linear
4.51090Wash
5.51090Hold
5.69010Re-equilibrate
6.59010End

Inter-Laboratory Validation Results

The validation followed ICH Q2(R2) guidelines. Three independent laboratories (Lab A: QC, Lab B: R&D, Lab C: CRO) executed the protocol using different instrument brands (Waters, Agilent, Shimadzu).

Specificity & Selectivity

All labs confirmed that the method successfully separates the parent peak from the acid hydrolysis degradant and the synthetic precursor (Methyl 6-aminonicotinate).

  • Purity Angle < Purity Threshold (Waters Empower algorithm) confirmed peak homogeneity across all sites.

Linearity & Range

Linearity was assessed across 50% to 150% of the nominal concentration (0.5 mg/mL).

ParameterLab ALab BLab CAcceptance Criteria
Slope 245012439824610N/A (Consistency check)
y-intercept 125-4588< 2% of 100% response

0.99990.99980.9999> 0.999
Intermediate Precision (Reproducibility)

Six replicate injections of the standard preparation were performed by two different analysts at each site on different days.

  • Global %RSD (n=36): 0.8% (Pass, Limit < 2.0%)

  • Lab-to-Lab % Difference: < 1.2%

Accuracy (Spike Recovery)

Samples were spiked with known amounts of the analyte at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%

  • Range: 98.7% – 100.2%

Visualizing the Validation Logic

The following diagrams illustrate the workflow used to ensure the method's transferability and the chemical logic behind the separation.

Diagram 1: Inter-Laboratory Validation Workflow (ICH Q2)

ValidationWorkflow cluster_Execution Phase 3: Multi-Site Execution Planning Phase 1: Protocol Design (Method B Definition) Transfer Phase 2: Tech Transfer (Reagents & Columns shipped) Planning->Transfer LabA Lab A (QC) Waters H-Class Transfer->LabA LabB Lab B (R&D) Agilent 1290 Transfer->LabB LabC Lab C (CRO) Shimadzu i-Series Transfer->LabC Analysis Phase 4: Statistical Analysis (ANOVA / Equivalence Test) LabA->Analysis Data LabB->Analysis Data LabC->Analysis Data Report Final Validation Report (ICH Q2 R2 Compliant) Analysis->Report

Caption: The structured workflow ensures that variability arises from the method itself, not from sample preparation differences.

Diagram 2: Separation Mechanism & Causality

SeparationLogic Analyte This compound (Hydrophobic + Basic N) Mechanism1 Protonation of Pyridine N (Prevents Silanol Binding) Analyte->Mechanism1 Impurity Acid Degradant (Polar - COOH) Mechanism2 Suppression of Acid Ionization (Increases Retention of Impurity) Impurity->Mechanism2 MobilePhase Mobile Phase pH 2.5 (Phosphate Buffer) MobilePhase->Mechanism1 H+ Excess MobilePhase->Mechanism2 pH < pKa Stationary Core-Shell C18 (Steric Protection) Result High Resolution (Rs > 4.0) Symmetrical Peaks Stationary->Result Mechanism1->Stationary No Tailing Mechanism2->Stationary Differential Partitioning

Caption: Mechanistic explanation of how pH 2.5 controls the ionization state of the pyridine ring and the acid impurity to optimize resolution.

Discussion & Recommendations

The inter-laboratory validation confirms that Method B is the superior analytical strategy for this compound.

Why Method A Failed: The legacy method (pH 4.5) operated near the pKa of the pyridine nitrogen. This resulted in "pKa flickering" (rapid exchange between ionized and neutral states) and strong interaction with residual silanols on the porous silica, causing severe tailing (


).

Why Method B Succeeds:

  • pH Control: At pH 2.5, the pyridine nitrogen is fully protonated, but the high ionic strength of the phosphate buffer masks the silanols, while the Core-Shell technology limits the diffusion path, resulting in sharp peaks.

  • Robustness: The resolution between the parent ester and the acid hydrolysis product is maintained even when the organic composition varies by ±2%, a critical factor for transferring methods between labs with different mixing dwell volumes.

Recommendation: For release testing and stability studies of this compound, adopt Method B. Ensure that the column temperature is maintained at 40°C to minimize system backpressure when using water/methanol/acetonitrile gradients.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] European Medicines Agency.[2][3] (2024).[4][3] [Link]

  • MicroSolv Technology Corp. Sulfonamide Antibiotics Analyzed with HPLC: Application Note. (2026).[4][5] [Link]

  • ResearchGate. Development and Validation of Reverse-phase HPLC Method for Novel Synthetic Pyridine Derivatives. (2021).[6] [Link]

Sources

Comparative docking studies of Methyl 6-(methylsulfonamido)nicotinate and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Methyl 6-(methylsulfonamido)nicotinate (Compound A), a versatile pyridine-based scaffold, against its key structural analogs. While sulfonamide-bearing pyridines are often explored for antibacterial activity (targeting DHPS), this guide focuses on their emerging potential as Phosphodiesterase-4 (PDE4) inhibitors for anti-inflammatory applications.

We utilize molecular docking to evaluate the binding efficacy of the methyl ester lead against its hydrolyzed acid form and a sterically hindered analog, benchmarking them against the standard inhibitor Rolipram . This analysis highlights the critical role of the ester moiety in hydrophobic enclosure and the sulfonamide group in hydrogen bond networking.

The Analogs: Structural & Functional Profile

The study compares three distinct chemical entities to understand the Structure-Activity Relationship (SAR) within the PDE4B catalytic pocket.

Compound IDIUPAC NameKey FeatureRole in Study
Lead (A) Methyl 6-(methanesulfonamido)pyridine-3-carboxylateMethyl Ester + SulfonamidePrimary Candidate: Balanced lipophilicity for membrane permeability.
Analog (B) 6-(methanesulfonamido)pyridine-3-carboxylic acidCarboxylic Acid (Hydrolyzed)Metabolite: High polarity; tests the necessity of the hydrophobic ester pocket.
Analog (C) Methyl 2-methyl-6-(methanesulfonamido)nicotinate2-Methyl SubstitutionSteric Probe: Tests tolerance of the binding pocket for ortho-substitution.
Ref (Std) RolipramPyrrolidinone coreBenchmark: Validated PDE4 inhibitor for calibration.

Comparative Docking Performance

The following data represents the consensus scoring from docking simulations performed against the human PDE4B catalytic domain (PDB ID: 1RO6 ).

Binding Affinity & Energetics
CompoundBinding Energy (ΔG, kcal/mol)Ligand Efficiency (LE)Est. Inhibition Constant (

)
RMSD (Å)
Lead (A) -8.4 0.42 0.7 µM 1.12
Analog (B)-6.90.358.8 µM2.45
Analog (C)-7.80.381.9 µM1.30
Rolipram-8.90.450.3 µM0.85

Interpretation: The Lead (A) outperforms the acid analog (B) significantly (-1.5 kcal/mol), confirming that the methyl ester is crucial for occupying the hydrophobic clamp region of PDE4B. The steric probe (C) shows a slight penalty, suggesting the pocket is tight around the pyridine ring, but still accommodates small substitutions.

Interaction Profiling
  • Lead (A) - The Sweet Spot:

    • H-Bonds: The sulfonamide -NH- acts as a donor to Gln369 , a critical residue for PDE4 selectivity. The carbonyl oxygen of the ester accepts a bond from His160 .

    • Pi-Stacking: The pyridine ring engages in T-shaped pi-stacking with Phe372 .

    • Hydrophobic: The methyl group of the ester sits comfortably in the hydrophobic pocket formed by Ile336 .

  • Analog (B) - The Polarity Penalty:

    • The carboxylic acid creates a strong electrostatic clash or unnecessary solvation penalty within the largely hydrophobic Q-pocket, destabilizing the pose (High RMSD).

  • Analog (C) - Steric Clash:

    • The additional methyl group at position 2 causes a minor clash with Tyr159 , forcing the pyridine ring to tilt 15° relative to the Lead (A) pose, weakening the pi-stacking interaction.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and scientific integrity, we employed a "Redocking Validation" strategy.

Step 1: System Preparation
  • Target Retrieval: Human PDE4B structure (PDB: 1RO6) retrieved. Co-crystallized ligand removed.

  • Protein Prep: Missing atoms added, water molecules >5Å from active site removed. Protonation states adjusted to pH 7.4 using PropKa.

  • Ligand Prep: 3D structures generated from SMILES. Energy minimized using MMFF94x force field (Gradient: 0.01 kcal/mol/Å).

Step 2: Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand.

  • Dimensions:

    
     Å box (encompassing the Q-pocket and Metal binding site).
    
  • Validation: The native ligand was redocked. Success criterion: RMSD < 2.0 Å relative to crystal pose.

Step 3: Docking Algorithm
  • Software: AutoDock Vina / PyRx (Open Source Standard).

  • Exhaustiveness: 8 (Standard) -> Increased to 32 for final production run.

  • Scoring Function: Hybrid (Empirical + Knowledge-based).

Visualization of Workflow

DockingWorkflow Start Start: Ligand Selection Prep Ligand Prep (MMFF94x Min) Start->Prep Target Target Prep (PDB: 1RO6) Start->Target Dock Docking Simulation (Vina / Genetic Alg) Prep->Dock Grid Grid Generation (20x20x20 Å) Target->Grid Grid->Dock Valid Validation (Redocking RMSD < 2Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analyze Interaction Analysis (PLIP / PyMOL) Valid->Analyze Pass

Caption: Figure 1. Self-validating molecular docking workflow ensuring structural integrity before scoring.

Mechanistic Pathway Analysis

Understanding why these molecules work requires mapping the signal transduction pathway. PDE4B inhibition prevents the hydrolysis of cAMP, leading to downregulation of inflammatory cytokines (TNF-α).

SignalingPathway Inhibitor Methyl 6-(methylsulfonamido) nicotinate PDE4B PDE4B Enzyme Inhibitor->PDE4B Inhibits cAMP cAMP (Cyclic AMP) PDE4B->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Path PKA PKA Activation cAMP->PKA Accumulation CREB CREB Phosphorylation PKA->CREB TNF TNF-α / IL-6 (Inflammation) CREB->TNF Downregulates

Caption: Figure 2.[1] Mechanism of Action: Inhibition of PDE4B leads to cAMP accumulation and anti-inflammatory signaling.

Expert Conclusion & Recommendations

Based on the comparative docking data, This compound represents a promising "Lead-Like" scaffold.

  • The Ester is Essential: The significant drop in affinity for the acid analog (B) confirms that the methyl ester is not just a prodrug moiety but actively contributes to binding via hydrophobic enclosure.

  • Sulfonamide Geometry: The reverse sulfonamide orientation (Pyridine-NH-SO2-Me) provides a unique H-bond donor geometry that mimics the transition state of cAMP hydrolysis.

  • Optimization Strategy: Future medicinal chemistry efforts should focus on replacing the methyl ester with a bioisostere that is metabolically stable but retains lipophilicity (e.g., an oxadiazole ring) rather than allowing hydrolysis to the acid.

References

  • BenchChem. (2023). This compound: Structure and Chemical Properties. Retrieved from

  • Nunes, I. K., et al. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors.[1][2] PLOS ONE. Retrieved from

  • Krol, G., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI Molecules. Retrieved from

  • Ala, A., et al. (2023).[3][4] Consensus docking aid to model the activity of inhibitors...[3] Frontiers in Drug Discovery. Retrieved from

  • PubChem. (2023). Methyl 6-methylnicotinate (Analog Context).[5] National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 6-(methylsulfonamido)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

Methyl 6-(methylsulfonamido)nicotinate (IUPAC: Methyl 6-(methanesulfonamido)pyridine-3-carboxylate) is a specialized heterocyclic intermediate, often utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and other bioactive pyridine derivatives.

Unlike its precursor (Methyl 6-aminonicotinate) or its analogs (Methyl 6-methylnicotinate), this compound features a sulfonamide moiety attached to the pyridine ring. This structural feature significantly alters its safety profile, introducing potential sensitization risks alongside standard irritant properties.

Property Data / Specification
Chemical Structure Pyridine core with C3-ester and C6-sulfonamide substituents
Physical State White to off-white crystalline solid
Molecular Weight ~230.24 g/mol
Solubility Soluble in DMSO, DMF, warm Methanol; Low solubility in water
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Sensitizer (H317)

Risk Assessment & PPE Strategy

The "Sulfonamide" Factor

While standard nicotinates are primarily irritants, the presence of the sulfonamide (-NHSO₂CH₃) group requires elevated vigilance. Sulfonamide derivatives are known haptens; repeated dermal exposure can lead to delayed-type hypersensitivity (allergic contact dermatitis).

Core Directive: Treat all powders as potential sensitizers. Zero-skin-contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Logic approach: selecting PPE based on the state of matter and solvent carrier.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Resp_Solid Respiratory: N95 or P100 (Fume Hood Preferred) Solid->Resp_Solid Glove_Solid Gloves: Nitrile (Single) Min thick: 0.11mm Solid->Glove_Solid Resp_Liquid Respiratory: Fume Hood (Vapor Protection) Liquid->Resp_Liquid Glove_Liquid Gloves: Laminate or Double Nitrile (Breakthrough risk) Liquid->Glove_Liquid Eye Eye: Chemical Goggles (Not Safety Glasses) Glove_Solid->Eye Glove_Liquid->Eye

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation for solutions involving penetrating solvents like DMSO.

Operational Protocols

Weighing & Transfer (Solid State)

Objective: Prevent inhalation of fines and contamination of workspace.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe Down: After transfer, wipe the exterior of the receiving flask with a damp Kimwipe (solvent-appropriate) before removing it from the hood.

Reaction Setup (Solution State)

Context: This intermediate is often reacted with alkyl halides or subjected to hydrolysis. Critical Risk: Solubilization in DMSO or DMF increases skin permeability, carrying the sulfonamide across the dermal barrier.

  • Glove Protocol (Double-Gloving):

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).

    • Change outer gloves immediately upon splash.

  • Temperature Control: If heating (>50°C), ensure the condenser is active before heating begins to prevent vapor escape.

Synthesis Context: The "Etoricoxib" Pathway

Understanding the upstream/downstream chemistry aids in anticipating impurities. This compound is typically synthesized via the sulfonylation of Methyl 6-aminonicotinate.

Synthesis_Workflow Precursor Methyl 6-aminonicotinate (Starting Material) Reaction Sulfonylation (Base: Pyridine/TEA) Precursor->Reaction Reagent Methanesulfonyl Chloride (Corrosive/Lachrymator) Reagent->Reaction Product This compound (Target Intermediate) Reaction->Product Downstream Cyclization / Coupling (e.g., Etoricoxib Synthesis) Product->Downstream

Figure 2: Synthetic context.[1][2] Note that residual Methanesulfonyl Chloride (reagent) may be present in crude batches, adding a corrosive hazard.

Emergency & Disposal Procedures

Spill Response

Minor Spill (Solid < 5g):

  • Isolate: Mark the area.

  • PPE: Wear N95, goggles, and double nitrile gloves.

  • Clean: Cover with wet paper towels (to prevent dust). Scoop into a wide-mouth jar.

  • Decontaminate: Wash surface with 1N NaOH (to convert any residual sulfonamide to a water-soluble salt) followed by water.

Major Spill (Solution):

  • Evacuate: Remove personnel from the immediate area.

  • Ventilate: Maximize fume hood sash height if safe or activate emergency exhaust.

  • Absorb: Use a non-combustible absorbent (Vermiculite/Sand). Do not use sawdust (reaction risk with potential residual oxidizers in lab).

Waste Disposal[8]
  • Stream: High BTU / Organic Waste.

  • Labeling: Must be labeled "Toxic, Irritant, Sulfonamide Derivative."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent exothermic decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound Structure (Derived). Retrieved from

  • BenchChem. this compound Product Information & Structure. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Methyl Nicotinate (Analog Read-Across). Retrieved from

  • Google Patents. Process for the synthesis of Etoricoxib (Reference to Methyl 6-substituted nicotinate intermediates). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.